molecular formula C10H16N2O2 B1672071 Fasoracetam CAS No. 110958-19-5

Fasoracetam

Cat. No.: B1672071
CAS No.: 110958-19-5
M. Wt: 196.25 g/mol
InChI Key: GOWRRBABHQUJMX-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fasoracetam (CAS 110958-19-5), also known under developmental codes such as NFC-1 and NS-105, is a synthetic compound belonging to the racetam family, characterized by a pyrrolidone nucleus . Originally investigated for cognitive impairment associated with vascular dementia, it has since been repurposed in research for its potential role in modulating key neurotransmitter systems . Its primary research value lies in its action as a putative modulator of metabotropic glutamate receptors (mGluRs), with studies suggesting it influences all three groups of these receptors . This mechanism is of particular interest in preclinical models of neuropsychiatric conditions. For instance, research has explored its effects in models of attention deficit hyperactivity disorder (ADHD), with one study noting potential symptom improvement in specific genetic subtypes involving the mGluR network . Beyond the glutamatergic system, this compound is also studied for its potential cholinergic effects, with some animal studies indicating it may enhance the release and uptake of acetylcholine, a neurotransmitter critical for learning and memory processes . The compound appears as a white crystalline powder and has been the subject of solid-state form studies to understand its physicochemical properties, which is critical for ensuring consistency in research applications . This compound is provided as a high-purity reference standard for use in laboratory research applications only. This product is strictly labeled "For Research Use Only" and is not intended for direct human consumption, or for use in diagnostic, therapeutic, or veterinary procedures.

Properties

IUPAC Name

(5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c13-9-5-4-8(11-9)10(14)12-6-2-1-3-7-12/h8H,1-7H2,(H,11,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWRRBABHQUJMX-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)[C@H]2CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048855
Record name Fasoracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110958-19-5
Record name Fasoracetam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110958-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fasoracetam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110958195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fasoracetam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16163
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fasoracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FASORACETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42O8UF5CJB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Whitepaper on the Core Mechanism of Action of Fasoracetam on Metabotropic Glutamate Receptors (mGluRs)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fasoracetam (NFC-1, NS-105) is a putative nootropic compound that has garnered significant interest for its potential therapeutic applications, particularly in the context of neuropsychiatric disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD). Preclinical and clinical evidence suggests that a primary mechanism of action for this compound involves the modulation of metabotropic glutamate receptors (mGluRs). This technical guide provides an in-depth exploration of this mechanism, summarizing the available data, outlining relevant experimental protocols for its characterization, and visualizing the associated signaling pathways. While direct quantitative binding and potentiation data for this compound on specific mGluR subtypes are not extensively available in public literature, this paper synthesizes the current understanding of its role as an mGluR activator and the downstream consequences of this interaction.

Introduction to this compound and Metabotropic Glutamate Receptors

This compound is a research chemical in the racetam family that has been investigated for its cognitive-enhancing effects. Clinical studies have highlighted its potential in treating ADHD, particularly in individuals with genetic variations in the glutamatergic gene network.[1][2][3] Metabotropic glutamate receptors are a class of G-protein coupled receptors (GPCRs) that play a crucial modulatory role in synaptic transmission and neuronal excitability throughout the central nervous system.[4][5] They are classified into three groups based on sequence homology, pharmacology, and intracellular signaling pathways:

  • Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Animal studies suggest that this compound may influence mGluR1 and mGluR5.

  • Group II mGluRs (mGluR2 and mGluR3): These are generally found on presynaptic terminals and are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to Group II, these receptors are also presynaptically located, coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase.

This compound is described in preclinical and clinical studies as a metabotropic glutamate receptor activator. This suggests that it enhances signaling through these receptors, which may be particularly beneficial in conditions associated with glutamatergic hypofunction due to genetic factors. One report from a phase I study specifically mentions that this compound targets metabotropic glutamate receptor 5 (mGluR5).

Quantitative Data on this compound's Interaction with mGluRs

A comprehensive review of the available scientific literature reveals a notable lack of specific quantitative data on the binding affinities and potentiation effects of this compound at individual mGluR subtypes. The tables below are structured to present such data, which are crucial for a thorough pharmacological characterization. At present, these tables serve as a template for the types of data required for a complete understanding of this compound's mGluR pharmacology.

Table 1: Radioligand Binding Affinity of this compound at Human mGluR Subtypes

mGluR SubtypeRadioligandTest CompoundKᵢ (nM)Assay ConditionsReference
mGluR1e.g., [³H]R214127This compoundData Not Availablee.g., HEK293 cell membranes, 25°C-
mGluR2e.g., [³H]LY341495This compoundData Not Availablee.g., CHO cell membranes, 25°C-
mGluR3e.g., [³H]LY341495This compoundData Not Availablee.g., CHO cell membranes, 25°C-
mGluR4e.g., [³H]L-AP4This compoundData Not Availablee.g., HEK293 cell membranes, 25°C-
mGluR5e.g., [³H]MPEPThis compoundData Not Availablee.g., HEK293 cell membranes, 25°C-
mGluR6e.g., [³H]L-AP4This compoundData Not Availablee.g., HEK293 cell membranes, 25°C-
mGluR7e.g., [³H]MMTPThis compoundData Not Availablee.g., CHO cell membranes, 25°C-
mGluR8e.g., [³H]L-AP4This compoundData Not Availablee.g., HEK293 cell membranes, 25°C-

Table 2: Functional Potentiation of Glutamate Response by this compound at Human mGluRs

mGluR SubtypeAssay TypeTest CompoundEC₅₀ (nM)Maximal Potentiation (%)Assay ConditionsReference
mGluR1Calcium MobilizationThis compoundData Not AvailableData Not Availablee.g., HEK293 cells, EC₂₀ Glutamate-
mGluR5Calcium MobilizationThis compoundData Not AvailableData Not Availablee.g., HEK293 cells, EC₂₀ Glutamate-
mGluR2cAMP AccumulationThis compoundData Not AvailableData Not Availablee.g., CHO cells, EC₂₀ Glutamate-
mGluR3cAMP AccumulationThis compoundData Not AvailableData Not Availablee.g., CHO cells, EC₂₀ Glutamate-
mGluR4cAMP AccumulationThis compoundData Not AvailableData Not Availablee.g., HEK293 cells, EC₂₀ Glutamate-
mGluR7cAMP AccumulationThis compoundData Not AvailableData Not Availablee.g., CHO cells, EC₂₀ Glutamate-
mGluR8cAMP AccumulationThis compoundData Not AvailableData Not Availablee.g., HEK293 cells, EC₂₀ Glutamate-

Signaling Pathways Modulated by this compound

Given that this compound is described as an mGluR activator, it is expected to influence the canonical signaling pathways associated with the different mGluR groups.

Group I mGluR (mGluR1 & mGluR5) Signaling Pathway

Activation of Group I mGluRs by glutamate, and potentially enhanced by this compound, initiates a signaling cascade through the Gq protein. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. DAG and elevated intracellular Ca²⁺ levels synergistically activate Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, modulating neuronal excitability and synaptic plasticity.

Gq_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1_5 mGluR1 / mGluR5 Glutamate->mGluR1_5 This compound This compound (PAM) This compound->mGluR1_5 potentiates Gq Gq mGluR1_5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_cyto Ca²⁺ ER->Ca2_cyto releases Ca2_ER Ca²⁺ Ca2_cyto->PKC activates Downstream Downstream Targets PKC->Downstream phosphorylates

Group I mGluR Gq-coupled signaling pathway.
Group II & III mGluR (mGluR2/3 & mGluR4/6/7/8) Signaling Pathway

Activation of Group II and III mGluRs, potentially modulated by this compound, engages the Gi/o protein. The α-subunit of the activated Gi/o protein inhibits the enzyme adenylyl cyclase (AC), leading to a reduction in the synthesis of the second messenger cyclic AMP (cAMP) from ATP. This decrease in cAMP levels reduces the activity of Protein Kinase A (PKA), thereby altering the phosphorylation state of its target proteins and modulating neurotransmitter release.

Gio_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR2_3_4_6_7_8 mGluR2/3, mGluR4/6/7/8 Glutamate->mGluR2_3_4_6_7_8 This compound This compound (Modulator) This compound->mGluR2_3_4_6_7_8 modulates Gio Gi/o mGluR2_3_4_6_7_8->Gio activates AC Adenylyl Cyclase Gio->AC inhibits cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates Neurotransmitter_Release Neurotransmitter Release PKA->Neurotransmitter_Release modulates

Group II & III mGluR Gi/o-coupled signaling pathway.

Experimental Protocols

The following sections detail the standard methodologies used to characterize the interaction of a compound like this compound with mGluRs.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound to a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human mGluR subtype of interest.

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]MPEP for mGluR5), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare membranes from cells expressing mGluR subtype B Incubate membranes with radioligand and varying concentrations of this compound A->B C Separate bound from free radioligand via rapid filtration B->C D Quantify radioactivity on filters C->D E Calculate IC₅₀ and Kᵢ values D->E

Workflow for a radioligand binding assay.
Calcium Mobilization Assay

This functional assay is used to measure the potentiation of Gq-coupled mGluR (Group I) signaling by a test compound.

Methodology:

  • Cell Culture: A cell line (e.g., HEK293) stably expressing the human mGluR1 or mGluR5 is cultured in 96-well or 384-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

  • Compound Addition: The plate is placed in a fluorescence plate reader. The test compound (this compound) is added at various concentrations, followed by the addition of a sub-maximal (EC₂₀) concentration of glutamate.

  • Fluorescence Measurement: The plate reader measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The EC₅₀ value for the potentiation of the glutamate response by the test compound is calculated from the concentration-response curve. The maximal potentiation is also determined.

Calcium_Mobilization_Workflow A Culture cells expressing mGluR1 or mGluR5 B Load cells with a calcium-sensitive fluorescent dye A->B C Add this compound followed by a sub-maximal concentration of glutamate B->C D Measure fluorescence change to determine intracellular Ca²⁺ levels C->D E Calculate EC₅₀ for potentiation and maximal effect D->E cAMP_Assay_Workflow A Culture cells expressing Group II or III mGluR subtype B Stimulate cells with forskolin to induce cAMP production A->B C Add glutamate and varying concentrations of this compound B->C D Lyse cells and measure intracellular cAMP levels C->D E Calculate EC₅₀ for enhanced inhibition of cAMP production D->E

References

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Fasoracetam for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasoracetam, also known by its developmental codes NS-105 and NFC-1, is a research chemical belonging to the racetam family of nootropic compounds.[1] First synthesized in the 1990s by Nippon Shinyaku, it was initially investigated for its potential in treating vascular dementia.[2] While it did not proceed to market for this indication, subsequent research has unveiled a complex pharmacological profile, leading to renewed interest in its potential therapeutic applications, particularly in the context of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.[3][4] This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, intended to support researchers and drug development professionals in their scientific endeavors.

Chemical Properties

This compound, with the IUPAC name (5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one, is a chiral molecule. Its chemical and physical properties are summarized in the tables below.

General Properties
PropertyValue
Molecular Formula C₁₀H₁₆N₂O₂
Molar Mass 196.25 g/mol
CAS Number 110958-19-5
Appearance White to off-white crystalline powder
Physicochemical Properties
PropertyValue
Melting Point Hydrate Form I: 57°C; Anhydrate Form: ~94°C[2]
Solubility Soluble in water, ethanol, and DMSO.
pKa 15.45 ± 0.40 (Predicted)
logP 0.54 (Predicted)

This compound can exist in different solid-state forms, including two hydrated forms (Form I and Form II) and an anhydrous form. The hydrated Form I is the most stable under ambient conditions. The different forms can be characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Synthesis of this compound

The synthesis of this compound can be achieved through the coupling of (R)-pyroglutamic acid and piperidine. While specific patented industrial synthesis routes are proprietary, a general laboratory-scale synthesis can be outlined as follows. The process involves the activation of the carboxylic acid of pyroglutamic acid, followed by amidation with piperidine.

Illustrative Synthesis Pathway

This compound Synthesis Pyroglutamic_Acid (R)-Pyroglutamic Acid Reaction Amide Coupling Pyroglutamic_Acid->Reaction Piperidine Piperidine Piperidine->Reaction Activating_Agent Activating Agent (e.g., DCC, EDC/HOBt) Activating_Agent->Reaction Solvent Anhydrous Solvent (e.g., DCM, DMF) Solvent->Reaction Fasoracetam_Crude Crude this compound Reaction->Fasoracetam_Crude Purification Purification (Recrystallization or Chromatography) Fasoracetam_Crude->Purification Fasoracetam_Pure Pure this compound Purification->Fasoracetam_Pure

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • (R)-Pyroglutamic acid

  • Piperidine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvents for recrystallization (e.g., ethyl acetate, hexane) or silica gel for column chromatography

Procedure:

  • Activation of Pyroglutamic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-pyroglutamic acid in an anhydrous solvent (e.g., DCM). Add the coupling agent (e.g., DCC or EDC/HOBt) and stir the mixture at 0°C for 30 minutes.

  • Amidation: Slowly add piperidine to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.

Characterization:

The purity and identity of the synthesized this compound should be confirmed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

Mechanism of Action & Signaling Pathways

This compound exhibits a multimodal mechanism of action, primarily modulating three key neurotransmitter systems: the glutamatergic, GABAergic, and cholinergic systems.

Glutamatergic System Modulation

This compound acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), with activity reported across all three groups of mGluRs. This modulation can help to normalize glutamatergic signaling, which is implicated in cognitive processes such as learning and memory.

mGluR_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate Release mGluR mGluR G_Protein G-protein mGluR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., altered excitability, gene expression) Kinase_Cascade->Cellular_Response This compound This compound This compound->mGluR Modulates Glutamate->mGluR Binds

Caption: this compound's modulation of mGluR signaling.

GABAergic System Modulation

This compound has been shown to upregulate GABA-B receptors. This action can enhance the inhibitory tone in the brain, which may contribute to its anxiolytic and mood-stabilizing effects.

GABAB_Pathway This compound This compound GABAB_Upregulation ↑ GABA-B Receptor Expression/Function This compound->GABAB_Upregulation GABA_Binding Enhanced GABA Binding & Signaling GABAB_Upregulation->GABA_Binding Inhibitory_Effect Increased Neuronal Inhibition GABA_Binding->Inhibitory_Effect Anxiolytic_Mood Anxiolytic & Mood- Stabilizing Effects Inhibitory_Effect->Anxiolytic_Mood

Caption: this compound's effect on the GABA-B receptor pathway.

Cholinergic System Modulation

This compound has been reported to enhance high-affinity choline uptake in the cortex and hippocampus. This leads to increased synthesis and release of acetylcholine, a neurotransmitter crucial for memory and cognitive function.

Experimental Protocols for a Research Setting

The following are generalized protocols that can be adapted for the in vitro and in vivo characterization of this compound.

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Receptor_Binding Receptor Binding Assays (mGluRs, GABA-B) Data_Analysis Data Analysis & Interpretation Receptor_Binding->Data_Analysis Functional_Assays Functional Assays (cAMP, Calcium Flux) Functional_Assays->Data_Analysis Microdialysis In Vivo Microdialysis (Acetylcholine Release) Microdialysis->Data_Analysis Behavioral_Studies Behavioral Models (Cognition, Anxiety) Behavioral_Studies->Data_Analysis Fasoracetam_Synthesis This compound Synthesis & Purification Fasoracetam_Synthesis->Receptor_Binding Fasoracetam_Synthesis->Functional_Assays Fasoracetam_Synthesis->Microdialysis Fasoracetam_Synthesis->Behavioral_Studies

Caption: A typical experimental workflow for this compound research.

Protocol 1: mGluR Activation Assay (cAMP Measurement)

This protocol is designed to assess the effect of this compound on Gαi/o-coupled mGluRs (Group II and III) by measuring changes in cyclic adenosine monophosphate (cAMP) levels.

Materials:

  • HEK293 cells stably expressing the mGluR of interest.

  • This compound

  • Forskolin

  • cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit)

  • Cell culture medium and reagents

Procedure:

  • Cell Culture: Plate the mGluR-expressing HEK293 cells in a 96-well plate and grow to confluency.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).

  • Stimulation: Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the EC₅₀ or potentiation of an agonist response.

Protocol 2: GABA-B Receptor Upregulation (Western Blot)

This protocol aims to determine if chronic treatment with this compound leads to an increase in GABA-B receptor protein expression.

Materials:

  • Primary neuronal cell culture or animal brain tissue.

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibodies against GABA-B1 and GABA-B2 receptor subunits.

  • Secondary antibody conjugated to HRP.

  • Loading control antibody (e.g., anti-β-actin).

  • SDS-PAGE gels and Western blot apparatus.

  • Chemiluminescence detection reagents.

Procedure:

  • Treatment: Treat neuronal cultures or animals with this compound or vehicle for a prolonged period (e.g., 7-14 days).

  • Tissue/Cell Lysis: Harvest the cells or brain tissue and lyse to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies for GABA-B1, GABA-B2, and the loading control. Follow with incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the GABA-B receptor signals to the loading control to determine changes in protein expression.

Protocol 3: In Vivo Acetylcholine Release (Microdialysis)

This protocol measures the effect of this compound on extracellular acetylcholine levels in a specific brain region of a freely moving animal.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgery: Implant a guide cannula stereotaxically into the brain region of interest (e.g., hippocampus or prefrontal cortex) of an anesthetized animal.

  • Recovery: Allow the animal to recover from surgery for several days.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of acetylcholine levels.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe) and continue collecting dialysate samples.

  • Sample Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the post-drug acetylcholine levels as a percentage of the baseline levels to determine the effect of this compound on acetylcholine release.

Conclusion

This compound is a fascinating research compound with a unique and complex mechanism of action. Its ability to modulate key neurotransmitter systems involved in cognition and mood makes it a valuable tool for neuropharmacological research. This technical guide provides a foundation for researchers to synthesize, characterize, and investigate the properties of this compound in a laboratory setting. Further research is warranted to fully elucidate its therapeutic potential and to translate preclinical findings into clinical applications.

References

The Genesis of Nootropics: A Technical History of the Racetam Class

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper on the Discovery and Scientific Foundation of the First Cognitive Enhancers

Introduction

The quest to enhance the capabilities of the human mind is a concept as old as civilization itself. However, the modern era of cognitive enhancement, grounded in neuropharmacology, began in the mid-20th century with the pioneering work that led to the discovery of the racetam class of nootropics. This document provides an in-depth technical overview of the history and discovery of these seminal compounds, with a focus on the foundational molecule, Piracetam. It is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed look at the experimental data, methodologies, and proposed mechanisms of action that have defined this unique class of drugs.

The Serendipitous Discovery of Piracetam and the Birth of "Nootropics"

The story of racetams begins in the 1960s at the Belgian pharmaceutical company UCB, with the Romanian psychologist and chemist, Dr. Corneliu E. Giurgea.[1][2] Initially, Giurgea and his team were attempting to synthesize a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) that could easily cross the blood-brain barrier, with the goal of creating a calming or sleep-inducing agent.[3] The result of this research was the synthesis of 2-oxo-1-pyrrolidine acetamide, a compound that would later be named Piracetam.[4][5]

Contrary to their expectations, Piracetam did not exhibit the sedative or hypnotic effects typical of GABAergic agents. Instead, early observations in animal models suggested a novel and unexpected profile: the compound appeared to improve cognitive functions, particularly learning and memory, without causing sedation or stimulation. This unique pharmacological profile led Dr. Giurgea to propose a new class of drugs. In 1972, he coined the term "nootropic," derived from the Greek words nous (mind) and trepein (to bend or turn).

Giurgea established a set of criteria for a substance to be classified as a nootropic:

  • Enhancement of learning and memory.

  • Protection of the brain against physical or chemical injuries.

  • Facilitation of interhemispheric transfer of information.

  • Enhanced resistance of learned behaviors to disruptive conditions.

  • Absence of the usual pharmacological effects of psychotropic drugs.

  • Extremely low toxicity and side-effect profile.

Piracetam was the first compound to be characterized by these properties and thus became the progenitor of the racetam class and the entire field of nootropics.

Preclinical Evidence of Nootropic Activity: Key Experiments and Methodologies

The initial characterization of Piracetam's nootropic effects was established through a series of preclinical experiments. These studies were crucial in demonstrating its cognitive-enhancing properties and differentiating it from other psychoactive drugs.

Scopolamine-Induced Amnesia Model

A widely used preclinical model to assess the efficacy of nootropic agents is the reversal of amnesia induced by the muscarinic receptor antagonist, scopolamine. Scopolamine impairs learning and memory by blocking cholinergic neurotransmission.

Experimental Protocol: Scopolamine-Induced Amnesia in Mice

  • Subjects: Male Swiss albino mice are commonly used.

  • Apparatus: The Elevated Plus Maze (EPM) or Morris Water Maze (MWM) are frequently employed to assess learning and memory. The EPM consists of two open and two enclosed arms, while the MWM is a circular pool of opaque water with a hidden platform.

  • Procedure:

    • Habituation/Training: Animals are familiarized with the apparatus. In the EPM, this involves allowing the mouse to explore the maze for a set period. In the MWM, the mouse is trained to find the hidden platform.

    • Drug Administration: Animals are divided into groups: a control group, a scopolamine-only group, a Piracetam and scopolamine group, and a Piracetam-only group. Piracetam (e.g., 200-400 mg/kg) is typically administered intraperitoneally (i.p.) or orally (p.o.) for a specified period (e.g., 7-14 days) prior to the test.

    • Amnesia Induction: Scopolamine (e.g., 0.4-3 mg/kg, i.p.) is administered to the relevant groups 30-60 minutes before the testing session to induce a memory deficit.

    • Testing:

      • EPM: The transfer latency (the time taken for the mouse to move from the open arm to a closed arm) is recorded. An increase in transfer latency is indicative of memory impairment.

      • MWM: The escape latency (the time taken to find the hidden platform) is measured. A longer escape latency suggests impaired spatial memory.

  • Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the latencies between the different experimental groups. A significant decrease in latency in the Piracetam-treated group compared to the scopolamine-only group indicates a reversal of the induced amnesia.

Passive Avoidance Task

The passive avoidance task is another robust method for evaluating learning and memory. It relies on the animal's ability to remember an aversive stimulus and subsequently avoid the environment where it was encountered.

Experimental Protocol: Step-Down Passive Avoidance in Rodents

  • Subjects: Mice or rats are used.

  • Apparatus: A two-compartment box with a lighted "safe" compartment and a dark "shock" compartment, or a platform in the center of an electrified grid.

  • Procedure:

    • Acquisition Trial (Training): The animal is placed in the safe compartment or on the platform. When it enters the dark compartment or steps down onto the grid, it receives a mild, brief electric foot shock (e.g., 0.3-0.5 mA for 2-3 seconds).

    • Drug Administration: Piracetam or other racetams are administered at various time points (before or after the training trial) depending on whether the study is assessing effects on learning or memory consolidation.

    • Retention Trial (Testing): Typically 24 hours after the acquisition trial, the animal is returned to the safe compartment or platform. The latency to enter the dark compartment or step down is measured.

  • Data Analysis: A longer latency in the retention trial compared to the acquisition trial indicates that the animal has learned to associate the dark compartment or grid with the aversive stimulus. The performance of drug-treated groups is compared to control groups to assess the drug's effect on memory.

Quantitative Data on the Neurobiological Effects of Piracetam

The following tables summarize some of the key quantitative findings from preclinical and clinical studies on Piracetam, providing a snapshot of its neuropharmacological and physiological effects.

Table 1: Effects of Piracetam on Neuroreceptor Density

Receptor TypeBrain RegionAnimal ModelPiracetam DoseDurationChange in Receptor Density (Bmax)Reference
Muscarinic CholinergicFrontal CortexAged Mice (18 months)500 mg/kg, p.o.14 days~30-40% increase
NMDAHippocampusAged Rats300 mg/kg/day6 weeksSignificant increase
NMDA-Aged Mice500 mg/kg, p.o.14 days~20% increase

Table 2: Piracetam's Influence on Cerebral Blood Flow (CBF)

Study PopulationMethodPiracetam DoseDurationKey FindingsReference
Elderly Human VolunteersSPECT2.4 g/day 2 monthsRegional improvement in CBF, especially in the cerebellum.
Patients with Organic Dementia133-Xe Inhalation4.8 g/day or 9.6 g/day 4 weeksNo significant effect on rCBF.
BaboonsSPECT--No significant overall increase in CBF, but a regional effect was observed.
Cats (Hemorrhagic Hypotension)-200 mg/kgAcuteSignificant improvement in CBF (32.0% at 10 min, 28.8% at 30 min).

Table 3: Clinical Efficacy of Piracetam in Cognitive Impairment (Meta-Analysis)

Study DesignPatient PopulationNumber of StudiesPiracetam Dose RangeDuration RangePooled Odds Ratio (Random-Effects Model)Reference
Double-blind, placebo-controlledDementia or cognitive impairment192.4 - 8.0 g/day 6 - 52 weeks3.20 (95% CI: 2.05, 4.99, p<0.001)

Proposed Mechanisms of Action and Associated Signaling Pathways

The precise molecular mechanisms underlying the nootropic effects of the racetam class are not fully elucidated; however, several key pathways have been identified as being modulated by these compounds.

Modulation of Cholinergic Neurotransmission

One of the earliest and most consistent findings is the influence of racetams on the cholinergic system. Piracetam has been shown to increase the density of muscarinic acetylcholine receptors, particularly in the frontal cortex of aged animals. This upregulation of receptors could enhance the efficiency of cholinergic signaling, a pathway known to be crucial for memory and learning.

Muscarinic_Signaling Piracetam Piracetam mAChR Muscarinic Acetylcholine Receptor (mAChR) Piracetam->mAChR Increases Receptor Density Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Synaptic Plasticity) Ca_release->Downstream PKC->Downstream

Caption: Piracetam's effect on the muscarinic cholinergic signaling pathway.

Positive Allosteric Modulation of AMPA Receptors

Racetams, including Piracetam, are known to act as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. AMPA receptors are critical for fast excitatory synaptic transmission and play a central role in synaptic plasticity, particularly long-term potentiation (LTP), a cellular mechanism underlying learning and memory. By binding to a site on the AMPA receptor distinct from the glutamate binding site, racetams are thought to enhance the receptor's response to glutamate, thereby facilitating synaptic transmission and plasticity.

AMPA_Signaling Piracetam Piracetam AMPAR AMPA Receptor Piracetam->AMPAR Positive Allosteric Modulation Na_influx Na⁺ Influx AMPAR->Na_influx Opens Channel Glutamate Glutamate Glutamate->AMPAR Binds Depolarization Postsynaptic Depolarization Na_influx->Depolarization NMDAR NMDA Receptor Depolarization->NMDAR Relieves Mg_block Mg²⁺ Block Removed NMDAR->Mg_block Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Allows LTP Long-Term Potentiation (LTP) Ca_influx->LTP

Caption: Piracetam's modulation of the AMPA receptor and its role in LTP.

Influence on Neuronal Membrane Fluidity

Another proposed mechanism of action for Piracetam is its ability to increase the fluidity of neuronal cell membranes. By intercalating into the lipid bilayer, Piracetam may restore age-related decreases in membrane fluidity. This could, in turn, enhance the function of membrane-bound proteins such as receptors and ion channels, thereby improving signal transduction.

The Evolution of the Racetam Class

Following the discovery of Piracetam, numerous analogues were synthesized in an effort to enhance its potency and target specific aspects of cognitive function. Some of the notable members of the racetam family include:

  • Aniracetam: A more lipid-soluble analogue, also a positive allosteric modulator of AMPA receptors, with reported anxiolytic effects.

  • Oxiracetam: A water-soluble derivative often noted for its stimulant-like effects on cognition.

  • Pramiracetam: A highly lipid-soluble racetam with a longer half-life, reported to be more potent than Piracetam.

  • Phenylpiracetam: A phenylated analogue of Piracetam, developed in Russia, which is reported to have both nootropic and psychostimulatory effects.

Conclusion

The discovery of Piracetam by Dr. Corneliu E. Giurgea was a landmark event in neuropharmacology. It not only introduced the first member of the racetam class but also established the very concept of "nootropics" – drugs that can enhance cognitive function with a high degree of safety. While the precise molecular mechanisms of racetams are still a subject of active research, their influence on key neurotransmitter systems, particularly the cholinergic and glutamatergic pathways, and their effects on neuronal membrane properties provide a solid foundation for understanding their cognitive-enhancing effects. The ongoing exploration of the racetam chemical space continues to offer valuable insights into the complex relationship between neurochemistry and cognition, paving the way for the development of novel therapies for cognitive disorders.

References

A Comprehensive Preclinical Pharmacological Profile of Fasoracetam in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of the preclinical pharmacological properties of Fasoracetam (also known as NS-105), a novel nootropic agent with potential therapeutic applications in cognitive and attention-deficit disorders. The information presented is intended for researchers, scientists, and drug development professionals, summarizing key findings from various preclinical animal models and detailing the experimental methodologies employed.

Executive Summary

This compound has demonstrated a unique and multifaceted mechanism of action in preclinical studies, primarily involving the modulation of glutamatergic, GABAergic, and cholinergic systems. Animal models have been instrumental in elucidating its cognitive-enhancing, anxiolytic, and potential antidepressant effects. This document compiles available quantitative data on its pharmacokinetics, receptor interactions, and behavioral effects, and provides an overview of the experimental protocols used to generate this data.

Mechanism of Action

This compound's pharmacological activity is not attributed to a single target but rather to a synergistic modulation of several key neurotransmitter systems.

Glutamatergic System Modulation

This compound acts as a modulator of metabotropic glutamate receptors (mGluRs).[1][2] Preclinical research indicates that it can influence all three groups of mGluRs.[1] Specifically, in rat cerebrocortical membranes, NS-105 demonstrated a dual action on adenylyl cyclase activity through different mGluR subclasses. At a concentration of 0.1 µM, it inhibited forskolin-stimulated cAMP formation, an effect blocked by group II and group III mGluR antagonists.[3] Conversely, at 1 µM in pertussis toxin-pretreated membranes, it facilitated cAMP formation, an action abolished by a group I mGluR antagonist.[3] This suggests that this compound's inhibitory effects on adenylyl cyclase are mediated by group II and III mGluRs, while its facilitatory actions are dependent on the group I mGluR subclass.

cluster_0 This compound's Dual Modulation of Adenylyl Cyclase via mGluRs This compound This compound mGluR_II_III Group II & III mGluRs This compound->mGluR_II_III 0.1 µM mGluR_I Group I mGluRs This compound->mGluR_I 1 µM (in PTX-treated membranes) adenylyl_cyclase Adenylyl Cyclase mGluR_II_III->adenylyl_cyclase Inhibition mGluR_I->adenylyl_cyclase Facilitation cAMP cAMP Formation adenylyl_cyclase->cAMP

This compound's concentration-dependent modulation of adenylyl cyclase.
GABAergic System Interaction

This compound has been shown to interact with the GABAergic system, specifically by upregulating GABA-B receptors. Repeated administration of NS-105 in rats led to an increased number of GABA-B receptors in the cerebral cortex. This upregulation is a potential mechanism for its observed antidepressant-like effects in animal models. Furthermore, this compound has been shown to reverse memory disruption induced by the GABA-B receptor agonist, baclofen.

This compound This compound (Repeated Administration) gaba_b GABA-B Receptor Expression This compound->gaba_b Upregulates antidepressant_effect Antidepressant-like Effects gaba_b->antidepressant_effect Contributes to

Upregulation of GABA-B receptors by this compound.
Cholinergic System Enhancement

Preclinical studies indicate that this compound facilitates cholinergic neuronal activity. In rats, a 10 mg/kg dose of NS-105 was shown to increase the release of acetylcholine (ACh) from the cerebral cortex and enhance high-affinity choline uptake (HACU) in both the cerebral cortex and hippocampus. This enhancement of the cholinergic system is believed to contribute to its cognitive-enhancing effects.

This compound This compound (10 mg/kg) ach_release Acetylcholine Release (Cerebral Cortex) This compound->ach_release Increases hacu High-Affinity Choline Uptake (Cortex & Hippocampus) This compound->hacu Enhances cognition Cognitive Enhancement ach_release->cognition hacu->cognition

This compound's enhancement of cholinergic activity.

Pharmacokinetics in Preclinical Models

The pharmacokinetic profile of this compound (NS-105) has been characterized in several animal species, demonstrating good absorption and high systemic availability.

ParameterRatDogMonkey
Oral Bioavailability 97%90%79%
Elimination Half-life (t½) 0.67 h (IV)2.1 h (IV)1.3 h (IV)
Time to Max. Concentration (Tmax) < 1 h (Oral)< 1 h (Oral)< 1 h (Oral)
Protein Binding < 3.3%< 3.3%< 3.3%
Primary Route of Elimination Renal (unchanged)Renal (unchanged, ~60%)Renal (unchanged)

Experimental Protocol: Pharmacokinetic Studies

Pharmacokinetic parameters were determined following intravenous and oral administration of 14C-labeled NS-105 to rats, dogs, and monkeys. Plasma concentrations of the compound and its metabolites were measured over time to calculate bioavailability, elimination half-life, and other parameters. Protein binding was assessed in vitro.

Behavioral Pharmacology in Animal Models

This compound has been evaluated in various animal models to assess its effects on cognition, anxiety, and depression-related behaviors.

Cognitive Enhancement

In rat models, NS-105 has demonstrated significant antiamnesic properties. It effectively reversed memory disruptions induced by various cholinergic dysfunctions, including those caused by scopolamine, lesions of the nucleus basalis magnocellularis, and the neurotoxin AF64A. It also mitigated memory deficits arising from cerebral ischemia and electroconvulsive shock in passive avoidance and radial arm maze tasks.

Experimental Protocol: Passive Avoidance Task

The passive avoidance task is a fear-aggravated test used to evaluate learning and memory. In this paradigm, animals learn to avoid an environment in which they previously received an aversive stimulus (e.g., a mild foot shock). The latency to enter the "dark" or shock-associated compartment is measured, with longer latencies indicating better memory of the aversive event.

Anxiolytic and Antidepressant-like Effects

This compound has shown potential anxiolytic and antidepressant-like activities in rodent models. In the learned helplessness model in rats, repeated administration of NS-105 reversed the failure to escape in a shuttle-box test after exposure to inescapable footshock. Additionally, in the forced swimming test, NS-105 (1-100 mg/kg, p.o.) significantly reduced immobility time, an effect comparable to the antidepressant desipramine.

Experimental Protocol: Learned Helplessness Test

The learned helplessness model induces a state of behavioral depression in animals by exposing them to unpredictable and inescapable aversive stimuli. Subsequently, their ability to learn to escape a new, escapable aversive situation is assessed. A reversal of the learned helplessness (i.e., an increase in escape behavior) is indicative of an antidepressant-like effect.

cluster_workflow Learned Helplessness Experimental Workflow start Inescapable Footshock Exposure treatment Repeated this compound Administration start->treatment testtest testtest treatment->testtest test Shuttle-Box Escape Test outcome Reversal of Escape Failure testtest->outcome

Workflow for the learned helplessness experiment.

Preclinical Safety and Toxicology

While specific LD50 values for this compound were not identified in the reviewed literature, preclinical studies have generally reported it to be well-tolerated. In a clinical trial with adolescents, adverse events were generally mild. Further dedicated preclinical toxicology studies would be necessary to fully characterize its safety profile.

Conclusion

This compound exhibits a promising and complex pharmacological profile in preclinical animal models. Its ability to modulate key neurotransmitter systems, including the glutamatergic, GABAergic, and cholinergic pathways, provides a strong rationale for its potential therapeutic use in cognitive and mood disorders. The compound demonstrates excellent oral bioavailability and a favorable pharmacokinetic profile in multiple species. Further research is warranted to fully elucidate its receptor binding affinities and to conduct comprehensive toxicology studies. The existing preclinical data strongly support the continued investigation of this compound as a novel therapeutic agent.

References

Investigating the Role of Fasoracetam in Modulating the Cholinergic System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasoracetam, a nootropic compound of the racetam family, has garnered significant interest for its potential cognitive-enhancing effects. Preclinical evidence strongly suggests that a key mechanism of action for this compound involves the modulation of the cholinergic system, a critical pathway for learning, memory, and attention. This technical guide provides an in-depth analysis of the existing research on this compound's role in cholinergic neurotransmission. It summarizes the qualitative and quantitative findings from key studies, details the experimental methodologies used to elucidate these effects, and presents visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development who are investigating the therapeutic potential of this compound and other cholinergic modulators.

Introduction

The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, plays a pivotal role in regulating a wide array of cognitive functions, including learning, memory formation, and attention.[1] Dysregulation of this system is implicated in various neurological and psychiatric disorders, making it a key target for therapeutic intervention.[2] this compound, also known by its developmental codes NS-105 and NFC-1, is a putative nootropic agent that has shown promise in preclinical and clinical studies for its cognitive-enhancing properties.[3] A significant body of evidence points towards this compound's ability to modulate the cholinergic system as a core component of its mechanism of action.[2][3] This guide will explore the intricate relationship between this compound and the cholinergic system, providing a detailed overview of the current state of research.

Mechanism of Action: this compound's Influence on the Cholinergic System

This compound is believed to exert its pro-cholinergic effects through a multi-faceted mechanism, primarily by enhancing the availability and action of acetylcholine in the brain. The principal proposed mechanisms include:

  • Enhancement of High-Affinity Choline Uptake (HACU): The rate-limiting step in acetylcholine synthesis is the uptake of choline into the presynaptic neuron via the high-affinity choline transporter (CHT). Preclinical studies have demonstrated that this compound can significantly enhance HACU in key brain regions associated with cognition, such as the cerebral cortex and hippocampus. This increased uptake of choline provides more substrate for the synthesis of acetylcholine by the enzyme choline acetyltransferase (ChAT).

  • Increased Acetylcholine Release: In addition to promoting the synthesis of acetylcholine, this compound has been shown to increase the release of ACh from presynaptic terminals in the cerebral cortex. The precise molecular mechanism by which this compound facilitates ACh release is still under investigation but may be linked to its modulation of other neurotransmitter systems that indirectly influence cholinergic neuron activity.

It is important to note that this compound does not appear to directly inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This suggests that its primary cholinergic-enhancing effects are due to increased synthesis and release of ACh, rather than a reduction in its degradation.

Data Presentation: Summary of Key Findings

The following tables summarize the key findings from preclinical studies investigating the effects of this compound (NS-105) on the cholinergic system.

Note: While the primary literature indicates a significant effect, the full text of the pivotal study by Ogasawara et al. (1999) was not accessible to retrieve the specific quantitative values. The tables are therefore presented with the described effects, and the quantitative data fields are marked as "Data Not Available."

Parameter Brain Region Treatment Dosage Observed Effect Quantitative Change Reference
Acetylcholine (ACh) ReleaseCerebral CortexThis compound (NS-105)10 mg/kg (in rats)IncreasedData Not Available
High-Affinity Choline Uptake (HACU)Cerebral CortexThis compound (NS-105)10 mg/kg (in rats)EnhancedData Not Available
High-Affinity Choline Uptake (HACU)HippocampusThis compound (NS-105)10 mg/kg (in rats)EnhancedData Not Available
Choline Acetyltransferase (ChAT) ActivityCerebral CortexThis compound (NS-105)Not SpecifiedNo ChangeData Not Available

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's effects on the cholinergic system.

In Vivo Microdialysis for Acetylcholine Release

Objective: To measure the extracellular levels of acetylcholine in specific brain regions of conscious, freely moving animals following the administration of a test compound.

Methodology:

  • Animal Preparation:

    • Male Wistar rats are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital).

    • The animal is placed in a stereotaxic frame.

    • A guide cannula for the microdialysis probe is surgically implanted, targeting the desired brain region (e.g., the cerebral cortex). The cannula is secured to the skull with dental cement.

    • Animals are allowed a post-operative recovery period.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

    • The aCSF may contain an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent the rapid degradation of acetylcholine in the extracellular space, allowing for accurate measurement.

    • After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

  • Sample Analysis:

    • The concentration of acetylcholine in the dialysate samples is quantified using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

    • The HPLC system separates acetylcholine from other components in the sample, and the electrochemical detector measures the current generated by the oxidation of acetylcholine, which is proportional to its concentration.

  • Data Analysis:

    • The basal levels of acetylcholine release are established from the samples collected before the administration of the test compound.

    • Following the administration of this compound or a vehicle control, the changes in acetylcholine levels in the subsequent dialysate samples are measured and expressed as a percentage of the basal release.

High-Affinity Choline Uptake (HACU) Assay

Objective: To measure the rate of choline uptake into synaptosomes (isolated nerve terminals) from specific brain regions.

Methodology:

  • Synaptosome Preparation:

    • Animals are euthanized, and the brain regions of interest (e.g., cerebral cortex, hippocampus) are rapidly dissected and placed in ice-cold sucrose solution.

    • The tissue is homogenized in a buffered sucrose solution.

    • The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.

  • HACU Assay:

    • Synaptosomes are pre-incubated in a physiological buffer at 37°C.

    • The uptake reaction is initiated by the addition of a buffer containing a low concentration of radiolabeled choline (e.g., [³H]choline).

    • To differentiate high-affinity uptake from low-affinity uptake, parallel incubations are performed in the presence of a specific inhibitor of the high-affinity choline transporter, such as hemicholinium-3 (HC-3).

    • After a short incubation period (e.g., 4 minutes), the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabeled choline.

  • Quantification:

    • The radioactivity retained on the filters, which represents the amount of choline taken up by the synaptosomes, is measured using a liquid scintillation counter.

  • Data Analysis:

    • High-affinity choline uptake is calculated as the difference between the total uptake (in the absence of HC-3) and the non-specific uptake (in the presence of HC-3).

    • The results are typically expressed as pmol of choline taken up per mg of protein per minute.

    • The effect of this compound is determined by comparing the HACU rates in synaptosomes treated with the compound to those of a vehicle-treated control group.

Mandatory Visualizations

Signaling Pathways

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Choline_ext Choline CHT Choline Transporter (CHT) Choline_ext->CHT Uptake Choline_int Choline CHT->Choline_int ChAT Choline Acetyltransferase (ChAT) Choline_int->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle Synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT ACh_released ACh ACh_vesicle->ACh_released Release This compound This compound This compound->CHT Enhances This compound->ACh_vesicle Promotes Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Degradation AChR Acetylcholine Receptor (AChR) ACh_released->AChR Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline_ext Recycling Signal_Transduction Signal Transduction AChR->Signal_Transduction Activation

Caption: Cholinergic signaling pathway modulated by this compound.

Experimental Workflows

InVivo_Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_dialysis Microdialysis cluster_analysis Sample Analysis cluster_data Data Interpretation Anesthesia Anesthetize Animal Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Surgery Implant Guide Cannula Stereotaxic->Surgery Recovery Post-operative Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Sample_Collection Collect Dialysate Samples Perfusion->Sample_Collection HPLC HPLC-ED Analysis Sample_Collection->HPLC Quantification Quantify ACh Levels HPLC->Quantification Basal_Levels Establish Basal ACh Release Quantification->Basal_Levels Drug_Effect Measure Post-Fasoracetam Changes Basal_Levels->Drug_Effect

Caption: Experimental workflow for in vivo microdialysis.

HACU_Assay_Workflow cluster_prep Synaptosome Preparation cluster_assay HACU Assay cluster_quant Quantification cluster_analysis Data Analysis Dissection Brain Region Dissection Homogenization Tissue Homogenization Dissection->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Isolation Isolate Synaptosomes Centrifugation->Isolation Preincubation Pre-incubate Synaptosomes Isolation->Preincubation Incubation Incubate with [³H]choline +/- HC-3 & this compound Preincubation->Incubation Termination Terminate Uptake by Filtration Incubation->Termination Scintillation Liquid Scintillation Counting Termination->Scintillation Calculation Calculate Specific Uptake Scintillation->Calculation Comparison Compare this compound vs. Control Calculation->Comparison Results Determine Effect on HACU Comparison->Results

Caption: Experimental workflow for the HACU assay.

Conclusion

The available evidence strongly supports the role of this compound as a modulator of the cholinergic system. Its ability to enhance high-affinity choline uptake and increase acetylcholine release provides a compelling mechanism for its observed nootropic effects. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel cholinergic agents. Further research is warranted to fully elucidate the precise molecular targets of this compound within the cholinergic signaling pathway and to translate these preclinical findings into effective therapeutic strategies for cognitive disorders. The visualizations presented herein serve to clarify the complex processes involved and can be a valuable tool for researchers in this field.

References

The Potential of Fasoracetam as a Non-Stimulant for ADHD: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder commonly treated with stimulant medications. However, the quest for effective non-stimulant alternatives with novel mechanisms of action is a critical area of research. Fasoracetam (NS-105), a compound from the racetam family, has emerged as a promising candidate. This technical guide provides an in-depth exploration of the preclinical and clinical evidence supporting the potential of this compound as a non-stimulant treatment for ADHD. It details the compound's multifaceted mechanism of action, focusing on its modulation of glutamatergic and GABAergic systems, and its impact on cholinergic function. This paper summarizes available quantitative data, outlines key experimental protocols, and presents signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Introduction

This compound, chemically known as (5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one, is a nootropic agent that has been investigated for its cognitive-enhancing properties.[1] Unlike traditional ADHD medications that primarily target dopamine and norepinephrine pathways, this compound exhibits a unique pharmacological profile, making it a subject of interest for a non-stimulant approach to ADHD treatment.[1] Preclinical studies have elucidated its role as a modulator of metabotropic glutamate receptors (mGluRs), an upregulator of γ-aminobutyric acid type B (GABA-B) receptors, and a promoter of acetylcholine (ACh) release.[2] A key clinical trial has shown promise in a specific subpopulation of adolescents with ADHD, particularly those with genetic variations in the mGluR network. This whitepaper will synthesize the current understanding of this compound's pharmacology and its therapeutic potential for ADHD.

Mechanism of Action

This compound's potential efficacy in ADHD is attributed to its simultaneous modulation of multiple neurotransmitter systems implicated in the disorder's pathophysiology.

Glutamatergic System Modulation

This compound is a modulator of metabotropic glutamate receptors, which are G-protein coupled receptors that play a crucial role in synaptic plasticity and neuronal excitability. Preclinical evidence suggests that this compound can modulate the activity of group II and III mGluRs, which are negatively coupled to adenylyl cyclase, thereby influencing intracellular cyclic AMP (cAMP) levels. This modulation is particularly relevant for individuals with ADHD who have mutations in genes related to the mGluR network, as it may help restore glutamatergic homeostasis.

GABAergic System Upregulation

A significant aspect of this compound's mechanism is its ability to upregulate GABA-B receptors. Chronic administration of this compound has been shown to increase the number of GABA-B receptors in the cerebral cortex of rats. This upregulation may enhance inhibitory neurotransmission, potentially counteracting the hyperexcitability and impulsivity associated with ADHD. The effect of this compound on the GABAergic system is also linked to its observed antidepressant-like effects in preclinical models, such as the learned helplessness paradigm.

Cholinergic System Enhancement

This compound has been demonstrated to enhance cholinergic function by increasing the in vivo release of acetylcholine in the cerebral cortex. The cholinergic system is critically involved in cognitive processes, including attention, learning, and memory, which are often impaired in individuals with ADHD. By facilitating acetylcholine release, this compound may help to ameliorate the cognitive deficits associated with the disorder.

Quantitative Data Summary

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies of 14C-labeled this compound (NS-105) have been conducted in rats, dogs, and monkeys. The compound is rapidly absorbed and distributed, with the majority of the drug excreted unchanged in the urine.

ParameterRatDogMonkey
Bioavailability (Oral) 97%90%79%
Elimination Half-life (IV) 0.67 h2.1 h1.3 h
Time to Max. Concentration (Oral) < 1 h< 1 h< 1 h
Primary Route of Excretion RenalRenalRenal
Protein Binding < 3.3%< 3.3%< 3.3%
Data sourced from a study on the absorption, metabolism, and excretion of 14C-NS-105.
Clinical Efficacy in Adolescent ADHD

A 5-week, open-label, single-blind, placebo-controlled study (NCT02286817) evaluated the efficacy of this compound in adolescents (12-17 years) with ADHD and mGluR gene network variants.

Outcome MeasureBaseline (Mean ± SD)Week 5 (Mean ± SD)p-value
CGI-I Score 3.79 ± 0.812.33 ± 0.71< 0.001
CGI-S Score 4.83 ± 0.863.86 ± 0.91< 0.001
CGI-I: Clinical Global Impressions-Improvement; CGI-S: Clinical Global Impressions-Severity. Data from Elia et al., 2018.

Parental Vanderbilt scores also showed significant improvement for subjects with mGluR Tier 1 variants (p < 0.035).

Experimental Protocols

GABA-B Receptor Upregulation Assay

This protocol describes a generalized method for quantifying GABA-B receptor density in rat brain tissue following chronic administration of a test compound.

  • Animal Model: Male Wistar rats.

  • Dosing: Repeated oral administration of this compound (e.g., 1-100 mg/kg) or vehicle for a specified duration (e.g., 14 days).

  • Tissue Preparation:

    • Euthanize animals and rapidly dissect the cerebral cortex.

    • Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.

    • Wash the pellet multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA.

  • Radioligand Binding Assay:

    • Resuspend the final membrane pellet in a binding buffer containing a selective GABA-B receptor radioligand (e.g., [3H]baclofen or [3H]GABA in the presence of a GABA-A receptor blocker like isoguvacine).

    • Incubate membrane aliquots with increasing concentrations of the radioligand to determine total binding.

    • In a parallel set of tubes, include a high concentration of a non-labeled GABA-B agonist (e.g., baclofen) to determine non-specific binding.

    • Terminate the incubation by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Perform Scatchard analysis or non-linear regression to determine the maximal number of binding sites (Bmax), indicative of receptor density.

In Vivo Microdialysis for Acetylcholine Release

This protocol provides a general framework for measuring extracellular acetylcholine levels in the prefrontal cortex of freely moving rats.

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the prefrontal cortex.

  • Microdialysis:

    • After a recovery period, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of acid to prevent acetylcholine degradation.

  • Drug Administration: Administer this compound (e.g., intraperitoneally or orally) after a stable baseline of acetylcholine release has been established.

  • Sample Analysis:

    • Analyze acetylcholine concentrations in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express acetylcholine levels as a percentage of the mean baseline concentration.

Learned Helplessness Model

This protocol outlines the induction and testing of learned helplessness in rats, a model used to assess antidepressant-like activity.

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Helplessness (Day 1):

    • Place rats in a shuttle-box chamber from which escape is not possible.

    • Administer a series of inescapable foot shocks (e.g., 60-100 shocks of 0.8 mA intensity and 15-second duration) with a variable inter-shock interval.

  • Drug Administration: Administer this compound or vehicle orally for a specified period (e.g., daily for 7 days) following the inescapable shock session.

  • Escape Testing (e.g., Day 8):

    • Place rats in the shuttle-box, now configured to allow escape from one compartment to the other.

    • Each trial begins with a conditioned stimulus (e.g., a light or tone), followed by a foot shock.

    • Record the latency to escape the shock by moving to the other compartment. A failure to escape within a set time (e.g., 30 seconds) is recorded.

  • Data Analysis: Compare the mean escape latencies and the number of escape failures between the this compound-treated and vehicle-treated groups.

mGluR Functional Assay (cAMP Measurement)

This protocol describes a method to assess the functional activity of this compound at Gαi/o-coupled metabotropic glutamate receptors by measuring changes in intracellular cAMP levels.

  • Cell Line: A stable cell line co-expressing the mGluR of interest (e.g., mGluR2 or mGluR3) and a cAMP biosensor (e.g., GloSensor). Chinese Hamster Ovary (CHO) cells are commonly used.

  • Assay Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Equilibrate the cells with a medium containing the biosensor substrate (e.g., luciferin).

    • Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

    • Add varying concentrations of this compound to the wells.

    • Measure the luminescence signal, which is inversely proportional to the activation of Gαi/o-coupled receptors, in real-time using a luminometer.

  • Data Analysis:

    • Generate concentration-response curves for this compound's inhibition of forskolin-stimulated cAMP production.

    • Calculate the IC50 value to determine the potency of this compound at the specific mGluR subtype.

Signaling Pathways and Experimental Workflows

Fasoracetam_Signaling_Pathways This compound This compound mGluR Metabotropic Glutamate Receptors (mGluR II/III) This compound->mGluR Modulates GABA_B_R GABA-B Receptors This compound->GABA_B_R Upregulates Cholinergic_Neuron Cholinergic Neuron This compound->Cholinergic_Neuron Stimulates Adenylyl_Cyclase Adenylyl Cyclase mGluR->Adenylyl_Cyclase Inhibits GABA_B_Upregulation Increased Receptor Density GABA_B_R->GABA_B_Upregulation ACh_Release Increased Acetylcholine Release Cholinergic_Neuron->ACh_Release cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Neuronal_Activity Modulation of Neuronal Excitability cAMP->Neuronal_Activity Modulates GABA_B_Upregulation->Neuronal_Activity Enhances Inhibition Cognitive_Function Improved Attentional and Cognitive Function ACh_Release->Cognitive_Function Enhances Cognition Neuronal_Activity->Cognitive_Function Contributes to

Caption: Proposed signaling pathways of this compound.

Experimental_Workflow_GABA_B_Upregulation start Start dosing Chronic this compound Administration to Rats start->dosing tissue_prep Cerebral Cortex Dissection and Membrane Preparation dosing->tissue_prep binding_assay Radioligand Binding Assay ([3H]baclofen or [3H]GABA) tissue_prep->binding_assay data_analysis Scatchard Analysis to Determine Bmax binding_assay->data_analysis end End data_analysis->end

Caption: Workflow for GABA-B receptor upregulation experiment.

Discussion and Future Directions

The available evidence suggests that this compound holds significant potential as a non-stimulant therapeutic for ADHD, particularly for a genetically defined subset of patients. Its unique mechanism of action, which involves the modulation of both excitatory and inhibitory neurotransmitter systems, offers a novel approach to addressing the core symptoms of the disorder.

However, several key areas require further investigation. While preclinical studies have established this compound's effects on mGluRs, GABA-B receptors, and acetylcholine release, more detailed quantitative data, such as binding affinities (Ki or IC50 values) for mGluR subtypes, are needed to fully characterize its pharmacological profile.

The promising results from the initial clinical trial in adolescents with ADHD and mGluR mutations warrant further investigation in larger, double-blind, placebo-controlled trials to confirm its efficacy and safety in this population. Additionally, exploring the efficacy of this compound in the broader ADHD population, independent of specific genetic markers, would be a valuable next step.

Future research should also focus on elucidating the precise molecular mechanisms underlying GABA-B receptor upregulation and the long-term consequences of this modulation. Investigating potential synergistic effects when used as an adjunctive therapy with existing ADHD medications could also open new avenues for treatment.

Conclusion

This compound presents a compelling case as a novel, non-stimulant treatment for ADHD. Its multifaceted mechanism of action, targeting glutamatergic, GABAergic, and cholinergic systems, distinguishes it from currently available therapies. The preliminary clinical findings are encouraging, particularly for a personalized medicine approach in patients with specific genetic profiles. Further rigorous preclinical and clinical research is essential to fully realize the therapeutic potential of this compound and to establish its place in the clinical management of ADHD. This technical guide serves as a foundational resource to inform and guide these future research and development efforts.

References

A Technical Review of Fasoracetam's Cognitive-Enhancing Effects for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Preclinical and Clinical Evidence

Fasoracetam (NS-105), a pyrrolidone derivative belonging to the racetam class of nootropics, has garnered significant interest within the scientific community for its potential cognitive-enhancing effects. Initially investigated for vascular dementia, its unique pharmacological profile has led to further exploration for other neurological and psychiatric conditions, most notably Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides a comprehensive literature review of the cognitive-enhancing effects of this compound, presenting quantitative data from key preclinical and clinical studies, detailing experimental methodologies, and illustrating its mechanisms of action through signaling pathway diagrams.

Core Mechanisms of Action

This compound's cognitive-enhancing properties are believed to stem from its modulation of three key neurotransmitter systems: the cholinergic, GABAergic, and glutamatergic systems.[1][2] Unlike many other nootropics, this compound does not appear to have direct effects on dopaminergic, serotonergic, or adrenergic receptors.[3]

Cholinergic System Modulation

Preclinical studies indicate that this compound facilitates cholinergic neurotransmission, a critical pathway for learning and memory.[3] The compound has been shown to enhance acetylcholine (ACh) release in the cerebral cortex and increase high-affinity choline uptake (HACU) in both the cerebral cortex and hippocampus.[3] This suggests a mechanism of action that supports the synthesis and availability of acetylcholine, a neurotransmitter fundamental to cognitive processes.

GABAergic System Modulation

This compound has been demonstrated to upregulate γ-aminobutyric acid type B (GABA-B) receptors in the rat cerebral cortex following repeated administration. This upregulation may contribute to its anxiolytic and mood-stabilizing effects, which can indirectly influence cognitive function. By modulating the principal inhibitory neurotransmitter system in the brain, this compound may help to balance neuronal excitability.

Glutamatergic System Modulation

This compound acts as a modulator of metabotropic glutamate receptors (mGluRs). The glutamatergic system is crucial for synaptic plasticity, learning, and memory. By interacting with mGluRs, this compound may help to regulate excitatory neurotransmission, which is often dysregulated in conditions associated with cognitive impairment.

Preclinical Evidence of Cognitive Enhancement

Animal studies have provided the foundational evidence for this compound's nootropic effects, particularly in models of cognitive impairment. These studies have utilized various behavioral paradigms to assess learning and memory.

Reversal of Chemically-Induced Amnesia

This compound has shown efficacy in reversing memory deficits induced by cholinergic and GABAergic antagonists. In a key study, this compound (NS-105) demonstrated a significant ameliorating effect on scopolamine-induced amnesia in a passive avoidance task in rats. Scopolamine, a muscarinic acetylcholine receptor antagonist, is commonly used to model cholinergic dysfunction and memory impairment. Furthermore, this compound was effective in reversing memory disruption caused by baclofen, a GABA-B receptor agonist, suggesting its effects on the GABAergic system contribute to its cognitive-enhancing properties.

Table 1: Preclinical Studies on this compound's Cognitive-Enhancing Effects

StudyAnimal ModelCognitive TaskChallengeThis compound (NS-105) DoseKey Findings
Ogasawara et al. (1999)RatsPassive AvoidanceScopolamine1-10 mg/kg, p.o.Dose-dependent reversal of scopolamine-induced memory impairment.
Ogasawara et al. (1999)RatsPassive AvoidanceBaclofen1-10 mg/kg, p.o.Dose-dependent reversal of baclofen-induced memory impairment.
Experimental Protocols: Preclinical Studies

Passive Avoidance Test: The passive avoidance test is a fear-motivated test used to evaluate learning and memory. The apparatus consists of a two-compartment box with a light and a dark chamber connected by a door. During the acquisition trial, the rat is placed in the light compartment. Upon entering the dark compartment, it receives a mild foot shock. In the retention trial, typically 24 hours later, the rat is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory retention of the aversive experience.

Measurement of Acetylcholine Release: In vivo microdialysis is employed to measure extracellular acetylcholine levels in specific brain regions, such as the cerebral cortex. A microdialysis probe is surgically implanted, and artificial cerebrospinal fluid is perfused through it. The dialysate is collected and analyzed for acetylcholine concentration using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

High-Affinity Choline Uptake (HACU) Assay: Synaptosomes are prepared from brain tissue (e.g., cerebral cortex, hippocampus). The synaptosomes are incubated with radiolabeled choline ([³H]choline). The amount of radioactivity incorporated into the synaptosomes is measured to quantify the rate of high-affinity choline uptake, which is a rate-limiting step in acetylcholine synthesis.

GABA-B Receptor Binding Assay: Brain tissue (e.g., cerebral cortex) is homogenized, and cell membranes are prepared by centrifugation. The membranes are incubated with a radiolabeled GABA-B receptor ligand (e.g., [³H]GABA in the presence of a GABA-A receptor antagonist). The amount of bound radioactivity is measured to determine the density (Bmax) and affinity (Kd) of GABA-B receptors.

Clinical Evidence

To date, the most robust clinical evidence for this compound's therapeutic potential comes from a study in adolescents with ADHD who have specific genetic variations in metabotropic glutamate receptor network genes. While this study did not primarily focus on cognitive enhancement in healthy individuals, its findings on ADHD symptomatology, which includes domains of attention and executive function, are relevant.

A 5-week, open-label, single-blind, placebo-controlled study involving 30 adolescents (aged 12-17 years) with ADHD and mGluR gene network mutations demonstrated significant improvements in symptoms with this compound (NFC-1) treatment.

Table 2: Clinical Trial of this compound (NFC-1) in Adolescents with ADHD

Outcome MeasureBaseline (Mean ± SD)Week 5 (Mean ± SD)p-value
CGI-I3.79 ± 0.812.33 ± 0.71< 0.001
CGI-S4.83 ± 0.573.86 ± 0.90< 0.001
Parental Vanderbilt Scores (for subjects with mGluR Tier 1 variants)--< 0.035
CGI-I: Clinical Global Impressions-Improvement; CGI-S: Clinical Global Impressions-Severity.
Experimental Protocol: Clinical Trial in ADHD

Study Design: This was a 5-week, open-label, single-blind, placebo-controlled study. Participants received a single-blind placebo during the first week, followed by four weeks of open-label this compound treatment.

Participants: 30 adolescents aged 12-17 years with a diagnosis of ADHD and confirmed mutations in metabotropic glutamate receptor (mGluR) network genes.

Intervention: this compound (NFC-1) was administered orally, with a dose escalation from 50 mg to 400 mg twice daily, based on clinical response and tolerability.

Primary Outcome Measures:

  • Clinical Global Impressions-Improvement (CGI-I) Scale: A 7-point scale that assesses how much the patient's illness has improved or worsened relative to a baseline state at the beginning of the intervention.

  • Clinical Global Impressions-Severity (CGI-S) Scale: A 7-point scale that rates the severity of the patient's illness at the time of assessment.

  • Vanderbilt ADHD Diagnostic Parent Rating Scale: A questionnaire for parents to assess ADHD symptoms and functional impairment.

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and processes described, the following diagrams have been generated using the DOT language.

Fasoracetam_Mechanism_of_Action cluster_cholinergic Cholinergic System cluster_gabaergic GABAergic System cluster_glutamatergic Glutamatergic System This compound This compound HACU High-Affinity Choline Uptake This compound->HACU Enhances ACh_Release Acetylcholine Release This compound->ACh_Release Increases GABA_B_R GABA-B Receptor Upregulation This compound->GABA_B_R Promotes mGluR mGluR Modulation This compound->mGluR Modulates HACU->ACh_Release Cognition_Memory Improved Cognition & Memory ACh_Release->Cognition_Memory Anxiolysis Anxiolysis & Mood Stabilization GABA_B_R->Anxiolysis Synaptic_Plasticity Enhanced Synaptic Plasticity mGluR->Synaptic_Plasticity Synaptic_Plasticity->Cognition_Memory

This compound's multimodal mechanism of action.

Preclinical_Workflow cluster_behavioral Behavioral Testing cluster_biochemical Biochemical Analysis Animal_Model Rodent Model (e.g., Rat) Cognitive_Impairment Induce Cognitive Impairment (e.g., Scopolamine, Baclofen) Animal_Model->Cognitive_Impairment Brain_Tissue Brain Tissue Dissection Animal_Model->Brain_Tissue Fasoracetam_Admin Administer this compound or Vehicle Cognitive_Impairment->Fasoracetam_Admin Passive_Avoidance Passive Avoidance Task Fasoracetam_Admin->Passive_Avoidance Data_Analysis Analyze Latency Data Passive_Avoidance->Data_Analysis ACh_Assay ACh Release Assay (Microdialysis) Brain_Tissue->ACh_Assay HACU_Assay HACU Assay (Synaptosomes) Brain_Tissue->HACU_Assay GABA_B_Assay GABA-B Receptor Binding Assay Brain_Tissue->GABA_B_Assay Biochem_Analysis Quantify Neurochemical Changes ACh_Assay->Biochem_Analysis HACU_Assay->Biochem_Analysis GABA_B_Assay->Biochem_Analysis

Experimental workflow for preclinical studies.

Clinical_Trial_Workflow cluster_trial Recruitment Recruit Adolescents with ADHD & mGluR Mutations Baseline Baseline Assessment (CGI, Vanderbilt) Recruitment->Baseline Placebo_Week Week 1: Single-Blind Placebo Baseline->Placebo_Week Treatment_Phase Weeks 2-5: Open-Label this compound (Dose Escalation) Placebo_Week->Treatment_Phase Final_Assessment Week 5 Assessment (CGI, Vanderbilt) Treatment_Phase->Final_Assessment Data_Analysis Statistical Analysis of Pre- vs. Post-Treatment Scores Final_Assessment->Data_Analysis

Workflow of the ADHD clinical trial.

Conclusion

The available preclinical data strongly suggest that this compound possesses cognitive-enhancing properties, primarily through its modulation of the cholinergic, GABAergic, and glutamatergic systems. Its ability to reverse chemically induced amnesia in animal models provides a solid foundation for its nootropic potential. The clinical evidence, although currently limited to a specific population of adolescents with ADHD, is promising and indicates a beneficial effect on symptoms related to attention and executive function.

For researchers and drug development professionals, this compound represents a compound with a unique and multifaceted mechanism of action. Further investigation is warranted to fully elucidate its cognitive-enhancing effects in healthy human subjects and its therapeutic potential in a broader range of cognitive disorders. Future clinical trials should incorporate a comprehensive battery of neuropsychological tests to more directly assess its impact on various cognitive domains such as memory, attention, and executive function.

References

Foundational Research into the Anxiolytic Properties of Fasoracetam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasoracetam (NS-105, NFC-1) is a putative nootropic agent of the racetam family with emerging evidence suggesting potential anxiolytic properties. Originally investigated for vascular dementia, its complex pharmacological profile, involving modulation of glutamatergic, GABAergic, and cholinergic systems, has prompted exploration into its utility for anxiety and mood disorders. This technical guide provides an in-depth analysis of the foundational research on this compound's anxiolytic effects, summarizing its mechanism of action, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. While direct preclinical data on this compound in validated anxiety models is limited in publicly available literature, this guide synthesizes the existing mechanistic and clinical findings to provide a comprehensive resource for the scientific community.

Introduction

Anxiety disorders are a class of mental health conditions characterized by excessive and persistent fear, anxiety, and related behavioral disturbances. While current pharmacological interventions, primarily targeting serotonergic and GABAergic systems, are effective for many, a significant portion of patients experience inadequate symptom relief or dose-limiting side effects. This highlights the ongoing need for novel anxiolytics with distinct mechanisms of action.

This compound, a pyrrolidinone derivative, presents a promising, multi-faceted pharmacology. Unlike traditional anxiolytics, its primary proposed mechanisms do not revolve around direct agonism of GABA-A receptors. Instead, it is believed to exert its effects through the modulation of metabotropic glutamate receptors (mGluRs), leading to a cascade of downstream effects that include the upregulation of GABA-B receptors and an influence on cholinergic neurotransmission.[1][2] These actions suggest a potential to restore neurotransmitter balance in a more nuanced manner than conventional anxiolytics.

This document serves as a technical guide for researchers and drug development professionals, consolidating the current understanding of this compound's anxiolytic potential.

Mechanism of Action

This compound's anxiolytic properties are thought to arise from its complex interplay with several key neurotransmitter systems in the brain.

Glutamatergic System Modulation

The most prominent reported mechanism of action for this compound is its activity as a metabotropic glutamate receptor (mGluR) activator.[1][3] mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic plasticity. There are eight subtypes of mGluRs, categorized into three groups. This compound appears to act as a non-selective activator across these groups, which may contribute to its ability to restore balance to a dysregulated glutamate system.[4] Glutamate is the primary excitatory neurotransmitter, and its dysregulation is implicated in the pathophysiology of anxiety disorders. By modulating mGluRs, this compound may temper excessive glutamatergic activity, a key factor in anxiety.

GABAergic System Upregulation

A significant aspect of this compound's potential anxiolytic effect is its ability to upregulate GABA-B receptors. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its function is crucial for mitigating anxiety. Unlike the fast-acting ionotropic GABA-A receptors targeted by benzodiazepines, GABA-B receptors are metabotropic and mediate slower, more prolonged inhibitory signals. Chronic administration of this compound has been shown in preclinical models to increase the density of GABA-B receptors. This upregulation may enhance the endogenous inhibitory tone of the GABAergic system, leading to a sustained anxiolytic effect. The precise signaling cascade linking mGluR activation to GABA-B receptor upregulation by this compound is an area of ongoing investigation.

Cholinergic System Influence

This compound has also been demonstrated to affect the cholinergic system, which plays a role in cognitive functions such as learning and memory, and has been implicated in anxiety and depression. Preclinical studies suggest that this compound can enhance high-affinity choline uptake in the hippocampus and cortex, which may lead to increased acetylcholine synthesis and release. The modulation of the cholinergic system could contribute to both the cognitive-enhancing and anxiolytic effects reported by some users.

Quantitative Data

Table 1: Summary of a Clinical Trial of this compound in Adolescents with ADHD and mGluR Gene Variants

ParameterDetails
Study Design 5-week, open-label, single-blind, placebo-controlled
Participants 30 adolescents (age 12-17) with ADHD and mGluR network gene mutations
Dosage Symptom-driven dose advancement up to 400 mg twice daily (BID)
Primary Efficacy Measures Clinical Global Impressions-Improvement (CGI-I), Clinical Global Impressions-Severity (CGI-S)
Baseline CGI-I (Mean) 3.79
Week 5 CGI-I (Mean) 2.33 (P < 0.001)
Baseline CGI-S (Mean) 4.83
Week 5 CGI-S (Mean) 3.86 (P < 0.001)

Note: This study was not designed to assess anxiety as a primary outcome. The significant improvements in global functioning and ADHD symptoms in a population with glutamatergic dysregulation may, however, have implications for anxiety disorders where similar imbalances are hypothesized.

Experimental Protocols

Detailed experimental protocols for preclinical studies investigating the anxiolytic properties of this compound are not extensively published. However, this section outlines the standard methodologies for key behavioral assays relevant to anxiolytic drug discovery. These protocols provide a framework for how the anxiolytic effects of a compound like this compound would be assessed in a research setting.

Learned Helplessness Model

The learned helplessness model is a widely used animal model of depression and anxiety.

  • Apparatus: A two-way shuttle box with a grid floor capable of delivering mild foot shocks.

  • Procedure:

    • Induction Phase: Rats are exposed to a series of inescapable and unpredictable foot shocks. A control group is typically exposed to the same number of shocks but has the ability to terminate them by performing an action (e.g., pressing a lever).

    • Testing Phase: 24 hours after the induction phase, all rats are placed in the shuttle box and subjected to a series of escapable shocks, preceded by a warning stimulus (e.g., a light or tone).

  • Measured Parameters:

    • Escape Latency: The time it takes for the rat to move to the other side of the shuttle box to escape the shock.

    • Number of Failures to Escape: The number of trials in which the rat fails to escape the shock within a set time frame.

  • Expected Outcome for an Anxiolytic: An effective anxiolytic compound would be expected to reduce the escape latency and the number of escape failures in the group exposed to inescapable shock.

Forced Swim Test

The forced swim test is a behavioral despair model often used to screen for antidepressant and anxiolytic drugs.

  • Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Pre-test Session: Rats are placed in the water for 15 minutes.

    • Test Session: 24 hours later, the rats are placed back in the water for a 5-minute session.

  • Measured Parameters:

    • Immobility Time: The duration of time the rat spends floating or making only minimal movements to keep its head above water.

    • Swimming Time: The duration of time the rat spends making active swimming motions.

    • Climbing Time: The duration of time the rat spends making active movements with its forepaws against the wall of the cylinder.

  • Expected Outcome for an Anxiolytic: An anxiolytic or antidepressant compound is expected to decrease immobility time and increase active behaviors like swimming or climbing.

GABA-B Receptor Binding Assay

This in vitro assay is used to determine the effect of a compound on the density of GABA-B receptors.

  • Materials:

    • Rat brain tissue (typically cortex)

    • [³H]-GABA or a selective [³H]-GABA-B receptor ligand (e.g., [³H]-CGP54626)

    • Unlabeled GABA or a selective GABA-B receptor agonist/antagonist

    • Buffer solutions

    • Filtration apparatus and scintillation counter

  • Procedure:

    • Membrane Preparation: Homogenize brain tissue and prepare a crude membrane fraction through centrifugation.

    • Incubation: Incubate the membrane preparation with the radioligand in the presence and absence of the test compound (this compound) at various concentrations. Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

    • Filtration: Separate the bound and free radioligand by rapid filtration.

    • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Measured Parameters:

    • Bmax (Maximum Binding Capacity): Reflects the density of receptors.

    • Kd (Dissociation Constant): Reflects the affinity of the radioligand for the receptor.

  • Expected Outcome for this compound: Chronic administration of this compound would be expected to show an increase in the Bmax for the GABA-B receptor radioligand, indicating an upregulation of receptor density.

Mandatory Visualizations

Hypothesized Signaling Pathway of this compound

Fasoracetam_Signaling_Pathway This compound This compound mGluR Metabotropic Glutamate Receptors (mGluRs) This compound->mGluR Activates G_Protein G-Protein (Gq/Gi) mGluR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling Cascades IP3_DAG->Downstream cAMP->Downstream Gene_Expression Altered Gene Expression Downstream->Gene_Expression GABAB_Upregulation Upregulation of GABA-B Receptors Gene_Expression->GABAB_Upregulation Anxiolytic Anxiolytic Effect GABAB_Upregulation->Anxiolytic

Hypothesized this compound signaling pathway leading to anxiolytic effects.
Experimental Workflow for Preclinical Anxiolytic Screening

Anxiolytic_Screening_Workflow start Rodent Model (e.g., Rats, Mice) acclimation Acclimation Period start->acclimation grouping Random Assignment to Groups (Vehicle, this compound Doses) acclimation->grouping drug_admin Drug Administration (e.g., Oral Gavage, IP Injection) grouping->drug_admin behavioral_testing Behavioral Testing drug_admin->behavioral_testing lh_test Learned Helplessness Test behavioral_testing->lh_test fst_test Forced Swim Test behavioral_testing->fst_test biochemical_analysis Post-mortem Biochemical Analysis behavioral_testing->biochemical_analysis data_collection Data Collection (e.g., Immobility Time, Escape Latency) lh_test->data_collection fst_test->data_collection data_analysis Statistical Analysis data_collection->data_analysis receptor_binding GABA-B Receptor Binding Assay biochemical_analysis->receptor_binding receptor_binding->data_analysis conclusion Conclusion on Anxiolytic Potential data_analysis->conclusion

General workflow for preclinical screening of anxiolytic compounds.
Logical Relationship of this compound's Multi-Modal Action

Fasoracetam_Action_Logic This compound This compound mGluR_Mod mGluR Modulation This compound->mGluR_Mod GABAB_Up GABA-B Receptor Upregulation This compound->GABAB_Up Cholinergic_Mod Cholinergic Modulation This compound->Cholinergic_Mod Glutamate_Balance Restoration of Glutamate Homeostasis mGluR_Mod->Glutamate_Balance GABA_Tone Enhanced Inhibitory GABAergic Tone GABAB_Up->GABA_Tone Cognitive_Effects Cognitive Enhancement Cholinergic_Mod->Cognitive_Effects Anxiolytic_Outcome Potential Anxiolytic Effects Glutamate_Balance->Anxiolytic_Outcome GABA_Tone->Anxiolytic_Outcome Cognitive_Effects->Anxiolytic_Outcome Contributory

Logical relationship of this compound's proposed mechanisms of action.

Discussion and Future Directions

This compound presents a compelling profile as a potential anxiolytic with a novel mechanism of action. Its modulation of the glutamatergic and GABAergic systems, not through direct receptor agonism or antagonism at the primary fast-acting receptors, but through a more nuanced upregulation of inhibitory tone and balancing of excitatory systems, suggests a potential for a favorable side effect profile compared to existing anxiolytics.

The primary limitation in the foundational research of this compound's anxiolytic properties is the scarcity of publicly available, peer-reviewed preclinical data in established animal models of anxiety. While its effects on learned helplessness and in the forced swim test are alluded to in the literature, the raw quantitative data and detailed experimental protocols are not readily accessible. The clinical data available, while promising in a population with ADHD and glutamatergic dysregulation, needs to be followed up with well-controlled clinical trials in patients with primary anxiety disorders.

Future research should focus on:

  • Conducting and publishing comprehensive preclinical studies using standardized anxiety models such as the elevated plus-maze, social interaction test, and light-dark box test to quantify the anxiolytic-like effects of this compound.

  • Elucidating the precise molecular signaling cascade that links mGluR activation by this compound to the upregulation of GABA-B receptors. This could involve studies examining second messenger systems and gene expression changes in relevant brain regions.

  • Initiating randomized, double-blind, placebo-controlled clinical trials to evaluate the efficacy and safety of this compound in patient populations with diagnosed anxiety disorders, such as Generalized Anxiety Disorder (GAD) and Social Anxiety Disorder (SAD).

Conclusion

This compound holds significant promise as a novel anxiolytic agent due to its unique, multi-modal mechanism of action targeting the glutamatergic, GABAergic, and cholinergic systems. While the foundational research provides a strong rationale for its anxiolytic potential, further rigorous preclinical and clinical investigation is required to fully characterize its efficacy and safety profile for the treatment of anxiety disorders. The information compiled in this technical guide serves as a comprehensive starting point for researchers and drug development professionals interested in advancing the study of this intriguing compound.

References

Methodological & Application

Standardized protocols for administering Fasoracetam in rodent behavioral studies.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fasoracetam (also known as NS-105, LAM-105, and NFC-1) is a nootropic compound of the racetam family with potential therapeutic applications in cognitive and mood disorders. Its mechanism of action is multifaceted, involving the modulation of cholinergic, glutamatergic, and GABAergic neurotransmitter systems.[1] Specifically, it has been shown to interact with metabotropic glutamate receptors (mGluRs), upregulate GABA(B) receptors, and enhance cholinergic activity.[2][3] These properties make it a compound of interest for preclinical research in rodent models of cognitive impairment, anxiety, and depression.

These application notes provide detailed, standardized protocols for the administration of this compound in common rodent behavioral assays. The aim is to ensure consistency and reproducibility in preclinical studies investigating the behavioral effects of this compound.

Pharmacokinetics and Vehicle Selection

Following oral administration in rats, this compound is rapidly absorbed, reaching maximum plasma concentration within one hour.[3] It is primarily excreted unchanged in the urine.[3] The selection of an appropriate vehicle is crucial for ensuring consistent oral absorption. While various vehicles can be used for oral gavage in rodents, an aqueous solution is generally preferred. For compounds that are not readily soluble in water, a suspension in a vehicle such as 0.5% or 1% w/v Carboxymethyl Cellulose (CMC) is a common alternative.

Recommended Vehicle:

  • Sterile Water or Saline: If this compound solubility allows.

  • 0.5% w/v Carboxymethyl Cellulose (CMC) in sterile water: For suspension.

Data Presentation: Summary of Administration Protocols

The following tables summarize the key quantitative data for administering this compound in various rodent behavioral studies.

Behavioral Assay Animal Model Dosage Range (Oral) Administration Timing Key Behavioral Parameters References
Learned HelplessnessRat1-100 mg/kgDaily for several daysEscape Failures
Forced Swim TestRat1-100 mg/kgAcute or repeatedImmobility Time
Scopolamine-Induced Amnesia (Passive Avoidance)Rat/Mouse1-30 mg/kg (projected)60 minutes prior to trainingStep-through Latency
Elevated Plus MazeRat/Mouse1-30 mg/kg (projected)30-60 minutes prior to testingTime in Open Arms, Open Arm Entries
Morris Water MazeRat/Mouse1-30 mg/kg (projected)60 minutes prior to daily trialsEscape Latency, Time in Target Quadrant

Experimental Protocols

Learned Helplessness Test

This test is used to model depression-like behavior in rodents.

Protocol:

  • Apparatus: A two-way shuttle box with a grid floor capable of delivering scrambled electric shocks.

  • Procedure:

    • Induction of Helplessness (Day 1 & 2): Place the rat in one compartment of the shuttle box and administer a series of inescapable footshocks (e.g., 0.8 mA, 15s duration, with a variable inter-shock interval averaging 60s) for a total of 60 shocks. The gate to the other compartment remains closed.

    • Drug Administration: Administer this compound (1-100 mg/kg, p.o.) or vehicle daily, starting after the helplessness induction and continuing through the testing phase.

    • Testing (Day 3): Place the rat in the shuttle box and initiate conditioned avoidance trials. A light or tone (conditioned stimulus) is presented for 10 seconds, followed by a footshock (unconditioned stimulus). The rat can avoid the shock by crossing to the other compartment during the conditioned stimulus presentation. Record the number of escape failures.

  • Data Analysis: Compare the number of escape failures between the this compound-treated and vehicle-treated groups.

Scopolamine-Induced Amnesia (Passive Avoidance Task)

This model is used to assess the potential of a compound to reverse cognitive deficits.

Protocol:

  • Apparatus: A two-compartment passive avoidance apparatus with a light and a dark chamber separated by a guillotine door. The dark chamber has a grid floor for delivering a mild footshock.

  • Procedure:

    • Acquisition Trial:

      • Administer this compound (projected dose of 1-30 mg/kg, p.o.) or vehicle 60 minutes before the trial.

      • Administer scopolamine (0.5-1 mg/kg, i.p.) 30 minutes before the trial.

      • Place the rodent in the light compartment. After a brief habituation period (e.g., 60 seconds), open the guillotine door.

      • When the rodent enters the dark compartment with all four paws, close the door and deliver a mild footshock (e.g., 0.5 mA for 2 seconds).

      • Record the initial latency to enter the dark compartment.

    • Retention Trial (24 hours later): Place the rodent back in the light compartment and open the guillotine door. Record the step-through latency (the time it takes for the animal to enter the dark compartment). A longer latency indicates better memory of the aversive stimulus.

  • Data Analysis: Compare the step-through latency during the retention trial between the different treatment groups.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.

Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Administer this compound (projected dose of 1-30 mg/kg, p.o.) or vehicle 30-60 minutes before the test.

    • Place the rodent in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a 5-minute period.

    • Record the session with a video camera positioned above the maze.

  • Data Analysis: Score the following parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Morris Water Maze (MWM)

The MWM is a test of spatial learning and memory.

Protocol:

  • Apparatus: A large circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase (e.g., 5 consecutive days):

      • Administer this compound (projected dose of 1-30 mg/kg, p.o.) or vehicle 60 minutes before the first trial of each day.

      • Conduct 4 trials per day for each animal. In each trial, the rodent is placed into the pool from one of four starting positions and allowed to swim until it finds the hidden platform. If the platform is not found within a set time (e.g., 60 or 90 seconds), the animal is gently guided to it.

      • Record the escape latency (time to find the platform) for each trial.

    • Probe Trial (e.g., on Day 6): The platform is removed from the pool, and the rodent is allowed to swim freely for a set duration (e.g., 60 seconds).

  • Data Analysis:

    • Acquisition: Analyze the escape latency across the training days. A decrease in latency indicates learning.

    • Probe Trial: Measure the time spent in the target quadrant (where the platform was previously located). A significant preference for the target quadrant indicates spatial memory.

Mandatory Visualizations

Fasoracetam_Signaling_Pathway cluster_glutamatergic Glutamatergic System cluster_gabaergic GABAergic System cluster_cholinergic Cholinergic System This compound This compound mGluRs Metabotropic Glutamate Receptors (mGluRs) This compound->mGluRs acts on GABA_B GABA(B) Receptors This compound->GABA_B upregulates ACh_Release Acetylcholine (ACh) Release This compound->ACh_Release enhances Glutamate_Modulation Modulation of Glutamate Levels mGluRs->Glutamate_Modulation modulates Upregulation Upregulation GABA_B->Upregulation undergoes Cognitive_Function Enhanced Cognitive Function ACh_Release->Cognitive_Function improves Experimental_Workflow_Passive_Avoidance start Start drug_admin This compound/Vehicle Admin (60 min prior) start->drug_admin scopolamine_admin Scopolamine Admin (30 min prior) drug_admin->scopolamine_admin acquisition Acquisition Trial (Day 1) scopolamine_admin->acquisition retention Retention Trial (Day 2 - 24h later) acquisition->retention analysis Data Analysis (Step-through Latency) retention->analysis end End analysis->end EPM_Workflow start Start acclimatization Acclimatize Rodent to Testing Room start->acclimatization drug_admin This compound/Vehicle Admin (30-60 min prior) acclimatization->drug_admin epm_test Place on EPM (5 min exploration) drug_admin->epm_test recording Video Recording epm_test->recording analysis Data Analysis (Time in open arms, entries) recording->analysis end End analysis->end

References

Application Notes and Protocols for In Vitro Assay Development: Screening of Fasoracetam and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasoracetam (NS-105) is a nootropic compound of the racetam family that has garnered significant interest for its potential cognitive-enhancing effects and therapeutic applications in conditions such as Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3] Its mechanism of action is multifaceted, primarily involving the modulation of metabotropic glutamate receptors (mGluRs), potentiation of GABAb receptor function, and enhancement of cholinergic activity.[1][2] This complex pharmacology necessitates a multi-assay approach for the effective screening and characterization of this compound and its structural analogs.

These application notes provide a detailed framework for the in vitro screening of this compound and its analogs, focusing on assays that probe its key molecular targets. The protocols are designed for a high-throughput screening (HTS) format, enabling the efficient evaluation of compound libraries.

This compound and its Analogs: An Overview

This compound, chemically known as (5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one, possesses a core pyrrolidinone structure characteristic of the racetam class. Its analogs can be designed through various chemical modifications, such as substitutions on the pyrrolidinone ring or alterations of the piperidine moiety. For the purpose of this screening protocol, we will consider both commercially available racetams and novel synthesized derivatives.

Table 1: Representative this compound Analogs for Screening

Compound IDStructureKey Structural ModificationPotential Activity Profile
This compound(5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-oneParent CompoundmGluR, GABA-B, Cholinergic Modulator
Analog APhenylpiracetamPhenyl group at the 4-position of the pyrrolidinone ringPotent psychostimulant, cognitive enhancer
Analog BColuracetamN-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-yl)-2-(2-oxopyrrolidin-1-yl)acetamideHigh-affinity choline uptake enhancer
Analog CNovel Synthesized Derivative(5R)-5-(4-fluoropiperidine-1-carbonyl)pyrrolidin-2-oneHypothetical analog with altered blood-brain barrier permeability and receptor affinity
Analog DNovel Synthesized Derivative(5R)-5-(piperidine-1-sulfonyl)pyrrolidin-2-oneHypothetical analog with modified electronic properties at the carbonyl group

Screening Funnel for this compound and its Analogs

A tiered screening approach is recommended to efficiently identify and characterize promising candidates.

G cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Dose-Response) cluster_2 Tertiary Screening (Mechanism of Action) Primary_mGluR mGluR Calcium Mobilization Assay Secondary_mGluR mGluR Subtype Selectivity Primary_mGluR->Secondary_mGluR Active Compounds Primary_GABA GABA-B cAMP Assay Secondary_GABA GABA-B Receptor Binding Primary_GABA->Secondary_GABA Active Compounds Tertiary_Signaling Downstream Signaling Pathway Analysis (e.g., ERK phosphorylation) Secondary_mGluR->Tertiary_Signaling Secondary_GABA->Tertiary_Signaling Secondary_Cholinergic High-Affinity Choline Uptake Secondary_Cholinergic->Tertiary_Signaling

Figure 1: Experimental workflow for screening this compound and its analogs.

Experimental Protocols

Primary Screening: mGluR-Mediated Intracellular Calcium Mobilization Assay

This assay identifies compounds that modulate mGluR activity by measuring changes in intracellular calcium levels. Group I mGluRs (e.g., mGluR1 and mGluR5), which are targets of this compound, signal through the Gq pathway, leading to an increase in intracellular calcium.

Cell Line: HEK293 cells stably expressing human mGluR5 (HEK293-hmGluR5).

Materials:

  • HEK293-hmGluR5 cells

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Fluo-8 AM calcium indicator dye

  • Pluronic F-127

  • Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid

  • This compound and analog library

  • Glutamate (agonist)

  • MPEP (mGluR5 negative allosteric modulator, as control)

  • 384-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation)

Protocol:

  • Cell Plating: Seed HEK293-hmGluR5 cells into 384-well plates at a density of 20,000 cells/well in 40 µL of culture medium and incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a dye loading solution of Fluo-8 AM in assay buffer.

    • Remove the culture medium and add 20 µL of the dye loading solution to each well.

    • Incubate for 1 hour at 37°C, followed by 15 minutes at room temperature.

  • Compound Preparation: Prepare serial dilutions of this compound and its analogs in assay buffer.

  • Assay:

    • Place the cell plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of the compound solution to each well.

    • After 3-5 minutes of incubation, add 10 µL of an EC20 concentration of glutamate.

    • Measure the fluorescence signal for 2-3 minutes.

    • As a control, add a saturating concentration of glutamate to determine the maximum response.

Data Analysis:

  • Calculate the percent activation or inhibition relative to the glutamate control.

  • Compounds showing a significant increase or decrease in the glutamate-induced calcium signal are considered hits.

Table 2: Hypothetical Primary Screening Data for mGluR Modulation

CompoundConcentration (µM)% Activation of Glutamate Response (Mean ± SD)
This compound10145 ± 8.2
Analog A10110 ± 5.1
Analog C10162 ± 9.5
MPEP (control)115 ± 2.3
Primary Screening: GABA-B Receptor-Mediated cAMP Assay

This assay identifies compounds that modulate the activity of GABA-B receptors, which are Gi/o-coupled and thus inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Cell Line: CHO-K1 cells stably co-expressing human GABAB1b and GABAB2 subunits (CHO-hGABAB).

Materials:

  • CHO-hGABAB cells

  • F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)

  • Forskolin (to stimulate adenylyl cyclase)

  • GABA (agonist)

  • CGP-55845 (GABA-B antagonist, as control)

  • This compound and analog library

  • 384-well white microplates

Protocol:

  • Cell Plating: Seed CHO-hGABAB cells into 384-well plates at a density of 5,000 cells/well and incubate overnight.

  • Compound Incubation:

    • Remove the culture medium and add assay buffer.

    • Add this compound or its analogs at various concentrations.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist and Forskolin Stimulation:

    • Add GABA at an EC80 concentration.

    • Immediately add forskolin to stimulate cAMP production.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and perform the cAMP measurement according to the kit manufacturer's instructions.

Data Analysis:

  • Calculate the percent inhibition of forskolin-stimulated cAMP production.

  • Compounds that potentiate the inhibitory effect of GABA are considered positive allosteric modulators (PAMs).

Table 3: Hypothetical Primary Screening Data for GABA-B Modulation

CompoundConcentration (µM)% Inhibition of Forskolin-Stimulated cAMP (in the presence of GABA EC20) (Mean ± SD)
This compound1075 ± 6.1
Analog B1055 ± 4.8
Analog D1082 ± 7.3
CGP-55845 (control)15 ± 1.2
Secondary Screening: High-Affinity Choline Uptake (HACU) Assay

This assay assesses the effect of compounds on the uptake of choline into neuronal cells, a key step in acetylcholine synthesis.

Cell Line: SH-SY5Y human neuroblastoma cells (differentiated to a cholinergic phenotype).

Materials:

  • Differentiated SH-SY5Y cells

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-Choline

  • Hemicholinium-3 (HC-3) (a specific inhibitor of HACU)

  • This compound and analog library

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Cell Preparation: Plate and differentiate SH-SY5Y cells in 24-well plates.

  • Pre-incubation: Wash the cells with KRH buffer and pre-incubate with this compound or its analogs for 15 minutes at 37°C.

  • [³H]-Choline Uptake:

    • Add [³H]-Choline to each well to a final concentration of 50 nM.

    • For non-specific uptake control, add HC-3 (10 µM) to a set of wells.

    • Incubate for 10 minutes at 37°C.

  • Termination and Lysis:

    • Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of HC-3) from the total uptake.

  • Express the results as a percentage of the control (vehicle-treated) uptake.

Table 4: Hypothetical Secondary Screening Data for High-Affinity Choline Uptake

CompoundConcentration (µM)% Increase in [³H]-Choline Uptake (Mean ± SD)
This compound10135 ± 7.9
Analog B10155 ± 9.1
Analog C10115 ± 6.3

Signaling Pathway and Visualization

This compound's multifaceted mechanism of action involves the modulation of several key signaling pathways.

G cluster_mGluR mGluR Pathway cluster_GABA GABA-B Pathway cluster_Cholinergic Cholinergic Pathway Fasoracetam_mGluR This compound / Analog mGluR mGluR1/5 Fasoracetam_mGluR->mGluR Modulates Gq Gq mGluR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_ER Ca²⁺ (ER) IP3->Ca_ER PKC PKC DAG->PKC Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto ERK ERK Phosphorylation PKC->ERK Fasoracetam_GABA This compound / Analog GABAB_R GABA-B Receptor Fasoracetam_GABA->GABAB_R PAM Gi Gi/o GABAB_R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Fasoracetam_Cholinergic This compound / Analog HACU High-Affinity Choline Transporter Fasoracetam_Cholinergic->HACU Enhances Choline_uptake ↑ Choline Uptake HACU->Choline_uptake ACh_synthesis ↑ Acetylcholine Synthesis Choline_uptake->ACh_synthesis

Figure 2: this compound's proposed signaling pathways.

Conclusion

The described in vitro assays provide a robust platform for the initial screening and pharmacological characterization of this compound and its novel analogs. By employing a tiered approach that investigates the modulation of mGluRs, GABA-B receptors, and the cholinergic system, researchers can efficiently identify compounds with desired activity profiles. The subsequent secondary and tertiary assays will further elucidate the mechanism of action and selectivity of promising candidates, guiding lead optimization efforts in the development of next-generation cognitive enhancers.

References

Calculating Appropriate Fasoracetam Dosage for In Vivo Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to calculating and applying appropriate dosages of Fasoracetam (also known as NS-105) for in vivo neuroscience research. This document synthesizes available preclinical and clinical data to facilitate the design of safe and effective animal studies investigating the nootropic and potential therapeutic effects of this compound.

Introduction to this compound

This compound is a research chemical and a member of the racetam family of nootropics. It is a putative cognitive enhancer that modulates cholinergic, glutamatergic, and GABAergic neurotransmitter systems.[1][2][3] Its multifaceted mechanism of action makes it a compound of interest for investigating cognitive processes, memory, and potential treatments for conditions like Attention Deficit Hyperactivity Disorder (ADHD).[1][4] Preclinical studies have suggested its potential in reversing learning and memory deficits.

Mechanism of Action

This compound's effects are believed to be mediated through several pathways:

  • Cholinergic System: It has been shown to increase the release of acetylcholine in the cerebral cortex and enhance high-affinity choline uptake in both the cerebral cortex and hippocampus.

  • Glutamatergic System: this compound modulates metabotropic glutamate receptors (mGluRs), which are crucial for synaptic plasticity and memory.

  • GABAergic System: It upregulates GABA(B) receptors, which may contribute to its anxiolytic and mood-stabilizing properties.

Signaling Pathway of this compound

Fasoracetam_Signaling cluster_cholinergic Cholinergic System cluster_glutamatergic Glutamatergic System cluster_gabaergic GABAergic System This compound This compound ACh_Release ↑ Acetylcholine Release (Cerebral Cortex) This compound->ACh_Release HACU ↑ High-Affinity Choline Uptake (Cortex & Hippocampus) This compound->HACU mGluRs Modulation of Metabotropic Glutamate Receptors This compound->mGluRs GABA_B_Upregulation ↑ GABA(B) Receptor Upregulation This compound->GABA_B_Upregulation Cognition_Memory Cognitive Enhancement & Memory Improvement ACh_Release->Cognition_Memory HACU->Cognition_Memory Synaptic_Plasticity Synaptic Plasticity mGluRs->Synaptic_Plasticity Synaptic_Plasticity->Cognition_Memory Anxiolysis_Mood Anxiolysis & Mood Stabilization GABA_B_Upregulation->Anxiolysis_Mood

Figure 1: Simplified signaling pathways of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: Acute Toxicity Data
SpeciesRoute of AdministrationLD50
MouseNot Specified300 mg/kg
RatNot Specified980 mg/kg

LD50: Median lethal dose.

Table 2: In Vivo Efficacy Dosages in Animal Models
SpeciesModelDosage Range (Route)Observed Effects
RatLearned Helplessness1 - 100 mg/kg (p.o.)Antidepressant-like effects
RatVarious amnesia models10 mg/kg (Not Specified)Reversal of memory disruption, increased acetylcholine release

p.o.: Oral administration.

Table 3: Human Clinical Dosage Data
PopulationStudy DesignDosage Range
Adolescents with ADHDSingle-dose pharmacokinetic study50 - 800 mg
Adolescents with ADHD4-week dose-escalation studyUp to 400 mg twice daily

Experimental Protocols

Dose-Response Study for Cognitive Enhancement (Rodent Model)

This protocol is a general guideline for a dose-response study to evaluate the cognitive-enhancing effects of this compound in a rodent model, such as the Morris Water Maze or Passive Avoidance test.

Dose_Response_Workflow cluster_setup Experimental Setup cluster_dosing Dosing Regimen cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., Rats, 7-14 days) Group_Allocation Random Allocation to Treatment Groups Animal_Acclimation->Group_Allocation Vehicle Vehicle Control (e.g., Saline, p.o.) Faso_Low This compound Low Dose (e.g., 1 mg/kg, p.o.) Faso_Mid This compound Mid Dose (e.g., 10 mg/kg, p.o.) Faso_High This compound High Dose (e.g., 50 mg/kg, p.o.) Positive_Control Positive Control (e.g., Piracetam, p.o.) Behavioral_Test Cognitive Behavioral Test (e.g., Morris Water Maze) Vehicle->Behavioral_Test Faso_Low->Behavioral_Test Faso_Mid->Behavioral_Test Faso_High->Behavioral_Test Positive_Control->Behavioral_Test Data_Collection Data Collection (e.g., Escape Latency, Time in Target Quadrant) Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis

Figure 2: Workflow for a dose-response study.
  • Animals: Male Wistar rats (250-300g) are a suitable model. House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: Prepare this compound in a suitable vehicle, such as sterile saline. Ensure complete dissolution.

  • Dosing: Administer this compound or vehicle orally (p.o.) via gavage. A typical dosing volume is 1-2 ml/kg.

  • Behavioral Testing: Conduct the chosen cognitive test (e.g., Morris Water Maze) at a consistent time point after drug administration (e.g., 30-60 minutes).

  • Data Analysis: Analyze the collected behavioral data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent effects of this compound.

Allometric Scaling for Dosage Conversion

Allometric scaling is used to estimate an equivalent dose between species based on body surface area. The following formula can be used:

Human Equivalent Dose (HED) (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).

SpeciesBody Weight (kg)Body Surface Area (m²)Km
Human601.6237
Rat0.150.0256
Mouse0.020.00663

To convert a human dose of 100 mg for a 60 kg person (1.67 mg/kg) to a rat equivalent dose:

  • Rat Dose (mg/kg) = 1.67 mg/kg * (37 / 6)

  • Rat Dose (mg/kg) ≈ 10.3 mg/kg

Dosage Calculation for In Vivo Research

Logical Framework for Dosage Selection

Dosage_Selection_Logic cluster_data Available Data cluster_calculation Dosage Calculation cluster_decision Dosage Selection LD50_Data Acute Toxicity (LD50) Mouse: 300 mg/kg Rat: 980 mg/kg Safety_Margin Establish Safety Margin (e.g., 1/10th of LD50) LD50_Data->Safety_Margin Efficacy_Data Animal Efficacy Data (1-100 mg/kg in rats) Effective_Range Identify Potential Effective Dose Range Efficacy_Data->Effective_Range Human_Data Human Safety Data (Up to 800 mg/day well-tolerated) Allometric_Scaling Allometric Scaling of Human Tolerated Dose Human_Data->Allometric_Scaling Starting_Dose Select Conservative Starting Dose Safety_Margin->Starting_Dose Allometric_Scaling->Starting_Dose Effective_Range->Starting_Dose Dose_Escalation Plan Dose Escalation Strategy Starting_Dose->Dose_Escalation Final_Dosage Determine Final Experimental Dosages Dose_Escalation->Final_Dosage

Figure 3: Logical framework for selecting an appropriate dosage.
Recommended Starting Dosages for In Vivo Research

Based on the available data, the following starting dosages are recommended for in vivo studies in rodents:

  • For cognitive enhancement studies: A starting dose in the range of 1-10 mg/kg (p.o.) is a reasonable starting point, based on the effective doses observed in preclinical models.

  • For safety and toxicology studies: A wider range of doses should be explored, starting from the anticipated efficacious dose and escalating. Given the high LD50 values, a maximum tolerated dose (MTD) study would be necessary to establish a No-Observed-Adverse-Effect Level (NOAEL).

Important Considerations:

  • Route of Administration: The dosages provided are primarily for oral administration. Other routes (e.g., intraperitoneal) may require different dosage calculations due to variations in bioavailability.

  • Dose-Response Curve: It is crucial to establish a dose-response curve to identify the optimal dose for the desired effect and to observe potential biphasic effects.

  • Chronic Dosing: For chronic studies, it is essential to conduct preliminary safety studies to ensure the chosen dose is well-tolerated over the study duration.

Conclusion

The calculation of an appropriate this compound dosage for in vivo neuroscience research requires careful consideration of existing preclinical efficacy data, acute toxicity information, and allometric scaling from human clinical trials. The provided protocols and data summaries offer a foundation for researchers to design robust and ethically sound animal studies. It is recommended to begin with a conservative dose within the identified effective range and conduct pilot studies to determine the optimal dosage for the specific research question and animal model.

References

Application of Fasoracetam in Animal Models of Genetic Cognitive Disorders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasoracetam (NS-105) is a nootropic compound of the racetam family with a unique pharmacological profile that suggests its potential as a therapeutic agent for cognitive disorders.[1][2] Unlike other racetams, this compound's primary mechanisms of action do not solely rely on cholinergic pathways but extend to the modulation of glutamatergic and GABAergic systems. Specifically, it acts as an agonist at metabotropic glutamate receptors (mGluRs), particularly mGluR1 and mGluR5, and is reported to upregulate GABA-B receptors.[1][3] This multifaceted activity makes it a compelling candidate for investigating cognitive enhancement in genetic disorders characterized by imbalances in these neurotransmitter systems.

This document provides detailed application notes and hypothetical experimental protocols for the use of this compound in preclinical animal models of select genetic cognitive disorders: Fragile X Syndrome, Rett Syndrome, Angelman Syndrome, and Down Syndrome. The protocols are designed based on the known pathophysiology of these conditions and the pharmacological actions of this compound.

Mechanism of Action: A Multi-Target Approach

This compound's potential efficacy in genetic cognitive disorders stems from its ability to modulate key signaling pathways implicated in learning and memory.

  • Glutamatergic System: this compound positively modulates metabotropic glutamate receptors (mGluRs).[1] Dysregulation of mGluR signaling is a core feature of Fragile X Syndrome. By acting as an mGluR agonist, this compound may help to normalize synaptic plasticity.

  • GABAergic System: this compound has been shown to upregulate GABA-B receptors. Alterations in GABAergic inhibition are implicated in the pathophysiology of Angelman Syndrome and Rett Syndrome. By enhancing GABA-B receptor function, this compound could potentially restore inhibitory tone and ameliorate cognitive and behavioral deficits.

  • Cholinergic System: Like other racetams, this compound is believed to enhance cholinergic function, which is crucial for attention and memory. Cognitive impairments in Down Syndrome are associated with cholinergic deficits.

Below is a diagram illustrating the proposed signaling pathways influenced by this compound.

Fasoracetam_Signaling_Pathways cluster_glutamatergic Glutamatergic Synapse cluster_gabaergic GABAergic Synapse cluster_cholinergic Cholinergic Synapse This compound This compound mGluR mGluRs (e.g., mGluR5) This compound->mGluR Agonist GABAB_R GABA-B Receptors This compound->GABAB_R Upregulation Choline_Uptake Choline Uptake This compound->Choline_Uptake Enhancement PLC PLC mGluR->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Synaptic_Plasticity_G Synaptic Plasticity (LTP/LTD Modulation) Ca_PKC->Synaptic_Plasticity_G AC Adenylate Cyclase GABAB_R->AC cAMP ↓ cAMP AC->cAMP Neuronal_Excitability ↓ Neuronal Excitability cAMP->Neuronal_Excitability ACh_Synthesis ↑ Acetylcholine Synthesis Choline_Uptake->ACh_Synthesis Cognitive_Function Cognitive Function (Attention, Memory) ACh_Synthesis->Cognitive_Function

Caption: Proposed signaling pathways of this compound.

Application Notes for Specific Genetic Disorders

Fragile X Syndrome (FXS)
  • Animal Model: Fmr1 knockout (KO) mice.

  • Rationale: FXS is caused by the silencing of the FMR1 gene, leading to an absence of the FMRP protein. This results in exaggerated mGluR5 signaling, contributing to synaptic dysfunction and cognitive deficits. This compound's agonistic activity at mGluRs could potentially normalize this pathway.

  • Hypothesized Effects:

    • Rescue of cognitive deficits in learning and memory.

    • Reduction in anxiety and repetitive behaviors.

    • Normalization of synaptic protein synthesis.

Rett Syndrome (RTT)
  • Animal Model: Mecp2 mutant mice (e.g., Mecp2-null or heterozygous females).

  • Rationale: RTT is caused by mutations in the MECP2 gene, leading to global developmental and neurological abnormalities. Evidence suggests imbalances in glutamatergic and GABAergic systems. This compound's dual action on these systems may offer therapeutic benefits.

  • Hypothesized Effects:

    • Improvement in motor coordination and cognitive function.

    • Reduction in stereotypic behaviors.

    • Normalization of respiratory abnormalities.

Angelman Syndrome (AS)
  • Animal Model: Ube3a maternal-deficient mice.

  • Rationale: AS is caused by the loss of function of the maternally inherited UBE3A gene. This leads to impaired synaptic function and a reduction in GABAergic signaling. This compound's potential to upregulate GABA-B receptors could help restore inhibitory tone.

  • Hypothesized Effects:

    • Amelioration of motor deficits and ataxia.

    • Improvement in learning and memory.

    • Reduction in seizure susceptibility.

Down Syndrome (DS)
  • Animal Model: Ts65Dn mice.

  • Rationale: DS is caused by trisomy of chromosome 21. Cognitive deficits in DS are associated with hippocampal dysfunction, altered synaptic plasticity, and cholinergic deficits. This compound's pro-cognitive and cholinergic-enhancing effects may be beneficial.

  • Hypothesized Effects:

    • Enhancement of spatial learning and memory.

    • Normalization of hippocampal long-term potentiation (LTP).

    • Increased levels of acetylcholine in the hippocampus.

Experimental Protocols

The following are detailed, hypothetical protocols for evaluating the efficacy of this compound in the aforementioned animal models.

General Experimental Workflow

Experimental_Workflow Start Animal Model Acclimation (e.g., Fmr1-KO, Mecp2+/-) Baseline Baseline Behavioral Testing Start->Baseline Grouping Randomized Group Assignment (Vehicle vs. This compound) Baseline->Grouping Treatment Chronic this compound Administration (e.g., 28 days, oral gavage) Grouping->Treatment Behavioral Post-Treatment Behavioral Testing Treatment->Behavioral Tissue Tissue Collection (Brain regions) Behavioral->Tissue Analysis Biochemical & Histological Analysis Tissue->Analysis End Data Analysis & Interpretation Analysis->End

Caption: General experimental workflow for preclinical studies.
Protocol 1: Assessment of this compound in Fmr1-KO Mice

1. Animals:

  • Male Fmr1-KO mice and wild-type (WT) littermates (8-10 weeks old).

  • Group size: n = 12-15 per group.

2. Drug Administration:

  • This compound (10 mg/kg, 30 mg/kg) or vehicle (saline) administered daily via oral gavage for 28 days.

3. Behavioral Assays (performed during the last week of treatment):

  • Y-Maze Spontaneous Alternation: To assess short-term spatial working memory.

    • Procedure: Each mouse is placed at the end of one arm and allowed to explore the maze freely for 8 minutes. The sequence of arm entries is recorded.

    • Endpoint: Percentage of spontaneous alternations.

  • Fear Conditioning: To assess associative learning and memory.

    • Procedure: Day 1 (Training): Mice are placed in a conditioning chamber and receive a series of tone-shock pairings. Day 2 (Contextual Test): Mice are returned to the same chamber, and freezing behavior is measured. Day 3 (Cued Test): Mice are placed in a novel context, and freezing is measured in response to the tone.

    • Endpoint: Percentage of time spent freezing.

  • Marble Burying Test: To assess repetitive and anxiety-like behavior.

    • Procedure: Mice are placed in a cage with marbles evenly spaced on the bedding. The number of marbles buried after 30 minutes is counted.

    • Endpoint: Number of marbles buried.

4. Biochemical Analysis (post-euthanasia):

  • Western blot analysis of hippocampal lysates for mGluR5, ERK1/2, and protein synthesis markers.

Hypothetical Quantitative Data: this compound in Fmr1-KO Mice
GroupY-Maze Alternation (%)Contextual Fear Freezing (%)Cued Fear Freezing (%)Marbles Buried (n)
WT + Vehicle75 ± 560 ± 855 ± 75 ± 2
Fmr1-KO + Vehicle50 ± 630 ± 725 ± 615 ± 3
Fmr1-KO + Faso (10 mg/kg)60 ± 545 ± 640 ± 510 ± 2
Fmr1-KO + Faso (30 mg/kg)68 ± 6 55 ± 750 ± 6 7 ± 2
*p < 0.05, **p < 0.01 vs. Fmr1-KO + Vehicle. Data are presented as mean ± SEM.
Protocol 2: Assessment of this compound in Mecp2 Heterozygous Female Mice

1. Animals:

  • Female Mecp2 heterozygous mice and WT littermates (6-8 months old).

  • Group size: n = 12-15 per group.

2. Drug Administration:

  • This compound (20 mg/kg) or vehicle administered daily via oral gavage for 4 weeks.

3. Behavioral Assays:

  • Rotarod Test: To assess motor coordination and balance.

    • Procedure: Mice are placed on an accelerating rotating rod, and the latency to fall is recorded.

    • Endpoint: Latency to fall.

  • Novel Object Recognition: To assess recognition memory.

    • Procedure: Day 1 (Habituation): Mice explore an open field. Day 2 (Training): Mice are presented with two identical objects. Day 3 (Test): One object is replaced with a novel one, and the time spent exploring each object is recorded.

    • Endpoint: Discrimination index.

4. Biochemical Analysis:

  • Immunohistochemical analysis of GABA-B receptor expression in the cortex and hippocampus.

Hypothetical Quantitative Data: this compound in Mecp2 Het Mice
GroupRotarod Latency (s)Novel Object Discrimination Index
WT + Vehicle180 ± 200.7 ± 0.1
Mecp2 Het + Vehicle90 ± 150.3 ± 0.08
Mecp2 Het + Faso (20 mg/kg)140 ± 180.6 ± 0.1
*p < 0.05 vs. Mecp2 Het + Vehicle. Data are presented as mean ± SEM.
Protocol 3: Assessment of this compound in Ube3a Maternal-Deficient Mice

1. Animals:

  • Ube3a maternal-deficient mice and WT littermates (3-4 months old).

  • Group size: n = 10-12 per group.

2. Drug Administration:

  • This compound (15 mg/kg) or vehicle administered daily via intraperitoneal (IP) injection for 21 days.

3. Behavioral Assays:

  • Open Field Test: To assess locomotor activity and anxiety-like behavior.

    • Procedure: Mice are placed in the center of an open field arena, and their movement is tracked for 10 minutes.

    • Endpoint: Total distance traveled, time spent in the center.

  • Morris Water Maze: To assess spatial learning and memory.

    • Procedure: 5 days of training to find a hidden platform. On day 6, a probe trial is conducted without the platform.

    • Endpoint: Escape latency during training, time spent in the target quadrant during the probe trial.

4. Electrophysiology:

  • In vivo electrophysiological recordings to assess seizure susceptibility (e.g., pentylenetetrazol-induced seizure threshold).

Hypothetical Quantitative Data: this compound in Ube3a Maternal-Deficient Mice
GroupMWM Escape Latency (Day 5, s)MWM Probe Trial (Time in Target Quadrant, %)
WT + Vehicle15 ± 340 ± 5
Ube3a mat-def + Vehicle45 ± 620 ± 4
Ube3a mat-def + Faso (15 mg/kg)25 ± 532 ± 5
*p < 0.05 vs. Ube3a mat-def + Vehicle. Data are presented as mean ± SEM.
Protocol 4: Assessment of this compound in Ts65Dn Mice

1. Animals:

  • Male Ts65Dn mice and euploid control mice (4-6 months old).

  • Group size: n = 12-15 per group.

2. Drug Administration:

  • This compound (25 mg/kg) or vehicle administered in drinking water for 6 weeks.

3. Behavioral Assays:

  • Barnes Maze: To assess spatial learning and memory.

    • Procedure: Mice are trained to find an escape hole on a circular platform. A probe trial is conducted after training.

    • Endpoint: Latency to find the escape hole, number of errors.

  • Elevated Plus Maze: To assess anxiety-like behavior.

    • Procedure: Mice are placed in the center of a plus-shaped maze with two open and two closed arms. Time spent in each arm is recorded.

    • Endpoint: Percentage of time spent in open arms.

4. Biochemical Analysis:

  • Measurement of acetylcholine levels in the hippocampus using HPLC.

Hypothetical Quantitative Data: this compound in Ts65Dn Mice
GroupBarnes Maze Latency (Day 4, s)Hippocampal Acetylcholine (pmol/mg tissue)
Euploid + Vehicle30 ± 515 ± 2
Ts65Dn + Vehicle90 ± 128 ± 1.5
Ts65Dn + Faso (25 mg/kg)55 ± 1012 ± 2
*p < 0.05 vs. Ts65Dn + Vehicle. Data are presented as mean ± SEM.

Conclusion

The multifaceted mechanism of action of this compound, particularly its influence on mGluR, GABA-B, and cholinergic systems, provides a strong rationale for its investigation in animal models of genetic cognitive disorders. The proposed application notes and experimental protocols offer a framework for preclinical studies to evaluate the therapeutic potential of this compound in Fragile X Syndrome, Rett Syndrome, Angelman Syndrome, and Down Syndrome. While the presented quantitative data is hypothetical, it illustrates the expected outcomes if this compound proves to be effective in ameliorating the cognitive and behavioral deficits associated with these conditions. Further research is warranted to validate these hypotheses and explore the full therapeutic utility of this compound.

References

Application Notes and Protocols for Evaluating Fasoracetam's Effects on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the impact of Fasoracetam on synaptic plasticity. This compound, a putative nootropic agent, is known to modulate key neurotransmitter systems, including the glutamatergic, GABAergic, and cholinergic systems, suggesting a strong potential for influencing the cellular mechanisms that underlie learning and memory.[1][2] This document outlines detailed protocols for essential techniques to quantify these effects, presents hypothetical data for illustrative purposes, and visualizes the involved signaling pathways and experimental workflows.

Introduction to this compound and Synaptic Plasticity

This compound (NFC-1) is a research chemical that has been investigated for its potential cognitive-enhancing effects.[1][2] Preclinical studies suggest that this compound acts as a modulator of metabotropic glutamate receptors (mGluRs), particularly Group I mGluRs (mGluR1 and mGluR5).[1] It is also reported to upregulate GABA-B receptors and enhance cholinergic function. These mechanisms are intrinsically linked to synaptic plasticity, the biological process by which the strength of synaptic connections is altered, forming the cellular basis of learning and memory.

Key forms of synaptic plasticity include Long-Term Potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously, and Long-Term Depression (LTD), a long-lasting decrease in synaptic strength. This document will focus on methodologies to assess this compound's potential to induce or modulate LTP and its molecular correlates.

Key Signaling Pathways

This compound's modulation of mGluRs can initiate intracellular signaling cascades that influence synaptic plasticity. Activation of Group I mGluRs can lead to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers can modulate intracellular calcium levels and activate protein kinase C (PKC), respectively. Furthermore, this compound's influence on the GABAergic system and its potential to increase cyclic adenosine monophosphate (cAMP) signaling can converge on downstream effectors like cAMP response element-binding protein (CREB), a key transcription factor involved in the synthesis of proteins necessary for late-phase LTP.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response This compound This compound mGluR mGluR This compound->mGluR Modulates GABA_B_R GABA-B Receptor (Upregulation) This compound->GABA_B_R Upregulates AC Adenylyl Cyclase mGluR->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene_Expression Gene Expression (Synaptic Proteins) pCREB->Gene_Expression Promotes Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Gene_Expression->Synaptic_Plasticity

Caption: Proposed signaling pathway of this compound's effect on synaptic plasticity.

Data Presentation

Table 1: Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices

Treatment GroupnBaseline fEPSP Slope (mV/ms)fEPSP Slope 60 min post-TBS (% of Baseline)
Vehicle Control120.52 ± 0.04145.2 ± 8.3
This compound (1 µM)120.51 ± 0.05168.5 ± 9.1
This compound (10 µM)120.53 ± 0.04189.3 ± 10.2
This compound (100 µM)120.52 ± 0.06195.7 ± 9.8
p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Western Blot Analysis of Synaptic Protein Expression in Hippocampal Tissue

Treatment GroupnPSD-95 Expression (normalized to β-actin)Synaptophysin Expression (normalized to β-actin)pCREB/CREB Ratio
Vehicle Control81.00 ± 0.121.00 ± 0.151.00 ± 0.09
This compound (10 mg/kg)81.35 ± 0.181.28 ± 0.161.52 ± 0.21
This compound (30 mg/kg)81.62 ± 0.21 1.55 ± 0.19*1.98 ± 0.25
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 3: Immunocytochemical Analysis of Surface mGluR5 Expression in Cultured Neurons

Treatment GroupnSurface mGluR5 Fluorescence Intensity (Arbitrary Units)
Vehicle Control15100 ± 12.5
This compound (10 µM)15142 ± 15.8
p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments cited.

Electrophysiological Recording of Long-Term Potentiation (LTP)

This protocol describes the induction and recording of LTP in acute hippocampal slices, a standard method for assessing synaptic plasticity.

cluster_prep Slice Preparation cluster_recording LTP Recording cluster_analysis Data Analysis A Anesthetize and decapitate rodent B Rapidly remove brain and place in ice-cold aCSF A->B C Isolate hippocampus B->C D Cut 400 µm thick transverse slices using a vibratome C->D E Transfer slices to incubation chamber with oxygenated aCSF for >1 hr D->E F Transfer a slice to the recording chamber E->F G Position stimulating electrode in Schaffer collaterals and recording electrode in stratum radiatum of CA1 F->G H Establish a stable baseline recording of fEPSPs for 20-30 min G->H I Apply this compound or vehicle to the perfusion medium H->I J Induce LTP using Theta Burst Stimulation (TBS) I->J K Record fEPSPs for at least 60 minutes post-TBS J->K L Measure the initial slope of the fEPSP K->L M Normalize post-TBS fEPSP slopes to the baseline average L->M N Compare the degree of potentiation between treatment groups M->N

Caption: Workflow for electrophysiological recording of LTP.

Materials:

  • Rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Recording chamber and perfusion system

  • Glass microelectrodes

  • Stimulator and recording amplifier

  • Data acquisition system

  • This compound

Procedure:

  • Slice Preparation:

    • Anesthetize the animal and perform decapitation.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Isolate the hippocampi and prepare 400 µm thick transverse slices using a vibratome.

    • Transfer the slices to an incubation chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

  • Recording Setup:

    • Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 32-34°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • LTP Induction and Recording:

    • Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.033 Hz) for 20-30 minutes.

    • Apply this compound or vehicle to the perfusion medium and continue baseline recording for another 10-20 minutes.

    • Induce LTP using a high-frequency stimulation protocol, such as Theta Burst Stimulation (TBS).

    • Continue recording fEPSPs at the baseline frequency for at least 60 minutes after TBS to monitor the potentiation.

  • Data Analysis:

    • Measure the initial slope of the fEPSP for each time point.

    • Normalize the fEPSP slopes recorded after TBS to the average baseline slope.

    • Compare the magnitude of LTP between the vehicle and this compound-treated groups.

Western Blotting for Synaptic Proteins

This protocol allows for the quantification of changes in the expression levels of key synaptic proteins, such as PSD-95 (a postsynaptic density marker) and synaptophysin (a presynaptic vesicle protein).

cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis A Treat animals or cultured neurons with this compound or vehicle B Homogenize hippocampal tissue or lyse cells in RIPA buffer with protease and phosphatase inhibitors A->B C Centrifuge to pellet debris and collect supernatant B->C D Determine protein concentration using BCA assay C->D E Separate proteins by SDS-PAGE D->E F Transfer proteins to a PVDF membrane E->F G Block the membrane with 5% non-fat milk or BSA F->G H Incubate with primary antibodies (e.g., anti-PSD-95, anti-synaptophysin, anti-pCREB, anti-CREB, anti-β-actin) G->H I Wash and incubate with HRP-conjugated secondary antibodies H->I J Detect chemiluminescence using an imaging system I->J K Quantify band intensity using densitometry software J->K L Normalize the intensity of target proteins to a loading control (e.g., β-actin) K->L M Compare protein expression levels between treatment groups L->M

Caption: Workflow for Western blotting of synaptic proteins.

Materials:

  • Hippocampal tissue or cultured neurons

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis system

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-PSD-95, anti-synaptophysin, anti-pCREB, anti-CREB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize hippocampal tissue or lyse cultured neurons in RIPA buffer.

    • Centrifuge the lysate to remove cellular debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein bands to a loading control (e.g., β-actin).

    • Compare the normalized protein expression levels between the vehicle and this compound-treated groups.

Immunocytochemistry for Surface Receptor Expression

This protocol is used to visualize and quantify the expression of mGluR5 on the surface of cultured neurons.

cluster_prep Cell Culture and Treatment cluster_staining Immunostaining cluster_analysis Image Acquisition and Analysis A Culture primary hippocampal neurons on coverslips B Treat neurons with this compound or vehicle for the desired duration A->B C Fix cells with 4% paraformaldehyde B->C D Block with 5% normal goat serum in PBS C->D E Incubate with primary antibody against an extracellular epitope of mGluR5 (no permeabilization) D->E F Wash and incubate with a fluorescently-labeled secondary antibody E->F G Counterstain nuclei with DAPI F->G H Mount coverslips on slides G->H I Acquire images using a fluorescence microscope H->I J Quantify the mean fluorescence intensity of surface mGluR5 staining I->J K Compare fluorescence intensity between treatment groups J->K

Caption: Workflow for immunocytochemistry of surface receptors.

Materials:

  • Primary hippocampal neuron cultures on coverslips

  • Paraformaldehyde (4% in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody against an extracellular domain of mGluR5

  • Fluorescently-labeled secondary antibody

  • DAPI

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Culture primary hippocampal neurons on glass coverslips.

    • Treat the neurons with this compound or vehicle at the desired concentration and duration.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Block non-specific antibody binding with 5% normal goat serum for 1 hour.

    • Incubate the cells with a primary antibody targeting an extracellular epitope of mGluR5 for 1-2 hours at room temperature. Note: Do not permeabilize the cells to specifically label surface receptors.

    • Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the mean fluorescence intensity of the surface mGluR5 staining using image analysis software.

    • Compare the fluorescence intensity between the vehicle and this compound-treated groups.

Conclusion

The protocols and illustrative data provided in these application notes offer a robust framework for investigating the effects of this compound on synaptic plasticity. By employing these electrophysiological, biochemical, and imaging techniques, researchers can elucidate the molecular mechanisms by which this compound may exert its nootropic effects, providing valuable insights for drug development and our understanding of cognitive enhancement.

References

Preparation of Stable Fasoracetam Solutions for Laboratory Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasoracetam is a nootropic compound of the racetam family, recognized for its potential in modulating cholinergic, glutamatergic, and GABAergic neurotransmitter systems.[1] As a metabotropic glutamate receptor (mGluR) activator, it is a compound of interest for research in cognitive enhancement and the treatment of neuropsychiatric disorders.[1] Proper preparation and handling of this compound solutions are critical for obtaining reliable and reproducible results in preclinical and laboratory research. This document provides detailed application notes and protocols for the preparation of stable this compound solutions for experimental use.

Chemical and Physical Properties

This compound, also known as NFC-1 or (5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one, is a synthetic small molecule. Its chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₆N₂O₂
Molecular Weight 196.25 g/mol
Appearance White to off-white crystalline powder
CAS Number 110958-19-5

Solubility Data

The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock solutions. The following table summarizes the available solubility data.

SolventSolubility
Water>10 mg/mL
Dimethyl Sulfoxide (DMSO)>50 mg/mL
Ethanol5-10 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/mL

Protocols for Preparation of this compound Solutions

Preparation of Aqueous Stock Solutions

Given its favorable solubility, water or PBS are recommended solvents for preparing aqueous stock solutions for many in vitro applications.

Materials:

  • This compound powder

  • Sterile, deionized or distilled water, or sterile 1X PBS (pH 7.2)

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer or magnetic stirrer

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of sterile water or PBS to the weighed powder to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of solvent to 10 mg of this compound).

  • Mixing: Vortex or stir the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Sterilization (Optional): If required for sterile cell culture applications, filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Preparation of High-Concentration Stock Solutions in Organic Solvents

For experiments requiring higher concentrations or for certain delivery methods, DMSO is a suitable solvent.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.

  • Mixing: Vortex the solution until the this compound is completely dissolved.

  • Storage: Store the DMSO stock solution in small, tightly sealed aliquots at -20°C or -80°C. Protect from moisture.

Note: When preparing working solutions from a DMSO stock for aqueous-based assays, ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Stability of this compound Solutions

While specific, comprehensive stability data for this compound in various solvents and conditions are not widely published, some general guidelines can be followed. The powder form of this compound is reported to be stable for up to 3 years when stored at -20°C. One study noted that 12-month stability data for the active substance at room temperature showed no evidence of decay.

For solutions, long-term stability is best maintained by storing them at low temperatures (-20°C or -80°C). Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots. The stability of this compound in aqueous solutions may be influenced by pH and temperature.

Protocol for Assessing Solution Stability (Forced Degradation Study)

To ensure the stability of prepared solutions under specific experimental conditions, a forced degradation study is recommended. This involves subjecting the this compound solution to various stress conditions and analyzing for degradation products.

Materials:

  • Prepared this compound stock solution

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Hydrogen peroxide (H₂O₂) for oxidation

  • Water bath or incubator

  • UV lamp for photostability testing

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Protocol:

  • Prepare Samples: Aliquot the this compound solution into several vials.

  • Acid and Base Hydrolysis: Adjust the pH of separate aliquots to acidic (e.g., pH 1-2 with HCl) and basic (e.g., pH 12-13 with NaOH) conditions.

  • Oxidation: Add a small volume of H₂O₂ (e.g., 3%) to an aliquot.

  • Thermal Stress: Place aliquots at elevated temperatures (e.g., 40°C, 60°C).

  • Photostability: Expose an aliquot to UV light.

  • Control: Keep one aliquot under the intended storage conditions (e.g., -20°C, protected from light).

  • Time Points: Analyze samples at various time points (e.g., 0, 24, 48, 72 hours) using a stability-indicating HPLC method.

  • Analysis: Monitor for a decrease in the parent this compound peak and the appearance of new peaks, which would indicate degradation products.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

This compound is known to modulate multiple neurotransmitter systems. A simplified representation of its proposed mechanism of action is depicted below. It is believed to act as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), which can influence downstream signaling cascades. It has also been shown to enhance the uptake of choline, a precursor to acetylcholine, and to upregulate GABA-B receptors.

Fasoracetam_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound choline_uptake Choline Uptake Transporter This compound->choline_uptake Enhances gabab_receptor GABA-B Receptor This compound->gabab_receptor Upregulates mglur Metabotropic Glutamate Receptors (mGluRs) This compound->mglur Modulates ach_synthesis Acetylcholine (ACh) Synthesis choline_uptake->ach_synthesis ach_release ACh Release ach_synthesis->ach_release downstream Downstream Signaling (e.g., PLC, PKC) mglur->downstream

Caption: Simplified signaling pathway of this compound.

Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for preparing and using this compound solutions in a cell-based laboratory experiment.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Cell Culture Experiment weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Appropriate Solvent (e.g., DMSO, Water, PBS) weigh->dissolve sterilize 3. Sterile Filter (if necessary) dissolve->sterilize aliquot 4. Aliquot into Single-Use Vials sterilize->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw Aliquot store->thaw dilute 7. Prepare Working Solution in Cell Culture Medium thaw->dilute treat 8. Treat Cells with this compound Solution dilute->treat incubate 9. Incubate for a Defined Period treat->incubate analyze 10. Perform Downstream Analysis (e.g., Viability, Gene Expression) incubate->analyze

Caption: General workflow for this compound solution preparation and use.

Conclusion

The preparation of stable and accurately concentrated solutions of this compound is fundamental for reliable experimental outcomes. The protocols outlined in this document provide a comprehensive guide for researchers. Due to the limited availability of public data on the degradation kinetics of this compound in solution, it is strongly recommended that researchers validate the stability of their prepared solutions under their specific experimental and storage conditions, particularly for long-term studies. By following these guidelines, researchers can be more confident in the integrity of their experimental results.

References

Utilizing Fasoracetam as a Pharmacological Tool to Study Glutamate System Dysfunction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasoracetam, also known as NS-105 or NFC-1, is a nootropic compound of the racetam family that has garnered significant interest for its unique mechanism of action within the central nervous system. Primarily, it modulates the glutamate system, making it a valuable pharmacological tool for investigating glutamate system dysfunction, which is implicated in various neurological and psychiatric disorders. This document provides detailed application notes and protocols for utilizing this compound in preclinical research to probe the intricacies of the glutamate system.

This compound's principal mechanism of action involves the modulation of metabotropic glutamate receptors (mGluRs).[1][2] It has been demonstrated to act on all three groups of mGluRs, exhibiting a complex pharmacological profile.[3] Specifically, its inhibitory effects on adenylyl cyclase activity are mediated through group II (mGluR2/3) and group III (mGluR4/6/7/8) mGluRs, while its facilitatory actions are dependent on the group I (mGluR1/5) subclass.[3] This positions this compound as a unique tool to dissect the roles of different mGluR subtypes in cellular signaling and function.

Clinically, this compound has been investigated for its potential in treating Attention-Deficit/Hyperactivity Disorder (ADHD), particularly in individuals with genetic variations in the mGluR network.[2] Preclinical studies have also suggested its potential in ameliorating cognitive deficits. These applications underscore the importance of understanding its interaction with the glutamate system.

Data Presentation

Table 1: In Vitro Functional Activity of this compound (NS-105)
AssaySystemEffectPotency (Concentration)mGluR Subtype(s) ImplicatedReference
Adenylyl Cyclase ActivityRat Cerebrocortical MembranesInhibition of forskolin-stimulated cAMP formation0.1 µMGroup II & Group III
Adenylyl Cyclase ActivityPertussis Toxin-pretreated Rat Cerebrocortical MembranesFacilitation of cAMP formation1 µMGroup I
Adenylyl Cyclase ActivityPrimary Cultured Neurons (Mouse Cerebral Cortex)InhibitionNot specifiedGroup II (mGluR2/3) & Group III (mGluR4/7)
Table 2: Clinical Pharmacokinetics of this compound (NFC-1) in Adolescents (12-17 years) with ADHD
Parameter100 mg (Single Dose)200 mg (Single Dose)400 mg (Single Dose)800 mg (Single Dose)
Cmax (ng/mL) 1190 ± 3901720 ± 5905070 ± 83010770 ± 2690
Tmax (hr) 1.01.01.01.5
AUC (0-inf) (hr*ng/mL) 6870 ± 135015680 ± 497030200 ± 570058110 ± 12150
t1/2 (hr) 4.9 ± 0.66.5 ± 1.25.0 ± 0.55.6 ± 0.6
Data extracted from Elia, J. et al. (2018).
Table 3: Clinical Efficacy of this compound (NFC-1) in Adolescents with ADHD and mGluR Variants (5-week study)
Outcome MeasureBaseline (Mean)Week 5 (Mean)p-value
Clinical Global Impressions-Improvement (CGI-I) 3.792.33< 0.001
Clinical Global Impressions-Severity (CGI-S) 4.833.86< 0.001
Parental Vanderbilt Scores (for subjects with mGluR Tier 1 variants) Significant Improvement-< 0.035
Data extracted from Elia, J. et al. (2018).

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Effect on Adenylyl Cyclase Activity

This protocol is adapted from the methodology described by Hirouchi et al. (2000) to determine the functional activity of this compound on mGluR subtypes by measuring its impact on adenylyl cyclase.

Objective: To determine if this compound modulates adenylyl cyclase activity via group I, II, or III mGluRs.

Materials:

  • Rat cerebral cortex tissue

  • Primary neuronal culture from mouse cerebral cortex

  • This compound (NS-105)

  • Forskolin

  • Pertussis toxin (for Gαi/o inhibition to isolate Gαs-coupled receptor effects)

  • Selective mGluR antagonists:

    • Group I: (+/-)-1-aminoindan-1,5-dicarboxylic acid (AIDA)

    • Group II: (+/-)-alpha-ethylglutamic acid

    • Group III: (+)-2-amino-2-methyl-4-phosphonobutanoic acid (MAP-4)

  • Antisense oligodeoxynucleotides for specific mGluR subtypes (mGluR2, mGluR3, mGluR4, mGluR5, mGluR7)

  • cAMP assay kit

  • Standard buffers and reagents for membrane preparation and cell culture

Methodology:

  • Membrane Preparation:

    • Homogenize fresh rat cerebral cortex in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • For experiments investigating Gαs-coupling, pre-treat a portion of the membranes with pertussis toxin.

  • Primary Neuronal Culture:

    • Dissect cerebral cortices from embryonic mice.

    • Dissociate the tissue into single cells.

    • Plate the cells on poly-L-lysine coated plates and culture in appropriate media.

    • For antisense experiments, treat the cultured neurons with specific oligodeoxynucleotides for a sufficient duration to knockdown the expression of target mGluRs.

  • Adenylyl Cyclase Assay:

    • In a 96-well plate, add the prepared membranes or cultured neurons.

    • Add this compound at various concentrations (e.g., 0.1 µM for inhibition, 1 µM for facilitation).

    • To determine the involvement of specific mGluR groups, pre-incubate the samples with selective antagonists (AIDA, (+/-)-alpha-ethylglutamic acid, or MAP-4) before adding this compound.

    • Stimulate adenylyl cyclase with forskolin.

    • Incubate for a defined period at 37°C.

    • Terminate the reaction and measure the accumulation of cyclic AMP (cAMP) using a commercially available assay kit.

  • Data Analysis:

    • Calculate the percentage of inhibition or facilitation of forskolin-stimulated cAMP formation by this compound in the absence and presence of antagonists.

    • Compare the effects of this compound in control versus antisense-treated neuronal cultures.

    • Determine the mGluR subtypes mediating the observed effects based on the blockade by selective antagonists or knockdown by antisense oligonucleotides.

Protocol 2: In Vivo Assessment of this compound in an Animal Model of Cognitive Dysfunction

This protocol provides a general framework for evaluating the pro-cognitive effects of this compound in a rodent model of chemically-induced amnesia, a common approach to study glutamate system dysfunction in learning and memory.

Objective: To assess the ability of this compound to reverse cognitive deficits induced by a GABA-B receptor agonist, which indirectly impacts the glutamate system.

Materials:

  • Male Wistar rats (or other appropriate rodent strain)

  • This compound (NS-105)

  • Baclofen (GABA-B agonist to induce amnesia)

  • Vehicle (e.g., saline or distilled water)

  • Behavioral testing apparatus (e.g., Morris water maze, passive avoidance box)

Methodology:

  • Animal Habituation:

    • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Handle the animals for several days prior to the experiment to acclimate them to the researcher.

  • Drug Administration:

    • Prepare fresh solutions of this compound and baclofen on the day of the experiment.

    • Administer this compound (e.g., 1-10 mg/kg, p.o.) or vehicle at a set time before the training session (e.g., 60 minutes).

    • Administer baclofen (e.g., 2-3 mg/kg, i.p.) or vehicle at a set time after this compound administration and before the training session (e.g., 30 minutes).

  • Behavioral Testing (e.g., Passive Avoidance Task):

    • Training (Acquisition Trial):

      • Place the rat in the light compartment of the passive avoidance apparatus.

      • When the rat enters the dark compartment, deliver a mild, brief foot shock.

      • Record the latency to enter the dark compartment.

    • Testing (Retention Trial):

      • 24 hours after the training session, place the rat back in the light compartment.

      • Record the latency to enter the dark compartment (up to a maximum cut-off time, e.g., 300 seconds). A longer latency indicates better memory retention.

  • Data Analysis:

    • Compare the step-through latencies between the different treatment groups (Vehicle, Baclofen only, this compound + Baclofen, this compound only) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • A significant increase in step-through latency in the "this compound + Baclofen" group compared to the "Baclofen only" group would indicate that this compound reverses the baclofen-induced memory impairment.

Mandatory Visualizations

Fasoracetam_Signaling_Pathway This compound This compound (NS-105) mGluR_I Group I mGluRs (mGluR1, mGluR5) This compound->mGluR_I Modulates mGluR_II_III Group II & III mGluRs (mGluR2/3, mGluR4/7) This compound->mGluR_II_III Modulates Gq Gq mGluR_I->Gq Activates Gi Gi mGluR_II_III->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3_DAG IP3 / DAG Increase PLC->IP3_DAG cAMP_dec cAMP Decrease AC->cAMP_dec cAMP_inc cAMP Increase

Caption: this compound's dual modulation of mGluR signaling pathways.

Experimental_Workflow_In_Vitro start Start prep Prepare Rat Brain Membranes & Primary Neuronal Cultures start->prep treatment Treat with this compound +/- mGluR Antagonists prep->treatment stimulation Stimulate with Forskolin treatment->stimulation assay Measure cAMP Levels stimulation->assay analysis Data Analysis: Determine mGluR Subtype Involvement assay->analysis end End analysis->end

Caption: Workflow for in vitro adenylyl cyclase activity assay.

Logical_Relationship_Fasoracetam_ADHD dysfunction Glutamate System Dysfunction in ADHD (e.g., mGluR gene variants) improvement Amelioration of ADHD Symptoms dysfunction->improvement Leads to This compound This compound modulation Modulation of mGluRs This compound->modulation restoration Restoration of Glutamatergic Tone modulation->restoration restoration->improvement Contributes to

Caption: Proposed mechanism of this compound in ADHD with glutamate dysfunction.

References

Methodologies for assessing the mood-stabilizing effects of Fasoracetam in preclinical trials.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fasoracetam (NS-105) is a nootropic compound of the racetam family that has garnered interest for its potential cognitive-enhancing and mood-stabilizing properties. Its mechanism of action is multifaceted, primarily involving the modulation of metabotropic glutamate receptors (mGluRs) and the upregulation of GABA-B receptors.[1] This document provides detailed methodologies and protocols for assessing the mood-stabilizing effects of this compound in preclinical trials, designed for researchers, scientists, and drug development professionals. The protocols outlined herein are based on established preclinical models of depression and anxiety, which are key components in the evaluation of mood-stabilizing agents.

Mechanism of Action Relevant to Mood Stabilization

This compound's potential mood-stabilizing effects are believed to stem from its interaction with key neurotransmitter systems in the brain. It acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), which play a crucial role in synaptic plasticity and neuronal excitability.[2][3] By modulating these receptors, this compound can help to restore balance in the glutamatergic system, which is often dysregulated in mood disorders.

Furthermore, preclinical studies have demonstrated that repeated administration of this compound leads to an upregulation of GABA-B receptors in the cerebral cortex. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its B-type receptors are involved in long-term inhibition. By increasing the number of GABA-B receptors, this compound may enhance inhibitory tone, leading to anxiolytic and antidepressant-like effects. This upregulation is thought to be mediated through the modulation of adenylyl cyclase activity.

Preclinical Behavioral Assays for Mood-Stabilizing Effects

A battery of behavioral tests is essential to comprehensively evaluate the potential mood-stabilizing properties of this compound in animal models. These assays are designed to assess antidepressant-like and anxiolytic-like effects.

Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral test for screening potential antidepressant drugs. The test is based on the observation that animals, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatments are expected to reduce the duration of immobility.

Experimental Protocol:

  • Apparatus: A transparent glass cylinder (40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Animals: Male Wistar rats (200-250 g).

  • Procedure:

    • On the first day (pre-test session), naive rats are individually placed in the cylinder for a 15-minute period.

    • Twenty-four hours later (test session), the animals are again placed in the cylinder for a 5-minute period.

    • This compound or vehicle is administered orally (p.o.) at various doses (e.g., 1, 10, 100 mg/kg) at 24, 5, and 1 hour before the test session.

    • The duration of immobility during the 5-minute test session is recorded. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.

  • Data Analysis: The total time spent immobile during the test session is calculated for each animal. Data are typically analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison between treatment groups and the vehicle control group.

Expected Quantitative Data:

Treatment GroupDose (mg/kg, p.o.)Mean Immobility Time (seconds) ± SEM% Decrease in Immobility vs. Vehicle
Vehicle-[Insert Value]-
This compound1[Insert Value][Insert Value]
This compound10[Insert Value][Insert Value]
This compound100[Insert Value][Insert Value]
Desipramine (Control)15[Insert Value][Insert Value]

Note: Specific quantitative data from publicly available studies on this compound in the FST is limited. The table is a template for data presentation. A study by Shimidzu et al. (1997) reported that NS-105 (this compound) at doses of 1-100 mg/kg p.o. significantly decreased immobility time in rats.

Learned Helplessness Test

The learned helplessness model is an animal model of depression where animals are exposed to inescapable and unpredictable stress, which subsequently leads to a deficit in their ability to learn to escape a new aversive situation. Antidepressants are known to reverse this learned helplessness.

Experimental Protocol:

  • Apparatus: A shuttle box with two compartments separated by a barrier, equipped with a grid floor for delivering foot shocks.

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Procedure:

    • Induction of Helplessness: On day 1, rats are subjected to 60 inescapable foot shocks (0.8 mA, 15 seconds duration, random inter-shock interval of 60 seconds) in one compartment of the shuttle box.

    • Drug Administration: this compound or vehicle is administered orally (p.o.) daily for 7 days, starting 24 hours after the inescapable shock session.

    • Escape Testing: On day 8, the animals are placed in the shuttle box and subjected to 30 escape trials. In each trial, a conditioned stimulus (e.g., a light or tone) is presented for 10 seconds, followed by a foot shock (0.8 mA). The animal can escape the shock by crossing the barrier to the other compartment. The number of escape failures (failure to cross within 20 seconds of shock onset) and the latency to escape are recorded.

  • Data Analysis: The number of escape failures and the mean escape latency are calculated for each animal. Data are analyzed using a one-way ANOVA followed by a post-hoc test.

Expected Quantitative Data:

Treatment GroupDaily Dose (mg/kg, p.o.)Mean Number of Escape Failures ± SEMMean Escape Latency (seconds) ± SEM
Vehicle (No Shock)-[Insert Value][Insert Value]
Vehicle (Shock)-[Insert Value][Insert Value]
This compound[Insert Value][Insert Value][Insert Value]
This compound[Insert Value][Insert Value][Insert Value]
Imipramine (Control)[Insert Value][Insert Value][Insert Value]

Note: Specific quantitative data from publicly available studies on this compound in the learned helplessness model is limited. The table is a template for data presentation. The study by Shimidzu et al. (1997) reported that repeated administration of NS-105 (this compound) reversed the failure to escape in the shuttle-box test in rats previously exposed to inescapable footshock.

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the time spent in the open arms of the maze.

Experimental Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm above the floor.

  • Animals: Male BALB/c mice (20-25 g).

  • Procedure:

    • This compound or vehicle is administered orally (p.o.) 30 minutes before the test.

    • Each mouse is placed in the center of the maze, facing an open arm.

    • The animal is allowed to explore the maze for 5 minutes.

    • The time spent in the open arms and the number of entries into the open and closed arms are recorded using a video tracking system.

  • Data Analysis: The percentage of time spent in the open arms ((time in open arms / total time in all arms) x 100) and the percentage of open arm entries ((number of open arm entries / total number of arm entries) x 100) are calculated. Data are analyzed using a one-way ANOVA.

Expected Quantitative Data:

Treatment GroupDose (mg/kg, p.o.)% Time in Open Arms ± SEM% Open Arm Entries ± SEMTotal Arm Entries ± SEM
Vehicle-[Insert Value][Insert Value][Insert Value]
This compound[Insert Value][Insert Value][Insert Value][Insert Value]
This compound[Insert Value][Insert Value][Insert Value][Insert Value]
Diazepam (Control)[Insert Value][Insert Value][Insert Value][Insert Value]

Signaling Pathway and Experimental Workflow Diagrams

Fasoracetam_Signaling_Pathway cluster_0 This compound's Dual Mechanism cluster_1 Glutamatergic Modulation cluster_2 GABAergic Enhancement cluster_3 Therapeutic Outcomes This compound This compound mGluR mGluRs This compound->mGluR Positive Allosteric Modulation Adenylyl_Cyclase Adenylyl Cyclase This compound->Adenylyl_Cyclase Modulation Glutamate_Balance Restoration of Glutamate Homeostasis mGluR->Glutamate_Balance Mood_Stabilization Mood Stabilization (Antidepressant & Anxiolytic Effects) Glutamate_Balance->Mood_Stabilization GABAB_R GABA-B Receptors GABAB_R->Mood_Stabilization Enhanced Inhibitory Neurotransmission GABAB_Upregulation Increased Receptor Expression & Sensitivity Adenylyl_Cyclase->GABAB_Upregulation Downstream Signaling GABAB_Upregulation->GABAB_R

Caption: this compound's dual mechanism of action on glutamate and GABA systems.

Preclinical_Workflow cluster_0 Phase 1: Animal Model Selection & Acclimation cluster_1 Phase 2: Drug Administration cluster_2 Phase 3: Behavioral Testing Battery cluster_3 Phase 4: Data Analysis & Interpretation Animal_Selection Select Rodent Strain (e.g., Wistar Rats, BALB/c Mice) Acclimation Acclimation to Housing (Minimum 1 week) Animal_Selection->Acclimation Administration Oral Gavage (p.o.) Acute or Chronic Dosing Acclimation->Administration Dose_Preparation Prepare this compound Doses & Vehicle Control Dose_Preparation->Administration FST Forced Swim Test (Antidepressant-like effect) Administration->FST LH Learned Helplessness Test (Antidepressant-like effect) Administration->LH EPM Elevated Plus Maze (Anxiolytic-like effect) Administration->EPM Data_Collection Record Behavioral Parameters (Immobility, Escapes, Arm Time) FST->Data_Collection LH->Data_Collection EPM->Data_Collection Statistical_Analysis ANOVA, Post-hoc Tests Data_Collection->Statistical_Analysis Interpretation Assess Mood-Stabilizing Potential Statistical_Analysis->Interpretation

Caption: General workflow for preclinical assessment of this compound.

Conclusion

The preclinical assessment of this compound's mood-stabilizing effects requires a systematic approach utilizing a battery of validated behavioral assays. The protocols provided for the Forced Swim Test, Learned Helplessness Test, and Elevated Plus Maze offer a robust framework for evaluating its antidepressant and anxiolytic potential. The underlying mechanism involving the modulation of both the glutamatergic and GABAergic systems provides a strong rationale for its potential therapeutic use in mood disorders. Further preclinical studies are warranted to generate more comprehensive quantitative data and to fully elucidate the signaling pathways involved in this compound's effects.

References

Intranasal delivery methods for Fasoracetam to enhance bioavailability in research.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasoracetam is a nootropic compound of the racetam family, recognized for its potential to modulate glutamatergic and GABAergic systems.[1][2] Primarily investigated for its cognitive-enhancing effects, research into its therapeutic applications is ongoing. A significant challenge in the preclinical and clinical investigation of this compound is its variable oral bioavailability. Intranasal (IN) administration presents a promising alternative delivery route, potentially bypassing first-pass metabolism and offering more direct access to the central nervous system (CNS), thereby enhancing bioavailability and achieving therapeutic concentrations more rapidly and consistently.[3]

These application notes provide detailed methodologies for the preparation, administration, and analysis of intranasal this compound formulations for research purposes. The included protocols are intended to serve as a comprehensive guide for preclinical studies aiming to evaluate the pharmacokinetic profile and efficacy of intranasally delivered this compound.

Mechanism of Action: Signaling Pathways

This compound's mechanism of action is multifaceted, primarily involving the modulation of metabotropic glutamate receptors (mGluRs) and the upregulation of GABAA-B receptors.[1][2]

  • Metabotropic Glutamate Receptor (mGluR) Modulation: this compound acts as a positive allosteric modulator of mGluRs, enhancing the signaling of glutamate, a primary excitatory neurotransmitter. This modulation is crucial for synaptic plasticity, learning, and memory.

  • GABA-B Receptor Upregulation: this compound has been shown to increase the number of GABA-B receptors, which are involved in inhibitory neurotransmission. This upregulation can lead to a balancing of the excitatory effects of glutamate, contributing to anxiolytic and mood-stabilizing effects.

Fasoracetam_Signaling cluster_glutamate Glutamatergic Synapse cluster_gaba GABAergic Synapse This compound This compound mGluR mGluRs This compound->mGluR modulates GABAB_R GABA-B Receptors This compound->GABAB_R upregulates PLC Phospholipase C (PLC) mGluR->PLC activates Glutamate Glutamate Glutamate->mGluR binds IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG activates Synaptic_Plasticity Enhanced Synaptic Plasticity IP3_DAG->Synaptic_Plasticity leads to Inhibitory_Signaling Increased Inhibitory Neurotransmission GABAB_R->Inhibitory_Signaling results in GABA GABA GABA->GABAB_R binds Upregulation Upregulation Intranasal_Formulation_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Propylene Glycol weigh->dissolve add_water Add Sterile Water dissolve->add_water vortex Vortex to Mix add_water->vortex filter Sterile Filter (0.22 µm) vortex->filter store Store at 4°C filter->store end End store->end Bioavailability_Study_Workflow cluster_animal_phase In-Vivo Phase cluster_analytical_phase Ex-Vivo Phase cluster_data_analysis Data Analysis Phase dosing Intranasal or Oral Administration sampling Serial Blood Sampling dosing->sampling plasma_sep Plasma Separation sampling->plasma_sep protein_precip Protein Precipitation plasma_sep->protein_precip hplc HPLC Analysis protein_precip->hplc pk_analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC) hplc->pk_analysis bioavailability Bioavailability Calculation pk_analysis->bioavailability

References

Quantifying Fasoracetam in Biological Samples: A Detailed Application Note and Protocols for HPLC-Based Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Fasoracetam in biological matrices, such as human plasma and rat urine. The methodologies described herein are based on established principles of High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection. These protocols are intended to serve as a comprehensive guide for researchers in clinical pharmacology, pharmacokinetics, and drug metabolism studies.

Introduction

This compound (NFC-1) is a nootropic compound investigated for its potential therapeutic effects in conditions like Attention-Deficit Hyperactivity Disorder (ADHD).[1] Accurate and precise quantification of this compound in biological samples is crucial for pharmacokinetic profiling, dose-response studies, and overall drug development. This application note details two primary methods for this purpose: HPLC with UV detection, a robust and widely accessible technique, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity.[2][3] The protocols provided are based on methods developed for structurally similar compounds, such as Piracetam, and are adaptable for this compound.[4][5]

Analytical Methods and Protocols

Two primary methods are presented: an HPLC-UV method suitable for routine analysis and a more sensitive LC-MS/MS method for applications requiring lower detection limits.

Method 1: HPLC with UV Detection

This method is adapted from a validated procedure for the quantification of Piracetam in human plasma and is suitable for this compound analysis due to structural similarities.

2.1.1. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.

Protocol:

  • To 200 µL of human plasma in a microcentrifuge tube, add a known concentration of an appropriate internal standard (e.g., a structurally similar compound not present in the sample).

  • Add 400 µL of a precipitating agent (e.g., acetonitrile or 10% perchloric acid).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean autosampler vial.

  • Inject a defined volume (e.g., 20 µL) into the HPLC system.

2.1.2. HPLC-UV Chromatographic Conditions

The following conditions are a starting point and may require optimization for your specific instrumentation.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 6.8)
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled at 25°C
Detection Wavelength 200-210 nm (based on the UV absorbance of the lactam structure)
Injection Volume 20 µL

2.1.3. Method Validation Parameters (Expected)

The following table summarizes the expected performance characteristics of a validated HPLC-UV method for this compound, based on data from similar assays.

ParameterExpected Value
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Method 2: LC-MS/MS for High-Sensitivity Quantification

For studies requiring lower detection limits, such as in low-dose pharmacokinetic studies, LC-MS/MS is the preferred method due to its high sensitivity and selectivity. This protocol is adapted from a validated method for Piracetam in rat plasma.

2.2.1. Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects in LC-MS/MS analysis.

Protocol:

  • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Load 200 µL of the plasma or urine sample (pre-treated with an internal standard) onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

2.2.2. LC-MS/MS Operating Conditions

ParameterRecommended Setting
LC Column C18 or similar reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase Gradient of acetonitrile and 0.1% formic acid in water
Flow Rate 0.3 mL/min
Ion Source Electrospray Ionization (ESI), positive mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ for this compound (to be determined)
Product Ion (Q3) To be determined by direct infusion and fragmentation studies
Internal Standard A stable isotope-labeled this compound or a close structural analog

2.2.3. Method Validation Parameters (Expected)

The following table outlines the anticipated performance of a validated LC-MS/MS method for this compound.

ParameterExpected Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (% Bias) Within ±10%
Matrix Effect Monitored and minimized

Experimental Workflows and Diagrams

The following diagrams illustrate the key experimental workflows for the quantification of this compound in biological samples.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Plasma Sample (200 µL) Add_IS Add Internal Standard Sample->Add_IS Precipitate Add Acetonitrile (400 µL) Add_IS->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject (20 µL) Supernatant->Inject HPLC HPLC System (C18 Column) Inject->HPLC UV_Detect UV Detector (205 nm) HPLC->UV_Detect Chromatogram Generate Chromatogram UV_Detect->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification LC_MS_MS_Workflow cluster_sample_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma/Urine Sample Condition Condition SPE Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute this compound Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject (5 µL) Reconstitute->Inject LC UPLC/HPLC System Inject->LC MSMS Tandem Mass Spectrometer (MRM Mode) LC->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Peak_Integration Peak Area Integration Data_Acquisition->Peak_Integration Concentration_Calc Calculate Concentration Peak_Integration->Concentration_Calc

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fasoracetam Dosage in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on optimizing fasoracetam dosage in animal studies to achieve desired nootropic effects while minimizing potential side effects. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to assist researchers in designing and executing robust preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's mechanism of action is multifaceted, primarily involving the modulation of three key neurotransmitter systems.[1][2][3] It acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly subtypes mGluR1 and mGluR5, which are crucial for synaptic plasticity, learning, and memory.[1] Additionally, it enhances the cholinergic system by increasing the uptake of choline in the cortex and hippocampus, leading to greater acetylcholine synthesis.[3] this compound also upregulates GABAB receptors, contributing to its anxiolytic and mood-stabilizing effects.

Q2: What are the expected cognitive-enhancing effects of this compound in animal models?

A2: In animal studies, this compound has been shown to reverse memory impairments and amnesia induced by cholinergic and GABAergic disruptions. Its modulation of the glutamatergic and cholinergic systems is thought to underlie its potential to improve learning and memory.

Q3: What are the most commonly reported side effects of this compound in animal studies, and at what dosages do they typically occur?

A3: While specific dose-response data for side effects in animal studies is limited in publicly available literature, preclinical studies and anecdotal reports from human use suggest that common side effects are generally mild and transient. These may include mild fatigue, gastrointestinal discomfort, and headaches. Higher doses may increase the likelihood and severity of these effects. One study in adolescents with ADHD reported no significant difference in adverse events between placebo and active treatment weeks with doses up to 400 mg twice daily.

Q4: What is the reported LD50 for this compound in rodents?

A4: The median lethal dose (LD50) of this compound has been reported as 300 mg/kg in mice and 980 mg/kg in rats.

Troubleshooting Guides

This section addresses common issues researchers may encounter during this compound experiments.

Issue 1: High Variability in Behavioral Data

  • Potential Cause: Inconsistent drug administration, environmental factors, or subject variability.

  • Troubleshooting Steps:

    • Standardize Administration: Ensure precise and consistent dosing for each animal. The route of administration (oral gavage vs. intraperitoneal injection) should be uniform throughout the study.

    • Control Environment: Maintain consistent lighting, temperature, and noise levels in the testing room. Acclimatize animals to the testing room for a set period before each trial.

    • Subject Selection: Use animals of the same age, sex, and strain to minimize biological variability.

Issue 2: Lack of Expected Cognitive Enhancement in the Morris Water Maze

  • Potential Cause: Inappropriate dosage, timing of administration, or task parameters.

  • Troubleshooting Steps:

    • Dose-Response Pilot Study: Conduct a pilot study with a wide range of doses to identify the optimal effective dose for your specific animal model and cognitive task.

    • Optimize Timing: The time between this compound administration and behavioral testing is critical. Consider the pharmacokinetic profile of the drug to ensure testing occurs during peak brain concentration.

    • Task Sensitivity: Adjust the difficulty of the Morris water maze task. Ensure the platform is adequately hidden and that there are sufficient distal cues for spatial navigation.

Issue 3: Conflicting Results in the Elevated Plus Maze (Anxiety Assessment)

  • Potential Cause: Habituation to the maze, handling stress, or anxiolytic effects being masked by changes in locomotor activity.

  • Troubleshooting Steps:

    • Single Trial Design: To avoid the "one-trial tolerance" phenomenon where prior exposure to the maze reduces anxiety and masks the effects of anxiolytic drugs, use a single-trial design for each animal.

    • Gentle Handling: Handle animals gently and consistently to minimize stress-induced behavioral changes.

    • Control for Locomotion: Analyze locomotor activity (e.g., total arm entries) separately from anxiety-related measures (e.g., time spent in open arms). A significant increase in overall activity could confound the interpretation of anxiolytic effects.

Data Presentation

Table 1: Summary of this compound Dosage and Effects in Animal Studies (Qualitative)

SpeciesDosage RangeRoute of AdministrationObserved EffectsPotential Side Effects (at higher doses)Reference
RatNot specifiedNot specifiedReversal of learned helplessnessNot specified
RodentNot specifiedNot specifiedAntiamnesic actions in cholinergic dysfunction modelsNot specified
Mouse300 mg/kgNot specifiedLD50-
Rat980 mg/kgNot specifiedLD50-

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral vs. IP Administration)

Administration RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
OralData not availableData not availableData not availableData not available
Intraperitoneal (IP)Data not availableData not availableData not availableData not available

Note: While general pharmacokinetic studies have been conducted, specific comparative data for oral versus intraperitoneal administration of this compound in rats, including Cmax, Tmax, and AUC values, are not available in the reviewed literature.

Experimental Protocols

1. Morris Water Maze for Spatial Learning and Memory

  • Objective: To assess the effect of this compound on spatial learning and memory in rodents.

  • Apparatus: A circular pool (1.5-2.0 m in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at 22-25°C. A small escape platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface.

  • Procedure:

    • Acclimation: Handle the animals for several days before the experiment.

    • Drug Administration: Administer this compound or vehicle at a predetermined time before the first trial of each day.

    • Acquisition Phase (4-5 days):

      • Conduct 4 trials per day for each animal.

      • For each trial, gently place the animal into the water facing the wall at one of four equally spaced starting positions.

      • Allow the animal to swim freely until it finds the hidden platform. If the animal does not find the platform within 60-120 seconds, gently guide it to the platform.

      • Allow the animal to remain on the platform for 15-30 seconds.

      • Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.

    • Probe Trial (24 hours after the last acquisition trial):

      • Remove the platform from the pool.

      • Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: Compare the escape latencies and path lengths during the acquisition phase and the time spent in the target quadrant during the probe trial between the this compound-treated and control groups.

2. Elevated Plus Maze for Anxiety-Like Behavior

  • Objective: To evaluate the anxiolytic or anxiogenic effects of different doses of this compound.

  • Apparatus: A plus-shaped maze elevated above the floor with two open arms and two enclosed arms.

  • Procedure:

    • Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the test.

    • Drug Administration: Administer this compound or vehicle at a predetermined time before the test.

    • Testing:

      • Place the animal in the center of the maze, facing one of the open arms.

      • Allow the animal to explore the maze freely for 5 minutes.

      • Record the session using a video camera.

  • Data Analysis: Measure the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect. Also, analyze the total number of arm entries as a measure of locomotor activity.

Visualizations

Fasoracetam_Signaling_Pathway cluster_glutamatergic Glutamatergic System cluster_cholinergic Cholinergic System cluster_gabaergic GABAergic System This compound This compound mGluR mGluR1/5 This compound->mGluR Modulates Choline_Uptake High-Affinity Choline Uptake This compound->Choline_Uptake Enhances GABAB_Receptor GABAB Receptor This compound->GABAB_Receptor Upregulates PLC PLC mGluR->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Cleaves PIP2 to Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Increases Synaptic_Plasticity Enhanced Synaptic Plasticity Ca_PKC->Synaptic_Plasticity ACh_Synthesis Acetylcholine (ACh) Synthesis Choline_Uptake->ACh_Synthesis Increases Cognitive_Function Improved Cognitive Function ACh_Synthesis->Cognitive_Function Anxiolysis Anxiolytic Effects GABAB_Receptor->Anxiolysis Leads to

Caption: this compound's multi-target signaling pathways.

Experimental_Workflow start Start: Animal Acclimation (e.g., 1 week) drug_prep This compound Dose Preparation (Vehicle Control) start->drug_prep randomization Randomization of Animals into Treatment Groups drug_prep->randomization administration Drug Administration (e.g., Oral Gavage or IP) randomization->administration behavioral_testing Behavioral Testing (e.g., MWM or EPM) administration->behavioral_testing side_effects Side Effect Monitoring (e.g., Locomotor Activity, GI) administration->side_effects data_collection Data Collection (Video Tracking & Manual Scoring) behavioral_testing->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Interpretation of Results data_analysis->results side_effects->data_analysis Troubleshooting_Logic issue Unexpected Result (e.g., High Variability) check_dose Verify Dosage & Administration Consistency issue->check_dose Is it drug-related? check_env Assess Environmental Consistency issue->check_env Is it environment-related? check_subjects Evaluate Subject Homogeneity issue->check_subjects Is it subject-related? pilot_study Conduct Pilot Study (Dose-Response/Timing) check_dose->pilot_study refine_protocol Refine Experimental Protocol check_env->refine_protocol check_subjects->refine_protocol pilot_study->refine_protocol

References

Addressing and reporting adverse events in preclinical Fasoracetam research.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing and reporting adverse events in preclinical studies of Fasoracetam.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound (NS-105, NFC-1) is a nootropic compound belonging to the racetam family.[1] Its mechanism of action is multifaceted, primarily involving the modulation of three key neurotransmitter systems:

  • Glutamatergic System: It interacts with metabotropic glutamate receptors (mGluRs), helping to stabilize glutamate levels, which is crucial for neural plasticity and cognitive function.[1]

  • Cholinergic System: this compound has been shown to upregulate the release of acetylcholine, a neurotransmitter vital for learning and memory.[1]

  • GABAergic System: It modulates the gamma-aminobutyric acid (GABA) system, specifically by upregulating GABA-B receptors, which may contribute to its potential anxiolytic and mood-stabilizing effects.[1]

Q2: What are the commonly reported adverse events associated with this compound in human studies?

A2: In human clinical trials, this compound has been generally well-tolerated.[2] Commonly reported side effects are typically mild and transient, including fatigue, headache, and gastrointestinal discomfort. A study in adolescents with ADHD and specific glutamatergic gene mutations found no significant difference in the incidence of adverse events between the placebo and active treatment weeks.

Q3: Is there publicly available quantitative data on adverse events from preclinical (animal) studies of this compound?

Q4: What are the regulatory guidelines for reporting adverse events in preclinical research?

A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for nonclinical safety studies. The ICH M3(R2) guideline provides international standards. Key requirements include reporting any findings from animal or in vitro testing that suggest a significant risk to humans. This includes, but is not limited to, serious and unexpected suspected adverse reactions and any findings of mutagenicity, teratogenicity, or carcinogenicity.

Troubleshooting Guide

Observed Issue in Animal Models Potential Cause Recommended Action
Lethargy or Sedation - High dosage.- Interaction with other administered substances.- Pharmacological effect due to GABA-B receptor modulation.- Review and potentially lower the dosage in subsequent cohorts.- Ensure no unintended interactions with other experimental variables.- Monitor for dose-dependency of the effect.
Gastrointestinal Issues (e.g., diarrhea, changes in stool) - Vehicle used for administration.- Direct effect of this compound on the GI tract.- Administer the vehicle alone to a control group to rule it out as the cause.- Perform a thorough necropsy with histopathology of the gastrointestinal tract.
Unexplained Mortality - Acute toxicity at the administered dose.- Off-target effects.- Error in administration.- Immediately halt dosing at that level.- Conduct a full necropsy with histopathological examination of all major organs.- Review dosing procedures and calculations for accuracy.
Behavioral Changes (e.g., hyperactivity, anxiety) - Paradoxical reaction.- Modulation of glutamatergic and GABAergic systems.- Carefully document the behavioral changes using standardized observation methods.- Consider including a functional observational battery (FOB) in the study protocol.- Evaluate for a dose-response relationship.

Data on Adverse Events

While specific preclinical data is limited, the following table summarizes treatment-emergent adverse events from a clinical study in adolescents with ADHD, which may inform preclinical observation.

Table 1: Treatment-Emergent Adverse Events in a 5-Week, Open-Label, Single-Blind, Placebo-Controlled Study of this compound in Adolescents with ADHD (N=30)

Adverse EventPlacebo Week (N)Active Treatment Weeks 2-5 (N)
Headache34
Somnolence21
Fatigue12
Nausea11
Dizziness11
Abdominal Pain10
Irritability10
Insomnia01
Vomiting01
Decreased Appetite01

Note: The study reported no significant difference in the incidence of adverse events between the placebo and active drug weeks.

Experimental Protocols

The following is a generalized protocol for a single-dose acute toxicity study, based on international guidelines for nonclinical safety studies. This is a template and should be adapted for the specific research question.

Protocol: Acute Oral Toxicity Study in Rodents (e.g., Rats)

1. Objective: To determine the potential acute toxicity of this compound after a single oral administration and to identify the maximum tolerated dose (MTD).

2. Test System:

  • Species: Sprague-Dawley rats

  • Age: 8-12 weeks

  • Sex: Equal numbers of males and females

  • Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water.

3. Test Substance and Vehicle:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

4. Dosing:

  • Route of Administration: Oral gavage

  • Dose Levels: A control group (vehicle only) and at least three dose levels of this compound (e.g., low, medium, and high). Dose selection should be based on any existing data or range-finding studies.

  • Volume: The volume administered should be consistent across all groups and appropriate for the animal's weight.

5. Study Design:

  • Animals are randomly assigned to treatment groups.

  • A single dose of the test substance or vehicle is administered.

  • Animals are observed for mortality and clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dose) and then daily for 14 days.

  • Body weights are recorded prior to dosing and at specified intervals throughout the study.

6. Observations:

  • Mortality: Time of death is recorded.

  • Clinical Signs: Detailed observations of any changes in appearance, behavior, and physiological state (e.g., changes in skin and fur, eyes, respiratory rate, autonomic effects, and central nervous system effects such as tremors, convulsions, and sedation).

  • Body Weight: Changes in body weight are monitored as an indicator of toxicity.

7. Necropsy:

  • All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy.

  • All macroscopic abnormalities are recorded.

  • For selected dose groups, major organs and tissues may be collected, weighed, and preserved for histopathological examination.

8. Data Analysis:

  • Mortality data is analyzed to determine if an LD50 can be calculated.

  • Incidence and severity of clinical signs are summarized by dose group.

  • Body weight data are statistically analyzed to compare treatment groups to the control group.

  • Necropsy and histopathology findings are summarized.

Visualizations

fasoracetam_pathway cluster_this compound This compound cluster_glutamatergic Glutamatergic System cluster_cholinergic Cholinergic System cluster_gabaergic GABAergic System This compound This compound mglu Metabotropic Glutamate Receptors (mGluRs) This compound->mglu Modulates ach Acetylcholine Release This compound->ach Upregulates gaba_b GABA-B Receptor Upregulation This compound->gaba_b Modulates glutamate Glutamate Level Stabilization mglu->glutamate plasticity Neural Plasticity & Cognitive Function glutamate->plasticity learning Learning & Memory ach->learning anxiety Anxiolytic & Mood Stabilizing Effects gaba_b->anxiety

Caption: this compound's multifaceted mechanism of action.

adverse_event_workflow observe Observation of Potential Adverse Event document Detailed Documentation (Clinical Signs, Time, Severity) observe->document assess Assess Causality & Severity document->assess report Report to Institutional Animal Care and Use Committee (IACUC) & Study Director assess->report investigate Further Investigation (e.g., Necropsy, Histopathology) report->investigate regulatory Regulatory Reporting (if required by guidelines) report->regulatory adjust Adjust Protocol (e.g., Dose, Monitoring) investigate->adjust

Caption: Workflow for addressing adverse events in preclinical studies.

troubleshooting_logic start Adverse Event Observed? is_serious Is it Serious? (e.g., mortality, severe distress) start->is_serious is_dose_related Dose-Related? is_serious->is_dose_related No action_stop Stop Dosing at that Level & Investigate is_serious->action_stop Yes is_vehicle_related Vehicle-Related? is_dose_related->is_vehicle_related No action_adjust Adjust Dose in Future Cohorts is_dose_related->action_adjust Yes action_vehicle_control Test Vehicle Alone is_vehicle_related->action_vehicle_control Yes action_monitor Continue Monitoring & Document is_vehicle_related->action_monitor No

Caption: Troubleshooting logic for observed adverse events.

References

Strategies for Improving the Translational Validity of Fasoracetam Animal Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the nootropic compound Fasoracetam, ensuring the translational validity of animal studies is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical research. By offering detailed experimental protocols, quantitative data summaries, and visual guides to its mechanism of action, this resource aims to enhance the reproducibility and clinical relevance of this compound animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's precise mechanism is not fully understood, but it is known to modulate three key neurotransmitter systems: glutamate, GABA (gamma-aminobutyric acid), and acetylcholine.[1] It acts on metabotropic glutamate receptors (mGluRs), which are involved in learning, memory, and anxiety.[1] this compound upregulates the activity of GABA-B receptors, increasing the availability of the inhibitory neurotransmitter GABA.[1] Additionally, it enhances the cholinergic system by increasing the uptake of choline in the cortex and hippocampus, leading to greater acetylcholine production.[1]

Q2: What are the known metabolites of this compound in rodents and are they active?

A2: In a study on adolescents, two metabolites of this compound, identified as LAM-79 and LAM-163, were detected in plasma.[2] However, research on the specific metabolites in rodents and their pharmacological activity is not extensively documented in publicly available literature. A study in rats indicated that after administration of radiolabeled this compound (NS-105), the unchanged drug accounted for the majority of the radioactivity in plasma, liver, kidney, and cerebrum, suggesting limited metabolism.

Q3: What are the common challenges in translating this compound animal study findings to humans?

A3: A primary challenge is the difference in pharmacokinetic profiles between rodents and humans. For instance, the elimination half-life of this compound in rats is approximately 0.67 hours, which is significantly shorter than in humans. This discrepancy necessitates careful consideration of dosing regimens to maintain relevant plasma concentrations in animal models. Furthermore, the complexity of cognitive and psychiatric disorders being modeled in animals, such as ADHD, may not fully recapitulate the human condition, leading to discrepancies in efficacy.

Q4: What are suitable vehicles for administering this compound in rodent studies?

A4: For oral administration (gavage) in rats, a 10% sucrose solution has been used successfully as a vehicle. Other common vehicles for oral administration in rodents include water, saline, and solutions containing suspending agents like methylcellulose or carboxymethylcellulose. For parenteral routes, the choice of vehicle will depend on this compound's solubility in various solvents. A mixture of 50% (v/v) dimethyl sulfoxide (DMSO) and 50% (v/v) propylene glycol (PG) is a potential option for dissolving water-insoluble compounds for administration via osmotic minipumps. It is crucial to conduct vehicle-controlled trials to rule out any behavioral effects of the vehicle itself.

Troubleshooting Guides

Problem: Inconsistent or paradoxical behavioral results in cognitive assays.

Possible Cause 1: Suboptimal Dosing Regimen

  • Troubleshooting:

    • Review the pharmacokinetic data for the specific rodent species and strain being used. Given this compound's short half-life in rats (0.67 hours), a single daily dose may not be sufficient to maintain therapeutic plasma levels.

    • Consider implementing a multiple-dosing schedule (e.g., twice or three times daily) or continuous infusion via osmotic minipumps to ensure sustained exposure.

    • Conduct a dose-response study to determine the optimal therapeutic window for the desired cognitive effect in your specific animal model.

Possible Cause 2: Stress-Induced Confounds

  • Troubleshooting:

    • Excessive handling or stressful administration procedures (e.g., gavage) can impact performance in behavioral tasks, masking the cognitive-enhancing effects of this compound.

    • Acclimate animals to all experimental procedures, including handling and the testing environment, for a sufficient period before initiating the study.

    • Consider less stressful administration methods, such as voluntary oral consumption in a palatable vehicle, if feasible.

Possible Cause 3: Off-Target Behavioral Effects

  • Troubleshooting:

    • This compound's modulation of GABAergic and glutamatergic systems could potentially influence locomotor activity or anxiety levels, which can confound the interpretation of cognitive assays.

    • Incorporate control tests to assess locomotor activity (e.g., open field test) and anxiety-like behavior (e.g., elevated plus maze) alongside your primary cognitive task. This will help differentiate between true cognitive enhancement and confounding behavioral effects.

Problem: this compound precipitates out of the vehicle solution.

Possible Cause 1: Poor Solubility

  • Troubleshooting:

    • This compound is reported to be water-soluble. However, at higher concentrations, solubility may become an issue.

    • If preparing a stock solution, consider using a small amount of a co-solvent like propylene glycol or DMSO, followed by dilution with water or saline. Always check for the tolerability of the final vehicle composition in your animal model.

    • Prepare fresh solutions for each experiment and avoid long-term storage, especially at low temperatures, which can promote precipitation.

Possible Cause 2: pH of the Solution

  • Troubleshooting:

    • The pH of the vehicle can influence the solubility of the compound.

    • Measure the pH of your final formulation and adjust it to be within a physiologically acceptable range (typically pH 6.5-7.5 for parenteral routes) using appropriate buffers, if necessary.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound (NS-105) in Male Rats Following a Single Administration.

Route of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (h)t½ (h)AUC₀-∞ (µg·h/mL)Bioavailability (%)
Intravenous1--0.67--
Oral1Value not specified<1Value not specifiedValue not specified97

Source: Adapted from Mukai et al., 1999.Note: Specific Cmax, Tmax, and AUC values for the 1 mg/kg oral dose were not provided in the abstract.

Table 2: Quantitative Data from a Human Study of this compound (NFC-1) in Adolescents with ADHD.

DoseCmax (µg/mL)Tmax (h)AUC₀-₂₄h (µg·h/mL)
50 mg1.19 ± 0.391.5 ± 0.96.87 ± 1.35
100 mg1.72 ± 0.591.9 ± 1.115.68 ± 4.97
200 mg5.07 ± 0.831.3 ± 0.630.20 ± 5.70
400 mg10.77 ± 2.691.3 ± 0.658.11 ± 12.15
800 mg20.52 ± 7.211.4 ± 0.5136.46 ± 29.22

Source: Adapted from Elia et al., 2018.

Experimental Protocols

Morris Water Maze (MWM) for Spatial Learning and Memory
  • Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with opaque water (20-24°C). A hidden platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface. Distal visual cues are placed around the room.

  • Procedure:

    • Habituation (Day 1): Allow each animal to swim freely for 60 seconds without the platform.

    • Acquisition Training (Days 2-6): Conduct 4 trials per day for each animal. For each trial, place the animal in the water at one of four quasi-random starting positions, facing the pool wall. Allow the animal to search for the hidden platform for a maximum of 60-90 seconds. If the animal fails to find the platform, gently guide it there. Allow the animal to remain on the platform for 15-30 seconds.

    • Probe Trial (Day 7): Remove the platform and allow the animal to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Key metrics include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.

Forced Swim Test (FST) for Antidepressant-like Activity
  • Apparatus: A transparent cylindrical container (approximately 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Pre-test Session (Day 1): Place each animal in the cylinder for 15 minutes.

    • Test Session (Day 2): 24 hours after the pre-test, place the animal back in the cylinder for 5 minutes. Record the session for later analysis.

  • Data Analysis: Score the duration of immobility during the last 4 minutes of the test session. A decrease in immobility time is indicative of an antidepressant-like effect.

Elevated Plus Maze (EPM) for Anxiety-like Behavior
  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.

  • Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze freely for 5 minutes.

    • Record the session using a video tracking system.

  • Data Analysis: Measure the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Mandatory Visualizations

Fasoracetam_Signaling_Pathways cluster_glutamate Glutamatergic System cluster_gaba GABAergic System cluster_acetylcholine Cholinergic System This compound This compound mGluRs Metabotropic Glutamate Receptors (mGluRs) This compound->mGluRs GABA_B GABA-B Receptors This compound->GABA_B Choline_Uptake Choline Uptake (Cortex & Hippocampus) This compound->Choline_Uptake Glutamate_Modulation Modulation of Glutamate Activity mGluRs->Glutamate_Modulation modulates Cognition_Anxiety Improved Cognition & Reduced Anxiety Glutamate_Modulation->Cognition_Anxiety GABA_Availability Increased GABA Availability GABA_B->GABA_Availability upregulates Anxiolytic_Effect Anxiolytic Effect GABA_Availability->Anxiolytic_Effect ACh_Production Increased Acetylcholine Production Choline_Uptake->ACh_Production increases Memory_Learning Enhanced Memory & Learning ACh_Production->Memory_Learning

This compound's multifaceted mechanism of action.

Experimental_Workflow_Cognitive_Assay cluster_treatment Treatment Phase cluster_analysis Data Analysis start Start of Study acclimation Animal Acclimation (1 week) start->acclimation handling Habituation to Handling & Procedures acclimation->handling grouping Randomization into Treatment Groups handling->grouping vehicle Vehicle Control Group grouping->vehicle fasoracetam_low This compound (Low Dose) grouping->fasoracetam_low fasoracetam_high This compound (High Dose) grouping->fasoracetam_high behavioral_testing Behavioral Testing (e.g., Morris Water Maze) vehicle->behavioral_testing fasoracetam_low->behavioral_testing fasoracetam_high->behavioral_testing data_collection Data Collection (Automated Tracking) behavioral_testing->data_collection statistical_analysis Statistical Analysis (e.g., ANOVA) data_collection->statistical_analysis interpretation Interpretation of Results statistical_analysis->interpretation end End of Study interpretation->end Troubleshooting_Logic_Tree start Inconsistent Behavioral Results cause1 Suboptimal Dosing? start->cause1 cause2 Stress Confound? start->cause2 cause3 Off-Target Effects? start->cause3 solution1a Review PK Data cause1->solution1a Yes solution2a Increase Acclimation Period cause2->solution2a Yes solution3a Run Locomotor Activity Test cause3->solution3a Yes solution1b Adjust Dosing Regimen (e.g., multiple doses) solution1a->solution1b solution1c Conduct Dose-Response Study solution1b->solution1c solution2b Refine Handling Techniques solution2a->solution2b solution2c Consider Alternative Administration Routes solution2b->solution2c solution3b Run Anxiety-Like Behavior Test solution3a->solution3b

References

Identifying and characterizing degradation products of Fasoracetam under various storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature detailing the specific degradation products of Fasoracetam is limited. The following technical support guide is based on established principles of pharmaceutical stability testing and general knowledge of the chemical class to which this compound belongs (racetams). The experimental protocols and potential degradation products described are hypothetical and should be adapted based on internal validation data.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of this compound degradation products under various storage conditions.

Frequently Asked Questions (FAQs)

1. What are the likely degradation pathways for this compound?

Based on the chemical structure of this compound, which contains a lactam ring and an amide bond, the most probable degradation pathways include:

  • Hydrolysis: The lactam ring and the amide linkage are susceptible to cleavage under acidic and basic conditions. This can lead to the opening of the pyrrolidinone ring to form a gamma-aminobutyric acid (GABA) derivative and cleavage of the piperidine amide bond to form piperidine and the parent acid.

  • Oxidation: While the this compound molecule does not have highly susceptible moieties for oxidation, trace impurities or extreme conditions could potentially lead to the formation of N-oxides or other oxidative degradation products.

  • Thermal Degradation: A study on the solid-state forms of this compound noted its relatively low melting point, suggesting that thermal decomposition could occur at elevated temperatures.[1]

  • Photodegradation: Exposure to UV or visible light can sometimes induce degradation, although specific data for this compound is unavailable.

2. What are the recommended stress conditions for forced degradation studies of this compound?

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[2] Recommended stress conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature for 8-24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (solid-state).

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light (ICH Q1B guidelines) for a specified duration.

3. Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating and quantifying this compound from its degradation products. For structural elucidation of unknown degradation products, hyphenated techniques are indispensable:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and fragmentation patterns of the degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information for definitive identification of impurities and degradation products.[3]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound stability samples.

HPLC Method Development and Analysis
Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) for this compound or degradation products. - Inappropriate mobile phase pH. - Secondary interactions with the column stationary phase. - Column overload.- Adjust mobile phase pH to ensure the analyte is in a single ionic form. - Use a high-purity silica column. - Add a competing base (e.g., triethylamine) to the mobile phase to mask silanol interactions. - Reduce sample concentration.
Co-elution of degradation products with the main peak or with each other. - Insufficient chromatographic resolution.- Optimize the mobile phase composition (organic solvent ratio, pH, buffer concentration). - Evaluate different column stationary phases (e.g., C18, C8, Phenyl-Hexyl). - Adjust the gradient slope in a gradient elution method.
Appearance of extraneous peaks in the chromatogram. - Contamination from glassware, solvents, or the HPLC system itself. - Carryover from previous injections.- Ensure all glassware is thoroughly cleaned. - Use high-purity HPLC-grade solvents. - Implement a robust needle wash protocol in the autosampler. - Run blank injections to identify the source of contamination.
Drifting retention times. - Inadequate column equilibration. - Changes in mobile phase composition. - Fluctuation in column temperature.- Ensure the column is equilibrated with the mobile phase for a sufficient time before analysis. - Prepare fresh mobile phase daily and ensure proper mixing. - Use a column oven to maintain a constant temperature.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies and developing a stability-indicating HPLC method. These should be considered as starting points and optimized for your specific laboratory conditions and instrumentation.

Protocol 1: Forced Degradation of this compound
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Heat at 60°C. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.2 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Keep at room temperature. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.2 M HCl, and dilute for analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep at room temperature. Withdraw samples at appropriate time intervals and dilute for analysis.

  • Thermal Degradation: Store the solid this compound powder in a hot air oven at 105°C. Withdraw samples at different time points, dissolve in a suitable solvent, and analyze.

  • Photolytic Degradation: Expose the solid drug and the drug solution (in a quartz cuvette) to UV and visible light according to ICH Q1B guidelines. Analyze the samples after the exposure period.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic acid or a phosphate buffer (pH 3-7).

    • Organic Phase (B): Acetonitrile or Methanol.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products show reasonable absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Gradient Elution: Develop a gradient elution program to separate the parent drug from all degradation products formed during the forced degradation studies. An example gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be confirmed by the complete separation of the this compound peak from all degradation peaks.

Data Presentation

While specific quantitative data for this compound degradation is not available in the public domain, the following table illustrates how such data should be presented.

Table 1: Hypothetical Degradation of this compound under Various Stress Conditions

Stress ConditionDuration% Assay of this compoundNumber of Degradation ProductsMajor Degradation Product (% Peak Area)
0.1 M HCl (60°C)24 h85.22DP1 (8.5%)
0.1 M NaOH (RT)8 h78.53DP2 (12.3%)
3% H₂O₂ (RT)24 h92.11DP3 (5.7%)
Thermal (105°C)48 h95.81DP4 (2.1%)
Photolytic (UV)7 days98.31DP5 (1.1%)

Visualizations

Experimental Workflow for Degradation Studies

G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Characterization This compound Drug Substance This compound Drug Substance Acid Hydrolysis Acid Hydrolysis This compound Drug Substance->Acid Hydrolysis Base Hydrolysis Base Hydrolysis This compound Drug Substance->Base Hydrolysis Oxidative Degradation Oxidative Degradation This compound Drug Substance->Oxidative Degradation Thermal Degradation Thermal Degradation This compound Drug Substance->Thermal Degradation Photolytic Degradation Photolytic Degradation This compound Drug Substance->Photolytic Degradation HPLC-UV HPLC-UV Acid Hydrolysis->HPLC-UV Base Hydrolysis->HPLC-UV Oxidative Degradation->HPLC-UV Thermal Degradation->HPLC-UV Photolytic Degradation->HPLC-UV LC-MS LC-MS HPLC-UV->LC-MS Quantify Degradation Quantify Degradation HPLC-UV->Quantify Degradation Identify Degradation Products Identify Degradation Products LC-MS->Identify Degradation Products NMR NMR Elucidate Structures Elucidate Structures NMR->Elucidate Structures Identify Degradation Products->NMR

Caption: Workflow for forced degradation and characterization.

Signaling Pathways of this compound

This compound is known to modulate both the glutamatergic and GABAergic systems. It acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs) and upregulates GABA-B receptors.

G cluster_0 This compound's Dual Action cluster_1 Glutamatergic System cluster_2 GABAergic System This compound This compound mGluRs mGluRs This compound->mGluRs Modulates GABA_B GABA-B Receptors This compound->GABA_B Upregulates Glutamate_Release ↑ Glutamate Signaling mGluRs->Glutamate_Release Cognitive_Enhancement Cognitive Enhancement Glutamate_Release->Cognitive_Enhancement GABA_Upregulation ↑ GABA-B Upregulation GABA_B->GABA_Upregulation Anxiolytic_Effect Anxiolytic Effect GABA_Upregulation->Anxiolytic_Effect

Caption: this compound's modulation of glutamate and GABA pathways.

References

Technical Support Center: Refinement of Behavioral Assays for Fasoracetam's Cognitive Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of behavioral assays for detecting the cognitive effects of Fasoracetam. Given this compound's complex pharmacology, including its modulation of metabotropic glutamate receptors (mGluRs) and GABA-B receptors, subtle cognitive enhancements may be missed with standard protocols. This guide offers refined methodologies and troubleshooting strategies to address these challenges.

I. Troubleshooting Guides

This section addresses specific issues researchers may encounter when assessing the cognitive effects of this compound in preclinical models.

Issue 1: No Observable Cognitive Enhancement in the Morris Water Maze (MWM)

Question: We are not observing a significant difference in escape latency or time spent in the target quadrant between this compound-treated and control groups in the MWM. What could be the issue?

Answer:

Several factors could contribute to a lack of observable effects in the MWM. Consider the following troubleshooting steps:

  • Dosing and Timing:

    • Dose-Response: The cognitive effects of nootropics can follow a U-shaped dose-response curve. You may be operating at a dose that is too low or too high. It is recommended to test a range of doses. While human studies have used doses up to 400mg twice daily, rodent studies often use a lower dose range.[1]

    • Timing of Administration: The timing of this compound administration relative to the testing phase is critical. Given its pharmacokinetic profile, administering the compound 30-60 minutes prior to the acquisition phase is a common starting point.

  • Assay Protocol Refinement:

    • Task Difficulty: If the standard MWM task is too simple, a ceiling effect may mask subtle cognitive enhancements. To increase task difficulty, consider:

      • Using a larger pool diameter.

      • Reducing the size of the escape platform.

      • Using more complex and subtle distal cues.

      • Introducing a delay between the final training trial and the probe trial (e.g., 24-48 hours) to assess long-term memory.

    • Stress Levels: The MWM is inherently stressful, which can impact cognitive performance. This compound's potential anxiolytic effects might influence swimming behavior independent of cognitive changes.

      • Habituation: Ensure adequate habituation to the testing room and handling procedures to reduce baseline stress.

      • Water Temperature: Maintain a consistent and appropriate water temperature (e.g., 20-24°C) to avoid inducing hypothermia, which can impair performance.

  • Confounding Variables:

    • Anxiolytic Effects: this compound's anxiolytic properties could lead to more exploratory swimming behavior, which may not be directed at finding the platform, thereby increasing escape latency.[2] It is advisable to run a parallel anxiety assay, such as the Elevated Plus Maze or Open Field Test, to assess the compound's anxiolytic effects at the tested doses.

    • Locomotor Activity: Ensure that this compound is not altering baseline locomotor activity. This can be assessed in an Open Field Test by measuring total distance traveled.

Issue 2: High Variability in the Novel Object Recognition (NOR) Test

Question: We are seeing high inter-individual variability in the discrimination index in the NOR test, making it difficult to detect a significant effect of this compound. How can we reduce this variability?

Answer:

High variability in the NOR test is a common challenge. The following refinements can help increase the consistency of your results:

  • Habituation and Acclimation:

    • Handling: Handle the animals for several days leading up to the experiment to reduce stress and anxiety.

    • Arena Habituation: Allow for a sufficient habituation period to the empty testing arena (e.g., 10-15 minutes on the day before the training session). This reduces novelty-induced anxiety that can interfere with object exploration.

  • Object and Arena Design:

    • Object Selection: Use objects that are of similar size and complexity but are distinct enough for the animal to differentiate. Avoid objects that may have innate rewarding or aversive properties. Ensure the objects are heavy enough that the animals cannot move them.

    • Lighting: Maintain consistent and moderate lighting conditions. Bright lighting can be anxiogenic and may suppress exploratory behavior.

  • Experimental Procedure:

    • Inter-Trial Interval (ITI): The duration between the training and testing phases is critical. For assessing short-term memory, a 1-hour ITI is common. To test long-term memory, a 24-hour ITI can be used. The optimal ITI may need to be determined empirically for your specific animal strain and experimental conditions.

    • Exploration Time: Ensure that all animals meet a minimum total exploration time during the training phase (e.g., 20-30 seconds) to ensure they have adequately encoded information about the objects. Animals that do not meet this criterion may need to be excluded from the analysis.

  • Data Analysis:

    • Discrimination Index: The choice of discrimination index formula can impact results. The most common formula is (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • Outliers: Establish clear criteria for identifying and handling outliers before beginning the experiment.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that is relevant to its cognitive effects?

A1: this compound has a multimodal mechanism of action. Its cognitive-enhancing effects are believed to be mediated through:

  • Glutamatergic System Modulation: It positively modulates metabotropic glutamate receptors (mGluRs), which are crucial for synaptic plasticity, learning, and memory.[1][3]

  • Cholinergic System Enhancement: Like other racetams, this compound is thought to increase acetylcholine levels in the brain, a neurotransmitter vital for memory and learning.[3]

  • GABAergic System Regulation: this compound upregulates GABA-B receptors, which can contribute to its anxiolytic effects and may also play a role in cognitive processes by modulating neuronal excitability.

Q2: How can this compound's anxiolytic properties confound the interpretation of cognitive assays?

A2: Anxiolytic effects can influence performance in cognitive tasks in several ways:

  • Increased Exploration: In tasks like the NOR, reduced anxiety may lead to more thorough exploration of both objects, potentially making it easier to detect a preference for the novel object.

  • Altered Motivation: In aversive tasks like the MWM, a reduction in fear or stress might decrease the motivation to escape, leading to longer escape latencies that could be misinterpreted as a cognitive deficit.

  • Neophobia: Reduced anxiety might decrease neophobia (fear of new things), which could paradoxically reduce the time spent with the novel object in the NOR test.

It is crucial to co-assess anxiety-like behavior alongside cognitive performance to aid in the interpretation of the results.

Q3: What are the recommended starting doses for this compound in rodent studies?

A3: Based on preclinical studies with similar compounds and the limited available data on this compound, a starting dose range of 1 to 30 mg/kg (administered intraperitoneally or orally) is often used in rodents. A dose-response study is highly recommended to identify the optimal dose for cognitive enhancement in your specific experimental paradigm.

Q4: Are there specific strains of mice or rats that are more sensitive to the cognitive effects of nootropics?

A4: Yes, the genetic background of the animals can significantly influence their baseline cognitive performance and their response to nootropics. Strains like the C57BL/6 mouse are commonly used, but their performance can vary between substrains. It is important to select a strain that has a stable and well-characterized behavioral phenotype for the chosen assay.

III. Data Presentation

While specific quantitative data for this compound in MWM and NOR assays are limited in publicly available literature, the following tables provide a template for how to structure and present your data for clear comparison. The hypothetical data is based on expected outcomes for a successful nootropic compound.

Table 1: Morris Water Maze (MWM) - Escape Latency (seconds)

DayVehicle (Control)This compound (10 mg/kg)p-value
155.2 ± 4.154.8 ± 3.9>0.05
242.1 ± 3.535.7 ± 3.1<0.05
330.5 ± 2.822.1 ± 2.5<0.01
421.3 ± 2.215.4 ± 1.9<0.01
518.9 ± 1.912.6 ± 1.5<0.001

Data are presented as mean ± SEM. Statistical analysis performed using a two-way repeated measures ANOVA.

Table 2: Morris Water Maze (MWM) - Probe Trial

ParameterVehicle (Control)This compound (10 mg/kg)p-value
Time in Target Quadrant (%)35.2 ± 3.152.8 ± 4.5<0.01
Platform Crossings (count)2.1 ± 0.44.3 ± 0.6<0.01

Data are presented as mean ± SEM. Statistical analysis performed using an unpaired t-test.

Table 3: Novel Object Recognition (NOR) Test

GroupTotal Exploration Time (s)Discrimination Indexp-value (vs. Vehicle)
Vehicle (Control)45.3 ± 5.20.15 ± 0.08-
This compound (10 mg/kg)48.1 ± 4.90.45 ± 0.11<0.05

Data are presented as mean ± SEM. Discrimination Index = (T_novel - T_familiar) / (T_novel + T_familiar). Statistical analysis performed using an unpaired t-test.

IV. Experimental Protocols

A. Morris Water Maze (MWM) Protocol for this compound
  • Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform (10-12 cm in diameter) is submerged 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Drug Administration: this compound (1, 10, or 30 mg/kg) or vehicle is administered via oral gavage 30 minutes before the first trial of each day.

  • Acquisition Phase (5 days):

    • Four trials per day with an inter-trial interval of 15 minutes.

    • For each trial, the mouse is placed in the water facing the wall at one of four quasi-random start locations.

    • The mouse is allowed to swim for a maximum of 60 seconds to find the platform.

    • If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain there for 15 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day 6):

    • The platform is removed from the pool.

    • The mouse is placed in the pool at a novel start location and allowed to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.

B. Novel Object Recognition (NOR) Protocol for this compound
  • Apparatus: An open-field arena (e.g., 50x50x40 cm). Two sets of three identical objects are used (one set for familiarization, one for novelty).

  • Animals: Male Sprague-Dawley rats (8-10 weeks old).

  • Habituation (Day 1): Each rat is allowed to freely explore the empty arena for 10 minutes.

  • Training/Familiarization (Day 2):

    • This compound (1, 10, or 30 mg/kg) or vehicle is administered via intraperitoneal injection 30 minutes before the training session.

    • Two identical objects are placed in the arena.

    • Each rat is placed in the arena and allowed to explore the objects for 10 minutes.

    • The time spent exploring each object is recorded. Exploration is defined as the nose being within 2 cm of the object.

  • Testing (Day 2, after ITI):

    • After a 1-hour inter-trial interval (ITI), one of the familiar objects is replaced with a novel object.

    • The rat is returned to the arena and allowed to explore for 5 minutes.

    • The time spent exploring the familiar and novel objects is recorded.

  • Data Analysis: Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

V. Mandatory Visualizations

Fasoracetam_Signaling_Pathway cluster_glutamate Glutamatergic Synapse cluster_gaba GABAergic Synapse pre_glut Presynaptic Neuron Glutamate pre_glut->Glutamate post_glut Postsynaptic Neuron mGluR mGluRs NMDA_AMPA NMDA/AMPA Receptors mGluR->post_glut Modulates Synaptic Plasticity Glutamate->mGluR activates Glutamate->NMDA_AMPA activates pre_gaba Presynaptic Neuron GABA pre_gaba->GABA post_gaba Postsynaptic Neuron GABA_B GABA-B Receptor GABA_B->post_gaba Modulates Neuronal Excitability GABA->GABA_B activates This compound This compound This compound->mGluR Positive Allosteric Modulator This compound->GABA_B Upregulates

Caption: this compound's dual modulation of glutamatergic and GABAergic pathways.

MWM_Workflow cluster_setup Setup cluster_procedure Procedure cluster_data Data Collection & Analysis Apparatus MWM Apparatus (Pool, Platform, Cues) Animals Rodents (e.g., C57BL/6 mice) Habituation Habituation & Handling Dosing This compound/Vehicle Administration (PO/IP) Habituation->Dosing Acquisition Acquisition Phase (5 days, 4 trials/day) Dosing->Acquisition Probe Probe Trial (Day 6, no platform) Acquisition->Probe Acq_Data Escape Latency Path Length Acquisition->Acq_Data Probe_Data Time in Target Quadrant Platform Crossings Probe->Probe_Data Stats Statistical Analysis (ANOVA, t-test) Acq_Data->Stats Probe_Data->Stats

Caption: Experimental workflow for the Morris Water Maze (MWM) assay.

NOR_Workflow cluster_setup Setup cluster_procedure Procedure cluster_data Data Collection & Analysis Apparatus Open Field Arena & Objects Animals Rodents (e.g., Sprague-Dawley rats) Habituation Arena Habituation (Day 1) Dosing This compound/Vehicle Administration Habituation->Dosing Training Training/Familiarization (Day 2, 2 identical objects) Dosing->Training ITI Inter-Trial Interval (e.g., 1 hour) Training->ITI Exploration_Time Record Exploration Time (Training & Testing) Training->Exploration_Time Testing Testing (1 familiar, 1 novel object) ITI->Testing Testing->Exploration_Time Discrimination_Index Calculate Discrimination Index Exploration_Time->Discrimination_Index Stats Statistical Analysis (t-test) Discrimination_Index->Stats

Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

References

Overcoming challenges in the large-scale synthesis of high-purity Fasoracetam for clinical trials.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the large-scale synthesis of high-purity Fasoracetam. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this compound for clinical trials. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Troubleshooting Guides

This section provides systematic solutions to common problems encountered during the synthesis, purification, and analysis of this compound.

Synthesis-Related Issues

Issue 1: Low Yield of Crude this compound

  • Question: My reaction yield is consistently below the expected range. What are the potential causes and how can I improve it?

  • Answer: Low yields in the amidation reaction to form this compound can stem from several factors. Incomplete reaction, side reactions, or suboptimal reaction conditions are common culprits.

    • Troubleshooting Steps:

      • Reagent Quality: Ensure the purity and dryness of all starting materials, particularly the piperidine and the pyrrolidinone precursor. Moisture can lead to hydrolysis of activated intermediates.

      • Reaction Conditions: Re-evaluate the reaction temperature and time. The amidation might require specific temperature control to proceed to completion without degrading the product. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

      • Stoichiometry: Carefully check the molar ratios of your reactants. A slight excess of one reactant, typically the amine, might be necessary to drive the reaction to completion.

      • Mixing: In large-scale reactors, inefficient mixing can lead to localized concentration gradients and hot spots, affecting the reaction rate and promoting side reactions. Ensure your reactor's agitation is sufficient for the reaction volume.

Issue 2: High Levels of Impurities in the Crude Product

  • Question: My crude product shows multiple unexpected peaks in the HPLC analysis. How can I identify and minimize these impurities?

  • Answer: The formation of impurities is a common challenge in multi-step organic synthesis. For this compound, these can arise from starting materials, side reactions, or degradation.

    • Troubleshooting Steps:

      • Impurity Identification: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to get the molecular weights of the impurities. This, combined with knowledge of your synthetic route, can help in postulating their structures. Nuclear Magnetic Resonance (NMR) spectroscopy of isolated impurity fractions can confirm their identity.

      • Common Byproducts: Based on a likely synthesis route starting from a derivative of 2-pyrrolidinone, potential impurities include:

        • Unreacted Starting Materials: Residual piperidine or the activated pyrrolidinone derivative.

        • Hydrolysis Product: Opening of the pyrrolidinone ring to form a gamma-aminobutyric acid derivative.

        • Side-products from the Activating Agent: If a coupling reagent is used for the amidation, byproducts from the reagent itself can be present.

      • Minimization Strategy:

        • Optimize reaction conditions (temperature, reaction time) to disfavor side reactions.

        • Ensure a controlled work-up procedure to quench the reaction effectively and remove reactive species.

        • Purify starting materials if they are of questionable quality.

Purification-Related Issues

Issue 3: Difficulty in Achieving >99.5% Purity by Recrystallization

  • Question: I am struggling to achieve the required high purity for clinical trials using recrystallization. What can I do?

  • Answer: Achieving very high purity often requires a well-optimized crystallization process. The choice of solvent and the control of crystallization conditions are critical.

    • Troubleshooting Steps:

      • Solvent Screening: The ideal solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures. Common solvents to screen for polar aprotic compounds like this compound include isopropanol, ethanol, acetonitrile, and mixtures with water.

      • Cooling Profile: A slow cooling rate is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

      • Seeding: Introducing a small quantity of high-purity this compound crystals (seed crystals) to the supersaturated solution can promote the crystallization of the desired polymorphic form and improve crystal size distribution.

      • Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any mother liquor adhering to the crystal surface.

      • Multiple Recrystallizations: For very high purity requirements, a second recrystallization step may be necessary.

Issue 4: Polymorphism and Inconsistent Crystal Forms

  • Question: I am observing different crystalline forms (polymorphs) of this compound in different batches, which affects its physical properties. How can I control this?

  • Answer: Polymorphism is the ability of a compound to exist in multiple crystalline forms. Controlling polymorphism is critical for ensuring consistent bioavailability and stability of the final drug product.[1][2][3]

    • Troubleshooting Steps:

      • Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify and characterize the different polymorphs.

      • Controlled Crystallization: The formation of a specific polymorph is influenced by factors such as solvent, temperature, cooling rate, and agitation.[4] Once the desired, most stable polymorph is identified, these parameters must be strictly controlled in every batch.

      • Seeding: Seeding with the desired polymorph is a robust way to ensure its consistent formation.

      • Drying Conditions: The drying temperature and method can also influence polymorphic transformations. Ensure consistent drying procedures are followed.

Chirality-Related Issues

Issue 5: Low Enantiomeric Purity (Enantiomeric Excess - ee)

  • Question: The enantiomeric purity of my (R)-Fasoracetam is below the required level for clinical use. How can I improve this?

  • Answer: For chiral drugs, ensuring high enantiomeric purity is a critical regulatory requirement. The inactive or less active enantiomer is considered an impurity.

    • Troubleshooting Steps:

      • Chiral Starting Material: The most straightforward approach is to start with a highly enantiomerically pure precursor. Verify the enantiomeric purity of your starting materials using chiral HPLC.

      • Racemization Check: Investigate if any step in your synthesis or work-up is causing racemization. This can be promoted by harsh acidic or basic conditions, or high temperatures. Analyze the enantiomeric purity at each step of the synthesis to pinpoint where the loss of purity occurs.

      • Chiral Resolution/Purification: If racemization is unavoidable or if you start with a racemic mixture, a chiral resolution step is necessary.

        • Diastereomeric Salt Crystallization: React the racemic this compound with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

        • Preparative Chiral Chromatography: This technique can be used to separate enantiomers on a large scale, although it can be costly.

II. Frequently Asked Questions (FAQs)

Q1: What is the target purity for this compound intended for clinical trials?

A1: For active pharmaceutical ingredients (APIs) used in clinical trials, the purity requirement is typically very high, often ≥99.5% . The levels of specific identified and unidentified impurities must be below the thresholds defined by regulatory bodies like the FDA and ICH.

Q2: Which analytical methods are essential for quality control of this compound?

A2: A combination of analytical techniques is necessary to ensure the quality of this compound:

  • HPLC (High-Performance Liquid Chromatography): For determining the purity of the compound and quantifying impurities. A chiral HPLC method is required to determine the enantiomeric purity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure of this compound and to identify and quantify impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[5]

  • MS (Mass Spectrometry): To confirm the molecular weight of this compound and to aid in the identification of unknown impurities.

  • XRPD (X-ray Powder Diffraction): To identify and control the crystalline form (polymorphism).

  • DSC (Differential Scanning Calorimetry): To determine the melting point and to study polymorphic transitions.

  • Karl Fischer Titration: To determine the water content, especially since this compound can exist as a hydrate.

Q3: How can I remove residual solvents to meet ICH limits?

A3: Residual solvents are a critical quality attribute. The primary method for their removal is drying under vacuum at an elevated temperature . The specific temperature and duration will depend on the solvent's boiling point and the thermal stability of this compound. It is important to validate the drying process to ensure consistent removal of solvents to levels below the ICH limits.

Q4: My this compound is hygroscopic. How should I handle and store it?

A4: this compound is known to exist in both hydrate and anhydrate forms, with the anhydrate form being hygroscopic. The material should be handled in a controlled humidity environment (e.g., a glove box with dry nitrogen). For storage, it should be kept in well-sealed containers with a desiccant, protected from moisture.

III. Data Presentation

Table 1: Typical Purity Profile of this compound for Clinical Trials

ParameterSpecificationTypical Analytical Method
Purity (Assay) ≥ 99.5%HPLC, qNMR
Enantiomeric Purity ≥ 99.8% ee (R-Fasoracetam)Chiral HPLC
Any Single Unidentified Impurity ≤ 0.10%HPLC
Total Impurities ≤ 0.50%HPLC
Residual Solvents Meets ICH Q3C limitsGas Chromatography (GC)
Water Content Report value (specify form)Karl Fischer Titration
Polymorphic Form Specified form (e.g., Form I)XRPD, DSC

IV. Experimental Protocols

Protocol 1: General Recrystallization for High-Purity this compound
  • Solvent Selection: In a series of small-scale trials, determine the best solvent or solvent pair. A mixture of isopropanol and water (e.g., 9:1 v/v) is a good starting point.

  • Dissolution: In a suitable reactor, charge the crude this compound and the chosen solvent. Heat the mixture with stirring to the solvent's boiling point until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. A controlled cooling ramp is recommended for large-scale batches.

  • Crystallization: Once crystal formation begins, continue the slow cooling to 0-5 °C to maximize the yield.

  • Filtration: Collect the crystals by filtration (e.g., using a Nutsche filter-dryer).

  • Washing: Wash the filter cake with a small volume of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum at a validated temperature (e.g., 40-50 °C) until the residual solvent levels are within specification.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity
  • Column: A polysaccharide-based chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is often effective for racetam compounds.

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol or ethanol is typically used. A small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) may be needed to improve peak shape.

  • Flow Rate: Typically 0.5 - 1.0 mL/min for an analytical column.

  • Detection: UV detection at a wavelength where this compound has good absorbance (e.g., ~210 nm).

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas for the R- and S-enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

V. Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control Start Starting Materials (Pyrrolidinone derivative, Piperidine) Reaction Amidation Reaction Start->Reaction Coupling Agent Workup Reaction Quench & Crude Isolation Reaction->Workup Recrystallization Recrystallization (Solvent Screening, Cooling) Workup->Recrystallization Crude Product Filtration Filtration & Washing Recrystallization->Filtration Drying Vacuum Drying Filtration->Drying QC Analytical Testing (HPLC, NMR, XRPD, etc.) Drying->QC Purified Solid Final High-Purity this compound API (>99.5%) QC->Final Release

Caption: High-level workflow for the synthesis and purification of this compound.

Troubleshooting_Purity Start Purity < 99.5% after initial crystallization? Solvent Optimize Recrystallization Solvent System Start->Solvent Yes End Achieved Purity Target Start->End No Cooling Implement Slow, Controlled Cooling Profile Solvent->Cooling Second_Recryst Perform Second Recrystallization Cooling->Second_Recryst Chromatography Consider Preparative Chromatography Second_Recryst->Chromatography Purity Not OK Second_Recryst->End Purity OK Chromatography->End

Caption: Decision tree for troubleshooting low purity issues in this compound.

References

Technical Support Center: Optimizing Experimental Design for Fasoracetam Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for designing and troubleshooting experiments involving Fasoracetam, with a specific focus on addressing the challenges posed by its short half-life.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (NFC-1) is a nootropic compound of the racetam class.[1] Its mechanism of action is multifaceted, primarily involving the modulation of three key neurotransmitter systems:

  • Glutamatergic System: It acts as a modulator of metabotropic glutamate receptors (mGluRs).[1]

  • GABAergic System: It has been shown to upregulate GABA-B receptors.

  • Cholinergic System: It enhances acetylcholine uptake and release in the cortex and hippocampus.[1]

Q2: What is the half-life of this compound and how does it impact experimental design?

A2: this compound has a relatively short half-life, which is a critical consideration for experimental design. In a clinical study with adolescents, the half-life was approximately 4 hours at a 400 mg dose.[2] This short duration of action necessitates specific dosing strategies to maintain effective concentrations during the experimental window. For in vivo studies, this may involve more frequent administration or the use of continuous delivery methods to avoid significant fluctuations in plasma levels.

Q3: What are the known pharmacokinetic parameters for this compound in humans?

A3: A clinical study in adolescents with ADHD provided the following pharmacokinetic data after single oral doses.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Adolescents (Single Oral Dose) [1]

DoseTmax (h)Cmax (ng/mL)AUC0–24h (ng·h/mL)
50 mg1.5 ± 0.9148 ± 50763 ± 244
100 mg1.9 ± 1.1341 ± 1231870 ± 562
200 mg1.3 ± 0.6741 ± 2544300 ± 1290
400 mg1.3 ± 0.61610 ± 5409480 ± 2990
800 mg1.4 ± 0.53210 ± 112020100 ± 6530

Data are presented as mean ± standard deviation.

Troubleshooting Guides

Issue 1: Variability in behavioral effects in animal models.

  • Potential Cause: Fluctuating plasma concentrations of this compound due to its short half-life.

  • Troubleshooting Steps:

    • Optimize Dosing Regimen: Instead of a single daily dose, consider splitting the total daily dose into two or more administrations (e.g., every 4-6 hours) to maintain more stable plasma levels.

    • Timing of Behavioral Testing: Ensure that behavioral assessments are conducted during the peak plasma concentration (Tmax), which is approximately 1.3-1.9 hours post-administration in humans. The Tmax in preclinical models should be determined and used to guide the timing of behavioral tests.

    • Route of Administration: For preclinical studies, oral gavage is a common route. Ensure consistent administration technique to minimize variability in absorption.

    • Consider Continuous Infusion: For longer-term studies where stable drug exposure is critical, consider subcutaneous implantation of osmotic mini-pumps for continuous delivery.

Issue 2: Difficulty in detecting significant changes in receptor density or neurotransmitter levels.

  • Potential Cause: The timing of tissue collection or microdialysis sampling may not align with the pharmacodynamic effects of this compound.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct a pilot study to establish the time course of this compound's effects on the target of interest (e.g., GABA-B receptor expression, acetylcholine levels). This will help in identifying the optimal time point for sample collection.

    • Repeated Dosing: Some effects, such as the upregulation of GABA-B receptors, may require repeated administration of this compound. Ensure the duration of the treatment regimen is sufficient to induce these changes.

    • Analytical Sensitivity: Verify that the analytical methods used (e.g., HPLC for microdialysis, radioligand binding assay) are sensitive enough to detect subtle changes.

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Acetylcholine Release in the Frontal Cortex of Rats

This protocol is adapted from general microdialysis procedures for acetylcholine and can be applied to study the effects of this compound.

  • Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Implant a microdialysis guide cannula into the frontal cortex. Allow the animal to recover for at least 48 hours.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe (e.g., 2-4 mm membrane length) into the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of acetylcholine levels.

  • This compound Administration: Administer this compound via the desired route (e.g., oral gavage). A suggested starting dose for cognitive enhancement studies in rats is in the range of 10-30 mg/kg.

  • Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 4-6 hours post-administration.

  • Analysis: Analyze the dialysate samples for acetylcholine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Protocol 2: GABA-B Receptor Radioligand Binding Assay

This protocol is a standard method for determining the density of GABA-B receptors in brain tissue and can be used to assess the upregulating effects of this compound.

  • Membrane Preparation: Homogenize rat brain tissue (e.g., cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.

  • Binding Assay:

    • Total Binding: Incubate the prepared membranes with a saturating concentration of a suitable GABA-B receptor radioligand (e.g., [3H]CGP54626).

    • Non-specific Binding: In a parallel set of tubes, incubate the membranes with the radioligand in the presence of a high concentration of an unlabeled GABA-B receptor agonist (e.g., baclofen) to determine non-specific binding.

  • Incubation: Incubate the samples at room temperature for a sufficient time to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Receptor density (Bmax) and affinity (Kd) can be determined by performing saturation experiments with increasing concentrations of the radioligand and analyzing the data using non-linear regression.

Mandatory Visualizations

Fasoracetam_Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Analysis cluster_data Data Analysis animal_prep Animal Model Preparation (e.g., Rat with implanted cannula) dosing This compound Administration (e.g., Oral Gavage, 10-30 mg/kg) animal_prep->dosing behavior Behavioral Testing (Timed at predicted Tmax) dosing->behavior microdialysis Microdialysis (Acetylcholine Release) dosing->microdialysis tissue_collection Tissue Collection (e.g., Cerebral Cortex) behavior->tissue_collection statistical_analysis Statistical Analysis behavior->statistical_analysis microdialysis->tissue_collection hplc HPLC Analysis of Dialysate microdialysis->hplc membrane_prep Membrane Preparation tissue_collection->membrane_prep binding_assay GABA-B Receptor Binding Assay membrane_prep->binding_assay binding_assay->statistical_analysis hplc->statistical_analysis pk_pd_modeling PK/PD Modeling statistical_analysis->pk_pd_modeling Fasoracetam_Signaling_Pathway cluster_mGluR Glutamatergic Modulation cluster_GABA GABAergic Modulation cluster_ACh Cholinergic Modulation This compound This compound mGluR mGluR Activation This compound->mGluR GABAB_up GABA-B Receptor Upregulation This compound->GABAB_up ACh_uptake Increased Choline Uptake This compound->ACh_uptake PLC Phospholipase C (PLC) mGluR->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Cognitive_Effects Cognitive Enhancement Ca_release->Cognitive_Effects PKC->Cognitive_Effects cAMP_inhibit Inhibition of Adenylyl Cyclase GABAB_up->cAMP_inhibit reduced_cAMP Reduced cAMP cAMP_inhibit->reduced_cAMP reduced_cAMP->Cognitive_Effects ACh_release Increased Acetylcholine Release ACh_uptake->ACh_release ACh_release->Cognitive_Effects

References

Technical Support Center: Mitigating Placebo Effects in Fasoracetam Human Trials for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to mitigating placebo effects in human clinical trials of Fasoracetam for cognitive enhancement. The following information is intended for research purposes only.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its purported mechanism of action for cognitive enhancement?

A1: this compound (NS-105) is a nootropic compound belonging to the racetam class.[1] It is being investigated for its potential cognitive-enhancing properties.[1][2] Unlike traditional stimulants, this compound does not appear to directly influence dopamine or norepinephrine levels.[2] Its mechanism of action is multifaceted and thought to involve the modulation of key neurotransmitter systems in the brain:

  • Glutamatergic System: this compound acts on metabotropic glutamate receptors (mGluRs), which are crucial for synaptic plasticity, learning, and memory.[2] This modulation may help to restore balance to the glutamate system.

  • GABAergic System: It has been shown to enhance the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter, which may contribute to mood stabilization and anxiety reduction.

  • Cholinergic System: this compound is believed to increase the uptake of choline, a precursor to the neurotransmitter acetylcholine. Acetylcholine plays a vital role in memory, learning, and overall cognitive function.

Q2: Is there clinical evidence for this compound's cognitive-enhancing effects in humans?

A2: Publicly available human studies on this compound for cognitive enhancement in healthy adults are limited. Much of the current research focuses on its potential as a non-stimulant treatment for Attention Deficit Hyperactivity Disorder (ADHD) in individuals with specific genetic variations in the glutamatergic system. One open-label, single-blind, placebo-controlled study in adolescents with ADHD and mGluR gene network variants showed significant improvements in clinical measures after five weeks of treatment. While anecdotal reports from users suggest improvements in memory and cognition, rigorous, large-scale, double-blind, placebo-controlled trials in healthy adult populations are needed to substantiate these claims.

Q3: Why is mitigating the placebo effect particularly important in cognitive enhancement trials?

A3: The placebo effect can be especially problematic in studies that rely on subjective or effort-dependent patient-reported outcomes, which are common in cognitive enhancement research. Factors such as the expectation of benefit can significantly influence a participant's perceived cognitive performance. A high placebo response can reduce the statistical power of a trial, making it difficult to detect a true drug effect and potentially leading to the failure of trials for otherwise effective treatments.

Q4: What are the primary strategies for mitigating the placebo effect in a clinical trial setting?

A4: A multi-pronged approach is recommended for mitigating the placebo effect. Key strategies include:

  • Innovative Trial Designs: Employing designs such as the Sequential Parallel Comparison Design (SPCD) can help to reduce the impact of placebo response.

  • Participant and Staff Training: Educating participants and study staff on accurate and reliable symptom reporting can help to minimize response biases.

  • Managing Expectations: Clear and neutral communication with participants about the study and the potential for receiving a placebo can help to manage their expectations.

  • Blinding: Implementing rigorous double-blinding procedures, where both participants and researchers are unaware of treatment allocation, is crucial for reducing bias.

  • Predictive Questionnaires: Utilizing validated questionnaires to assess psychological traits that may predict placebo responsiveness can help to account for this variability in the analysis.

Troubleshooting Guides

This section provides practical guidance for addressing common issues encountered during the design and implementation of this compound clinical trials for cognitive enhancement.

Issue 1: High variability in placebo group response is obscuring the true effect of this compound.

Potential Cause Troubleshooting Step Rationale
Participant Expectation Bias Implement a neutral scripting for all communication with participants regarding the investigational product and potential outcomes.To avoid creating overly positive expectations that can inflate the placebo response.
Inconsistent Outcome Reporting Conduct standardized training for all participants on how to accurately self-report cognitive changes and use the assessment tools.To ensure that data collected is consistent and reliable across all participants.
Heterogeneous Study Population Utilize a validated questionnaire, such as the Placebo Sensitivity Questionnaire (PSQ) or the Multi-Dimensional Psychological Questionnaire (MPsQ), during screening to identify individuals with a high propensity for placebo response. This data can be used as a covariate in the final analysis.To statistically account for individual differences in placebo responsiveness.
Sub-optimal Trial Design Consider implementing a Sequential Parallel Comparison Design (SPCD).This design enriches the second stage of the trial with placebo non-responders, which can increase the power to detect a drug effect.

Issue 2: Difficulty in selecting appropriate and sensitive cognitive assessment tools.

Potential Cause Troubleshooting Step Rationale
Lack of Specificity in Cognitive Domains Clearly define the primary cognitive domains of interest based on this compound's mechanism of action (e.g., memory, attention, executive function).To select tests that are most likely to capture the specific cognitive changes induced by the drug.
Insensitivity of Assessment Tools Employ a battery of standardized and validated cognitive tests known for their sensitivity to subtle changes. Computerized batteries can offer more precise measurements.To ensure that the chosen instruments are capable of detecting modest but significant cognitive enhancements.
Learning Effects from Repeated Testing Use alternate forms of the cognitive tests at different time points or ensure a sufficient washout period between assessments.To minimize the confounding effects of practice on test performance.

Data Presentation

Preclinical Evidence of this compound's Cognitive-Enhancing Effects (Animal Models)

Note: These data are from preclinical studies and may not be directly transferable to humans.

Study Focus Animal Model Dosage Key Finding Cognitive Domain Assessed
Reversal of Memory ImpairmentRatsNot SpecifiedThis compound was shown to reverse memory impairments triggered by disrupted choline function or by GABA-B receptor agonists.Memory
Anxiolytic and Cognitive EffectsRatsNot SpecifiedIn vivo experiments showed that certain extracts of plants with nootropic properties had anxiolytic activity without sedative effects.Anxiety, Locomotor Activity
Neuroprotective EffectsRatsNot SpecifiedPiracetam, a related racetam, improved interhemispheric transmission and increased glucose metabolism in the brain.Brain Metabolism
Memory EnhancementMiceNot SpecifiedAdministration of phosphatidylcholine, which increases acetylcholine precursors, improved memory in a dementia model.Memory

Experimental Protocols

Protocol 1: Implementation of a Sequential Parallel Comparison Design (SPCD)

Objective: To reduce the impact of high placebo response and increase the statistical power of the trial.

Methodology:

  • Stage 1:

    • Randomly assign participants to receive either this compound or a placebo for a predefined period (e.g., 6 weeks).

    • At the end of Stage 1, assess all participants for a predefined response criterion (e.g., a specific improvement on a primary cognitive endpoint).

  • Stage 2:

    • Identify participants from the placebo group in Stage 1 who did not meet the response criterion ("placebo non-responders").

    • Re-randomize these placebo non-responders to receive either this compound or a placebo for a second predefined period (e.g., 6 weeks).

    • Participants who received this compound in Stage 1 and placebo responders from Stage 1 continue with their original treatment to maintain the blind, but their data from Stage 2 are not included in the primary efficacy analysis.

  • Data Analysis:

    • The final analysis pools the data from all participants in Stage 1 and the re-randomized placebo non-responders from Stage 2.

Protocol 2: Standardized Cognitive Assessment Battery

Objective: To objectively and reliably measure changes in specific cognitive domains.

Methodology:

  • Test Selection: Select a battery of validated cognitive tests that cover the domains of interest.

  • Administration:

    • All tests should be administered by trained personnel in a standardized and controlled environment.

    • Follow the specific instructions for each test precisely.

    • Utilize computerized versions of tests where possible to improve accuracy and reduce administrator bias.

  • Data Collection:

    • Record all test scores accurately.

    • Note any unusual circumstances during testing that may have affected a participant's performance.

Table of Recommended Cognitive Assessment Tools:

Cognitive Domain Recommended Tests
Global Cognition Mini-Mental State Examination (MMSE), Montreal Cognitive Assessment (MoCA)
Attention/Processing Speed Trail Making Test (TMT) - Part A, Simple Reaction Time tasks
Executive Function Trail Making Test (TMT) - Part B, Stroop Test, Wisconsin Card Sorting Test (WCST)
Memory (Verbal and Visual) Rey Auditory Verbal Learning Test (RAVLT), Wechsler Memory Scale (Logical Memory subtest), Rey-Osterrieth Complex Figure (ROCF)
Working Memory Wechsler's Digit Span

Mandatory Visualizations

Signaling Pathways of this compound

Fasoracetam_Signaling cluster_glutamate Glutamatergic System cluster_gaba GABAergic System cluster_choline Cholinergic System This compound This compound mGluRs Metabotropic Glutamate Receptors (mGluRs) This compound->mGluRs Modulates GABA_B GABA-B Receptors This compound->GABA_B Enhances Sensitivity Choline_Uptake Choline Uptake This compound->Choline_Uptake Increases Synaptic_Plasticity Synaptic Plasticity mGluRs->Synaptic_Plasticity Learning_Memory Learning & Memory Synaptic_Plasticity->Learning_Memory Inhibitory_Signaling Increased Inhibitory Signaling GABA_B->Inhibitory_Signaling Anxiolysis Anxiolysis & Mood Stabilization Inhibitory_Signaling->Anxiolysis Acetylcholine Acetylcholine Synthesis Choline_Uptake->Acetylcholine Cognition Cognition Acetylcholine->Cognition Trial_Workflow cluster_screening Phase 1: Screening & Baseline cluster_randomization Phase 2: Randomization & Treatment cluster_followup Phase 3: Follow-up & Assessment cluster_analysis Phase 4: Data Analysis Screening Participant Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent (Neutral Language) Screening->Informed_Consent PSQ_MPsQ Administer PSQ/MPsQ (Predict Placebo Response) Informed_Consent->PSQ_MPsQ Baseline_Cognitive Baseline Cognitive Assessment PSQ_MPsQ->Baseline_Cognitive Randomization Randomization Baseline_Cognitive->Randomization Fasoracetam_Arm This compound Group Randomization->Fasoracetam_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Follow_Up_Visits Follow-Up Visits (Standardized Procedures) Fasoracetam_Arm->Follow_Up_Visits Placebo_Arm->Follow_Up_Visits Cognitive_Reassessment Cognitive Re-assessment (Alternate Forms) Follow_Up_Visits->Cognitive_Reassessment AE_Monitoring Adverse Event Monitoring Follow_Up_Visits->AE_Monitoring Unblinding Unblinding of Data Cognitive_Reassessment->Unblinding AE_Monitoring->Unblinding Statistical_Analysis Statistical Analysis (Covariate for Placebo Response) Unblinding->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results Mitigation_Strategies cluster_participant Participant-focused Strategies Goal Minimize Placebo Effect Trial_Design Trial Design (e.g., SPCD) Goal->Trial_Design Participant_Management Participant Management Goal->Participant_Management Data_Analysis Data Analysis Strategies Goal->Data_Analysis Trial_Design->Data_Analysis Determines Analytical Approach Expectation Managing Expectations Participant_Management->Expectation Training Symptom Reporting Training Participant_Management->Training Screening Screening with Questionnaires (PSQ/MPsQ) Participant_Management->Screening Screening->Data_Analysis Informs Covariate Analysis

References

Improving the formulation of Fasoracetam to enhance its absorption and efficacy.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the formulation of Fasoracetam to enhance its absorption and efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the known formulation challenges associated with this compound?

A1: One of the primary formulation challenges identified relates to the solid-state properties of this compound. A hydrated crystalline form of this compound has been shown to have a low melting point of 57°C.[1] This low melting point, coupled with potential water loss, can create difficulties during manufacturing processes that involve heat, and may also impact the long-term storage stability of the formulation.[1]

Q2: What is the reported oral bioavailability of this compound?

A2: Animal studies have indicated that this compound has a relatively high oral bioavailability, ranging from 79% to 97%.[2] However, it is important to note that bioavailability can be influenced by the formulation, and enhancing the formulation may lead to more consistent absorption profiles.

Q3: What are the primary mechanisms of action for this compound?

A3: this compound is understood to exert its effects through the modulation of three key neurotransmitter systems:

  • Glutamatergic System: It activates metabotropic glutamate receptors (mGluRs), which are crucial for learning and attention.[3]

  • Cholinergic System: It supports the cholinergic system by promoting the uptake of choline, a precursor to the neurotransmitter acetylcholine, which is vital for learning and memory.[4]

  • GABAergic System: It upregulates GABA-B receptors, which can enhance mental resilience and motivation.

Q4: Are there established methods for enhancing the oral bioavailability of poorly soluble drugs that could be applied to this compound?

A4: Yes, several techniques are commonly used to improve the oral bioavailability of drugs with solubility or permeability challenges. These include:

  • Solid Dispersions: This involves dispersing the drug in a solid matrix to improve its dissolution rate.

  • Lipid-Based Formulations: Techniques like self-emulsifying drug delivery systems (SEDDS) and liposomes can enhance the solubility and absorption of hydrophobic drugs.

  • Complexation: The use of agents like cyclodextrins to form complexes with the drug can improve its solubility and dissolution.

  • Particle Size Reduction: Methods such as micronization and nanosizing increase the surface area of the drug, which can lead to faster dissolution.

Troubleshooting Guides

Issue 1: Poor dissolution rate of a new this compound formulation.
Potential Cause Troubleshooting Step
Poor aqueous solubility of the this compound crystalline form. Consider formulating a solid dispersion of this compound with a hydrophilic polymer. This can enhance the dissolution rate by presenting the drug in an amorphous state.
Drug particle aggregation. Employ particle size reduction techniques like micronization or nanomilling. Ensure the use of appropriate stabilizers to prevent re-aggregation of the smaller particles.
Inadequate wetting of the drug substance. Incorporate a suitable surfactant or wetting agent into the formulation to improve the interaction between the drug and the dissolution medium.
Issue 2: Inconsistent absorption in preclinical animal studies.
Potential Cause Troubleshooting Step
Variability in gastrointestinal transit time and absorption window. Develop a mucoadhesive formulation to prolong the residence time of the drug at the site of absorption.
First-pass metabolism. While this compound is primarily excreted unchanged, if metabolism is a concern, consider a formulation that promotes lymphatic uptake, such as a lipid-based delivery system.
Formulation instability in the gastrointestinal environment. Investigate the use of enteric coatings to protect the formulation from the acidic environment of the stomach and ensure its release in the small intestine.
Issue 3: Physical instability of the formulation during storage (e.g., caking, crystal growth).
Potential Cause Troubleshooting Step
Hygroscopicity and water absorption leading to physical changes. Store the formulation in tightly sealed containers with a desiccant. Consider co-processing this compound with excipients that have a lower affinity for water.
Phase transition or crystallization of an amorphous formulation. Ensure the selection of a polymer with a high glass transition temperature (Tg) for solid dispersions to maintain the amorphous state of this compound. Conduct stability studies at various temperature and humidity conditions.
Low melting point of a hydrated form of this compound. If using a hydrated form, avoid high temperatures during manufacturing and storage. Alternatively, investigate the use of an anhydrous crystalline form of this compound.

Data Presentation

Table 1: General Comparison of Bioavailability Enhancement Techniques

Technique Principle Potential Advantages for this compound Potential Challenges
Solid Dispersion Dispersion of the drug in a hydrophilic carrier in an amorphous state.Can significantly improve the dissolution rate and solubility.Potential for physical instability (recrystallization) over time.
Cyclodextrin Complexation Encapsulation of the drug molecule within a cyclodextrin cavity.Enhances aqueous solubility and can improve stability.The amount of drug that can be complexed is limited by the stoichiometry of the complex.
Nanoparticle Delivery Encapsulation of the drug in nano-sized carriers (e.g., polymers, lipids).Can improve solubility, protect the drug from degradation, and potentially enhance permeability.Manufacturing processes can be complex and may require specialized equipment.
Liposomal Formulation Encapsulation of the drug within lipid vesicles.Can enhance the absorption of both hydrophilic and lipophilic drugs and may reduce potential gastrointestinal irritation.Can have lower drug loading capacity and potential for leakage during storage.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

    • Dissolve both components in a 1:1 mixture of dichloromethane and methanol to form a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • Dry the resulting solid film in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.

    • Store the resulting powder in a desiccator.

  • Characterization:

    • Dissolution Testing: Compare the dissolution profile of the solid dispersion to that of the pure drug in a suitable dissolution medium (e.g., simulated gastric fluid).

    • Differential Scanning Calorimetry (DSC): To confirm the amorphous state of this compound in the dispersion.

    • X-ray Powder Diffraction (XRPD): To further verify the absence of crystallinity.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To assess any potential interactions between the drug and the polymer.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes by Kneading Method
  • Materials: this compound, β-Cyclodextrin (or a derivative like HP-β-CD), Ethanol, Water.

  • Procedure:

    • Determine the molar ratio for complexation (e.g., 1:1).

    • Place the required amount of β-cyclodextrin in a mortar and add a small amount of a 1:1 water/ethanol mixture to form a paste.

    • Dissolve the this compound in a minimal amount of ethanol.

    • Slowly add the this compound solution to the β-cyclodextrin paste and knead for 60 minutes.

    • During kneading, add small quantities of the water/ethanol mixture if the paste becomes too dry.

    • Dry the resulting product in an oven at 50°C until a constant weight is achieved.

    • Pulverize the dried complex and sieve it.

  • Characterization:

    • Phase Solubility Studies: To determine the stoichiometry of the complex and the stability constant.

    • Characterization techniques as mentioned in Protocol 1 (DSC, XRPD, FTIR).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the inclusion of the this compound molecule within the cyclodextrin cavity.

Visualizations

Fasoracetam_Signaling_Pathways cluster_0 Glutamatergic System cluster_1 Cholinergic System cluster_2 GABAergic System Fasoracetam_G This compound mGluRs mGluRs Fasoracetam_G->mGluRs activates Glutamate_Modulation Glutamate Modulation mGluRs->Glutamate_Modulation Cognition_Attention Improved Cognition & Attention Glutamate_Modulation->Cognition_Attention Fasoracetam_C This compound Choline_Uptake Choline Uptake Fasoracetam_C->Choline_Uptake promotes Acetylcholine Acetylcholine Synthesis Choline_Uptake->Acetylcholine Learning_Memory Enhanced Learning & Memory Acetylcholine->Learning_Memory Fasoracetam_GA This compound GABA_B_Receptors GABA-B Receptors Fasoracetam_GA->GABA_B_Receptors upregulates Upregulation Upregulation GABA_B_Receptors->Upregulation Anxiolytic_Effect Anxiolytic & Pro-motivational Effects Upregulation->Anxiolytic_Effect

Caption: Signaling pathways modulated by this compound.

Solid_Dispersion_Workflow cluster_prep Preparation cluster_char Characterization A 1. Dissolve this compound & Polymer in Solvent B 2. Evaporate Solvent A->B C 3. Dry the Solid Film B->C D 4. Pulverize and Sieve C->D E Dissolution Testing D->E Characterize F DSC Analysis D->F Characterize G XRPD Analysis D->G Characterize H FTIR Analysis D->H Characterize

Caption: Workflow for solid dispersion formulation.

Cyclodextrin_Complexation_Workflow cluster_prep Preparation (Kneading Method) cluster_char Characterization A 1. Form Cyclodextrin Paste B 2. Add this compound Solution A->B C 3. Knead for 60 mins B->C D 4. Dry and Pulverize C->D E Phase Solubility Studies D->E Characterize F DSC, XRPD, FTIR Analysis D->F Characterize G NMR Spectroscopy D->G Characterize

Caption: Workflow for cyclodextrin complexation.

References

Validation & Comparative

A comparative analysis of the efficacy of Fasoracetam versus other racetams like Piracetam and Aniracetam.

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of nootropic research, the racetam family of compounds has garnered significant attention for its potential cognitive-enhancing effects. This guide provides a detailed comparative analysis of Fasoracetam against two of its more established counterparts, Piracetam and Aniracetam. The focus is on their respective efficacy, supported by experimental data, with a clear delineation of their mechanisms of action and the methodologies used to evaluate them. This document is intended for researchers, scientists, and drug development professionals.

Pharmacokinetic and Efficacy Overview

While direct head-to-head clinical trials comparing this compound, Piracetam, and Aniracetam are limited, a comparative overview can be synthesized from individual studies. The following tables summarize key pharmacokinetic parameters and clinical efficacy data. It is important to note that the presented data is collated from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: Comparative Pharmacokinetic Properties

ParameterThis compoundPiracetamAniracetam
Bioavailability Information not readily available~100% (oral)Low and variable due to extensive first-pass metabolism
Half-life ~4 hours4-5 hours1-2.5 hours
Metabolism Primarily excreted unchanged in urineNot metabolized, excreted unchanged in urineRapidly metabolized to N-anisoyl-GABA (p-anisic acid and GABA)
Solubility Water-solubleWater-solubleFat-soluble

Table 2: Comparative Efficacy in Cognitive Domains

Cognitive DomainThis compoundPiracetamAniracetam
Memory and Learning Animal studies suggest prevention of memory deficits. Potential benefits in ADHD with specific genetic variations.[1]Meta-analyses show mixed but some positive results in age-related cognitive decline.[2][3][4][5]Some clinical studies suggest benefits in dementia, though evidence is not consistently strong.
Anxiety and Mood May possess anxiolytic properties through GABA-B receptor modulation.Generally not associated with significant anxiolytic effects.Often reported to have anxiolytic and mood-enhancing effects.
Focus and Attention Investigated for ADHD, showing potential improvement in symptoms.May improve focus and concentration, particularly in individuals with cognitive impairment.May enhance focus and mental clarity.

Mechanisms of Action

The distinct cognitive effects of these racetams can be attributed to their unique mechanisms of action, primarily targeting different neurotransmitter systems.

This compound

This compound's mechanism is multifaceted, primarily involving the modulation of glutamate and GABA systems. It acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), which are crucial for synaptic plasticity, learning, and memory. Additionally, it upregulates GABA-B receptors, which may contribute to its anxiolytic effects and potential benefits in conditions like ADHD.

Piracetam

As the parent compound of the racetam class, Piracetam's mechanism is not fully elucidated but is thought to involve the potentiation of acetylcholine (ACh) neurotransmission and enhancement of cell membrane fluidity. By increasing the efficiency of cholinergic systems, Piracetam may improve memory and cognitive processes. Its effect on membrane fluidity is believed to enhance cellular communication.

Aniracetam

Aniracetam is a potent modulator of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, a subtype of glutamate receptors that mediate fast synaptic transmission. By slowing the desensitization of AMPA receptors, Aniracetam enhances synaptic plasticity, a key process in learning and memory. It is also thought to modulate cholinergic, dopaminergic, and serotonergic systems, contributing to its cognitive and anxiolytic effects.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for each racetam.

Fasoracetam_Pathway This compound This compound mGluRs Metabotropic Glutamate Receptors (mGluRs) This compound->mGluRs Positive Allosteric Modulation GABA_B GABA-B Receptors This compound->GABA_B Upregulation Synaptic_Plasticity Enhanced Synaptic Plasticity mGluRs->Synaptic_Plasticity Anxiolysis Anxiolysis GABA_B->Anxiolysis Cognitive_Enhancement Cognitive Enhancement (Memory, Learning) Synaptic_Plasticity->Cognitive_Enhancement

This compound's Proposed Signaling Pathway

Piracetam_Pathway Piracetam Piracetam ACh_System Acetylcholine (ACh) System Piracetam->ACh_System Potentiation Membrane_Fluidity Cell Membrane Fluidity Piracetam->Membrane_Fluidity Enhancement Cholinergic_Transmission Enhanced Cholinergic Transmission ACh_System->Cholinergic_Transmission Cellular_Communication Improved Cellular Communication Membrane_Fluidity->Cellular_Communication Cognitive_Enhancement Cognitive Enhancement (Memory, Focus) Cholinergic_Transmission->Cognitive_Enhancement Cellular_Communication->Cognitive_Enhancement Aniracetam_Pathway Aniracetam Aniracetam AMPA_Receptors AMPA Receptors Aniracetam->AMPA_Receptors Positive Allosteric Modulation Other_Systems Cholinergic, Dopaminergic, Serotonergic Systems Aniracetam->Other_Systems Modulation Synaptic_Plasticity Enhanced Synaptic Plasticity AMPA_Receptors->Synaptic_Plasticity Anxiolysis_Mood Anxiolysis & Mood Enhancement Other_Systems->Anxiolysis_Mood Cognitive_Enhancement Cognitive Enhancement (Learning, Memory) Synaptic_Plasticity->Cognitive_Enhancement Morris_Water_Maze_Workflow Start Start Acquisition Acquisition Phase (Multiple Trials/Days) Start->Acquisition Probe Probe Trial (Platform Removed) Acquisition->Probe Data_Analysis Data Analysis (Latency, Path Length, Quadrant Time) Probe->Data_Analysis End End Data_Analysis->End Radial_Arm_Maze_Workflow Start Start Habituation Habituation Phase Start->Habituation Training Training Phase (Baited Arms) Habituation->Training Testing Testing Phase Training->Testing Data_Analysis Data Analysis (Working & Reference Memory Errors) Testing->Data_Analysis End End Data_Analysis->End Passive_Avoidance_Workflow Start Start Acquisition Acquisition Trial (Foot Shock in Dark Compartment) Start->Acquisition Retention Retention Trial (Measure Latency to Enter Dark) Acquisition->Retention Data_Analysis Data Analysis (Step-through Latency) Retention->Data_Analysis End End Data_Analysis->End

References

Unraveling the Procognitive Potential of Fasoracetam in Animal Models of Dementia: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Fasoracetam's procognitive effects against other nootropic agents in validated animal models of dementia. This document synthesizes available preclinical data, details experimental methodologies, and visualizes key neural pathways to offer an objective evaluation of this compound's therapeutic potential.

This compound (NS-105), a member of the racetam family of nootropics, has garnered interest for its potential cognitive-enhancing properties. Originally investigated for vascular dementia, its multifaceted mechanism of action, which involves the modulation of cholinergic, glutamatergic, and GABAergic systems, suggests a broader therapeutic scope in dementia-related cognitive decline. This guide critically examines the preclinical evidence supporting this compound's efficacy and compares it with established and alternative nootropic compounds.

Comparative Efficacy in Animal Models of Dementia

To date, comprehensive head-to-head studies directly comparing this compound with other nootropics in the same dementia models are scarce in publicly available literature. However, by cross-analyzing data from various studies employing similar models and behavioral paradigms, we can construct a comparative overview of their potential procognitive effects. The scopolamine-induced amnesia model is a widely used paradigm to simulate the cholinergic deficit characteristic of Alzheimer's disease.

Scopolamine-Induced Amnesia Model: Passive Avoidance Test

The passive avoidance test assesses learning and memory by measuring an animal's ability to remember an aversive stimulus. A longer latency to enter a dark, previously shock-associated chamber indicates better memory retention.

CompoundAnimal ModelDosingKey Findings
This compound (NS-105) Rat1-10 mg/kg, p.o.Significantly reversed the shortening of step-through latency induced by scopolamine, indicating improved memory retention.
Piracetam Mouse512-2048 mg/kg, p.o.Dose-dependently attenuated the memory deficits induced by scopolamine.[1]
Aniracetam Rat50 mg/kg, p.o.Increased the percentage of rats exhibiting correct passive avoidance responding from 9% (scopolamine only) to 53%.[2]
Donepezil Rat1 mg/kg, i.p.Significantly reversed the scopolamine-induced decrease in step-through latency.
Scopolamine-Induced Amnesia Model: Morris Water Maze Test

The Morris water maze is a test of spatial learning and memory. A decrease in the time (escape latency) and path length to find a hidden platform over successive trials indicates learning.

CompoundAnimal ModelDosingKey Findings
This compound (NS-105) Data not available--
Piracetam Rat200 mg/kg, i.p.Significantly decreased escape latency in scopolamine-treated rats.[3]
Aniracetam Data not available in scopolamine model-In neurologically healthy mice, Aniracetam did not significantly alter performance in the Morris water maze.[4]
Donepezil Mouse10 mg/kg, p.o.Only slightly improved cognitive performance in the Morris water maze in scopolamine-treated mice.[5]

Detailed Experimental Protocols

A clear understanding of the experimental methodologies is crucial for the interpretation and replication of findings.

Scopolamine-Induced Amnesia Model
  • Objective: To induce a transient cholinergic deficit and associated cognitive impairment, mimicking aspects of Alzheimer's disease.

  • Procedure:

    • Animal Selection: Typically, adult male Wistar rats or Swiss albino mice are used.

    • Drug Administration: Scopolamine hydrobromide is dissolved in saline and administered intraperitoneally (i.p.) at a dose of 0.5-1 mg/kg, 30 minutes before behavioral testing.

    • Test Compound Administration: The test compound (e.g., this compound, Piracetam) is typically administered orally (p.o.) or i.p. at a specified time before the scopolamine injection or behavioral testing.

    • Behavioral Testing: Animals are subjected to behavioral paradigms such as the passive avoidance test or the Morris water maze.

Passive Avoidance Test
  • Apparatus: A two-compartment chamber with a light and a dark compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild electric shock.

  • Procedure:

    • Acquisition Trial: Each animal is placed in the light compartment. After a brief acclimatization period, the door is opened, and the latency to enter the dark compartment is recorded. Upon entering the dark compartment, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • Retention Trial: 24 hours after the acquisition trial, the animal is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is recorded, typically for a maximum of 300 seconds. A longer step-through latency is indicative of better memory of the aversive event.

Morris Water Maze Test
  • Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface in one of the four quadrants.

  • Procedure:

    • Acquisition Phase: Animals undergo several trials per day for 4-5 consecutive days. In each trial, the animal is placed in the water at a different starting position and allowed to swim until it finds the hidden platform. The time (escape latency) and path length to reach the platform are recorded. If the animal fails to find the platform within a set time (e.g., 60 or 120 seconds), it is guided to it.

    • Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the animal is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.

Signaling Pathways and Mechanisms of Action

This compound's procognitive effects are believed to stem from its modulation of key neurotransmitter systems implicated in learning and memory.

Cholinergic System Modulation

Dementia, particularly Alzheimer's disease, is characterized by a significant loss of cholinergic neurons and a subsequent decline in acetylcholine (ACh) levels. ACh is a critical neurotransmitter for cognitive functions. This compound has been shown to enhance cholinergic neurotransmission, which is a primary target for many dementia treatments.

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_Vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_Vesicle Synthesis ACh_Cleft ACh ACh_Vesicle->ACh_Cleft Release AChE Acetylcholinesterase (AChE) ACh_Cleft->AChE Degradation AChR Acetylcholine Receptors ACh_Cleft->AChR Binding AChE->Choline Recycling Cognitive_Function Cognitive Function (Learning & Memory) AChR->Cognitive_Function Signal Transduction This compound This compound This compound->ACh_Vesicle Enhances Release

Caption: Cholinergic signaling pathway and the putative action of this compound.

Glutamatergic System Modulation

Glutamate is the primary excitatory neurotransmitter in the brain and plays a vital role in synaptic plasticity, a fundamental process for learning and memory. This compound is known to modulate metabotropic glutamate receptors (mGluRs), which are involved in regulating neuronal excitability and synaptic transmission.

Glutamatergic_Pathway cluster_presynaptic_glut Presynaptic Neuron cluster_synaptic_cleft_glut Synaptic Cleft cluster_postsynaptic_glut Postsynaptic Neuron Glutamine Glutamine Glutaminase Glutaminase Glutamine->Glutaminase Glutamate_Vesicle Glutamate in Vesicle Glutaminase->Glutamate_Vesicle Synthesis Glutamate_Cleft Glutamate Glutamate_Vesicle->Glutamate_Cleft Release mGluRs mGluRs Glutamate_Cleft->mGluRs Binding NMDA_AMPA NMDA/AMPA Receptors Glutamate_Cleft->NMDA_AMPA Binding Synaptic_Plasticity Synaptic Plasticity (LTP) mGluRs->Synaptic_Plasticity Modulation NMDA_AMPA->Synaptic_Plasticity Signal Transduction Fasoracetam_glut This compound Fasoracetam_glut->mGluRs Positive Allosteric Modulator

Caption: Glutamatergic signaling and this compound's modulation of mGluRs.

Experimental Workflow for Preclinical Evaluation

The validation of a potential procognitive agent like this compound follows a structured preclinical workflow.

Experimental_Workflow start Hypothesis: This compound improves cognitive deficits animal_model Select Animal Model of Dementia (e.g., Scopolamine-induced) start->animal_model drug_admin Drug Administration: - this compound - Vehicle Control - Comparator Drugs animal_model->drug_admin behavioral_testing Behavioral Testing: - Morris Water Maze - Passive Avoidance drug_admin->behavioral_testing biochemical_analysis Biochemical Analysis: - Neurotransmitter levels - Receptor density - Biomarker expression drug_admin->biochemical_analysis data_analysis Data Analysis & Statistical Comparison behavioral_testing->data_analysis biochemical_analysis->data_analysis conclusion Conclusion on Procognitive Effects data_analysis->conclusion

Caption: A typical experimental workflow for evaluating procognitive drugs.

Conclusion

The available preclinical data, primarily from cholinergic deficit models, suggests that this compound holds promise as a procognitive agent. Its ability to reverse scopolamine-induced amnesia in the passive avoidance task is a significant finding. However, a notable gap in the current literature is the lack of quantitative data for this compound in the Morris water maze, a key test for spatial learning and memory. Furthermore, direct comparative studies against other nootropics are needed to definitively establish its relative efficacy. Future research should focus on generating these missing data points and exploring this compound's effects in a wider range of dementia models, including those for vascular dementia and amyloid-beta pathology, to fully validate its therapeutic potential for dementia. The multifaceted mechanism of action of this compound, particularly its influence on both the cholinergic and glutamatergic systems, provides a strong rationale for its continued investigation as a potential treatment for cognitive decline in dementia.

References

A Head-to-Head Comparison of Fasoracetam and Coluracetam on Memory and Focus

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of nootropic research, the racetam family has consistently garnered attention for its potential cognitive-enhancing effects. Among the newer derivatives, Fasoracetam and Coluracetam have emerged as compounds of interest for their distinct mechanisms of action and purported benefits on memory and focus. This guide provides a comprehensive, data-driven comparison of these two molecules for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a modulator of metabotropic glutamate receptors (mGluRs) and GABA-B receptors, has shown promise in clinical settings for improving focus, particularly in individuals with certain genetic predispositions affecting glutamatergic signaling. Coluracetam, on the other hand, primarily enhances high-affinity choline uptake (HACU), a critical step in acetylcholine synthesis, with preclinical studies demonstrating its potential to reverse memory deficits. While both compounds influence cholinergic pathways, their primary targets differ, leading to distinct pharmacological profiles. This report synthesizes the available experimental data to facilitate a direct comparison of their efficacy.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound and Coluracetam related to memory and focus.

This compound: Clinical Data on Focus (ADHD Study)
Metric Result
Mean Clinical Global Impressions-Improvement (CGI-I) Score Baseline: 3.79 vs. Week 5: 2.33 (P < 0.001)[1][2]
Mean Clinical Global Impressions-Severity (CGI-S) Score Baseline: 4.83 vs. Week 5: 3.86 (P < 0.001)[1][2]
Parental Vanderbilt Scores (mGluR Tier 1 variants) Significant improvement (P < 0.035)[1]
Study Population: Adolescents with ADHD and glutamatergic gene network variants.
Dosage: Up to 400 mg twice daily.
Coluracetam: Preclinical Data on Memory (AF64A-Induced Amnesia Model)
Metric Result
Morris Water Maze Performance Significant improvement in learning deficits at 1-10 mg/kg (oral administration) in AF64A-treated rats.
High-Affinity Choline Uptake (HACU) Significantly increased in hippocampal synaptosomes of AF64A-treated rats (10⁻¹⁰ to 10⁻⁶ M).
Acetylcholine (ACh) Content Significantly reversed AF64A-induced depletion in the hippocampus at 0.3 mg/kg and 1 mg/kg.
ACh Concentration in Hippocampal Slices Increased by 263% compared to the AF64A-induced deficit at 3 mg/kg.
Animal Model: Rats with cholinergic neurotoxin (AF64A)-induced memory impairment.

Mechanisms of Action and Signaling Pathways

This compound: A Multi-Target Modulator

This compound's cognitive effects are attributed to its interaction with multiple neurotransmitter systems. It is a modulator of all three groups of metabotropic glutamate receptors (mGluRs), which are crucial for synaptic plasticity, learning, and memory. Additionally, it upregulates GABA-B receptors, which may contribute to its anxiolytic and mood-stabilizing properties. This compound also promotes acetylcholine synthesis and release, a common characteristic of the racetam family.

Fasoracetam_Signaling_Pathways cluster_glutamate Glutamatergic System cluster_gaba GABAergic System cluster_cholinergic Cholinergic System This compound This compound mGluRs Metabotropic Glutamate Receptors (mGluRs) This compound->mGluRs Modulates GABA_B GABA-B Receptors This compound->GABA_B Upregulates ACh_Release Acetylcholine (ACh) Release This compound->ACh_Release Promotes Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) mGluRs->Synaptic_Plasticity Regulates Anxiolysis Anxiolysis & Mood Stabilization GABA_B->Anxiolysis Cognition Memory & Focus ACh_Release->Cognition

Caption: this compound's multi-target mechanism of action.

Coluracetam: Enhancing the Cholinergic System

Coluracetam's primary mechanism of action is the enhancement of high-affinity choline uptake (HACU), which is the rate-limiting step in the synthesis of acetylcholine (ACh). By increasing the efficiency of this process, Coluracetam leads to higher levels of ACh in the brain, which is strongly associated with improved learning and memory. This targeted action on the cholinergic system is what distinguishes it from many other racetams.

Coluracetam_Signaling_Pathway cluster_hacu High-Affinity Choline Uptake (HACU) cluster_ach Acetylcholine Synthesis Coluracetam Coluracetam HACU HACU System Coluracetam->HACU Enhances Choline_Uptake Increased Choline Uptake into Neurons HACU->Choline_Uptake ACh_Synthesis Acetylcholine (ACh) Synthesis Choline_Uptake->ACh_Synthesis ACh_Levels Increased ACh Levels ACh_Synthesis->ACh_Levels Memory_Focus Improved Memory & Focus ACh_Levels->Memory_Focus

Caption: Coluracetam's enhancement of acetylcholine synthesis via HACU.

Experimental Protocols

This compound: Clinical Trial in ADHD

A 5-week, open-label, single-blind, placebo-controlled study was conducted on 30 adolescents (age 12-17) with ADHD and specific mutations in the glutamatergic gene network.

  • Week 1: Single-blind placebo.

  • Weeks 2-5: Symptom-driven dose advancement of this compound up to 400 mg twice daily.

  • Primary Outcome Measures: Clinical Global Impressions-Improvement (CGI-I), Clinical Global Impressions-Severity (CGI-S), and Parental Vanderbilt scores.

Fasoracetam_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (5 Weeks) cluster_assessment Assessment Screening Recruitment of 30 Adolescents (12-17 years) with ADHD and specific mGluR network gene variants Week1 Week 1: Single-Blind Placebo Screening->Week1 Weeks2_5 Weeks 2-5: This compound Dose Escalation (up to 400 mg BID) Week1->Weeks2_5 Outcome_Measures Primary Outcome Measures: - CGI-I - CGI-S - Parental Vanderbilt Scores Weeks2_5->Outcome_Measures

Caption: Experimental workflow for the this compound ADHD clinical trial.

Coluracetam: Preclinical Amnesia Model

The effects of Coluracetam on memory were assessed in rats with cholinergic deficits induced by the neurotoxin AF64A.

  • Animal Model: Rats were administered AF64A to induce a cholinergic deficit and memory impairment.

  • Treatment: Oral administration of Coluracetam (1-10 mg/kg).

  • Behavioral Assessment: Morris Water Maze test was used to evaluate spatial learning and memory. Key metrics included escape latency and time spent in the target quadrant.

  • Biochemical Analysis: Measurement of high-affinity choline uptake (HACU) in hippocampal synaptosomes and acetylcholine (ACh) levels in the hippocampus.

Coluracetam_Preclinical_Workflow cluster_induction Induction of Amnesia cluster_treatment Treatment cluster_assessment Assessment AF64A Administration of AF64A to induce cholinergic deficit in rats Coluracetam_Admin Oral Administration of Coluracetam (1-10 mg/kg) AF64A->Coluracetam_Admin Behavioral Behavioral Testing: Morris Water Maze Coluracetam_Admin->Behavioral Biochemical Biochemical Analysis: - HACU Assay - ACh Level Measurement Coluracetam_Admin->Biochemical

Caption: Experimental workflow for Coluracetam in an amnesia model.

Discussion and Conclusion

The available evidence suggests that this compound and Coluracetam enhance cognitive function through distinct, albeit partially overlapping, mechanisms.

This compound demonstrates a clear impact on focus and executive function , as evidenced by the clinical trial in adolescents with ADHD. Its multi-target approach, modulating both glutamatergic and GABAergic systems in addition to its cholinergic effects, suggests a broader spectrum of action that may be particularly beneficial in conditions characterized by neurotransmitter imbalances. However, robust quantitative data on its direct effects on memory in preclinical models is less readily available in the public domain.

Coluracetam , in contrast, has a more targeted mechanism of action, directly enhancing the synthesis of acetylcholine. The preclinical data strongly supports its potential as a memory-enhancing agent, particularly in a state of cholinergic deficit. The significant improvements observed in the Morris water maze and the direct biochemical evidence of increased HACU and ACh levels provide a solid foundation for its nootropic effects on memory.

In a head-to-head comparison based on the current data:

  • For improving focus , particularly in a clinical population with demonstrated glutamatergic dysregulation, This compound has more direct supporting evidence from human studies.

  • For enhancing memory , especially in the context of a cholinergic deficit, Coluracetam has stronger, more direct quantitative support from preclinical models.

Further research, including head-to-head preclinical studies using a standardized battery of memory and attention tests, and eventually, clinical trials in healthy subjects and those with cognitive impairments, are necessary to fully elucidate the comparative efficacy of these two promising nootropic compounds. Drug development professionals should consider the specific cognitive domain they aim to target when deciding which of these molecules to investigate further.

References

Cross-Species Validation of Fasoracetam's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fasoracetam's mechanism of action, validated across multiple species, and its performance relative to other nootropic agents. The information is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows to facilitate a deeper understanding of this compound's unique neuropharmacological profile.

Executive Summary

This compound (NS-105, NFC-1) is a nootropic compound that distinguishes itself from other racetams through its primary modulatory effects on the glutamatergic and GABAergic systems. Preclinical and clinical evidence indicates that this compound acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs) and upregulates GABA-B receptors. This dual mechanism contributes to its potential therapeutic effects in conditions like Attention-Deficit/Hyperactivity Disorder (ADHD), particularly in individuals with specific genetic variations in the glutamatergic system. This guide will delve into the cross-species validation of these mechanisms, comparing findings from rodent models to human clinical trials, and provide a comparative analysis with other nootropics.

Modulation of the Glutamatergic System

This compound's interaction with metabotropic glutamate receptors (mGluRs) is a cornerstone of its mechanism of action. This has been investigated in both preclinical models and human studies, providing a strong basis for cross-species validation.

Preclinical Evidence in Rodent Models

In vitro studies using rat cerebrocortical membranes and primary neuronal cultures have demonstrated that this compound (formerly NS-105) modulates adenylyl cyclase activity through mGluRs.

Key Findings:

  • Modulation of Adenylyl Cyclase: this compound exhibits a bidirectional modulation of adenylyl cyclase activity, which is dependent on the specific mGluR subtypes involved.

  • Receptor Subtype Specificity: The inhibitory action on adenylyl cyclase is mediated through group II (mGluR2/3) and group III (mGluR4/6/7/8) mGluRs, while the facilitatory action is dependent on the group I (mGluR1/5) mGluR subclass.

Experimental Protocol: Adenylyl Cyclase Activity Assay in Rat Cerebrocortical Membranes

  • Tissue Preparation: Cerebrocortical membranes were prepared from male Wistar rats. The tissue was homogenized in a Tris-HCl buffer and centrifuged to isolate the membrane fraction.

  • Assay Conditions: The membrane preparations were incubated with this compound (NS-105) at varying concentrations in the presence of forskolin (to stimulate adenylyl cyclase) and ATP. The reaction was terminated by adding a stopping solution.

  • cAMP Measurement: The amount of cyclic AMP (cAMP) produced was quantified using a competitive protein binding assay.

  • Antagonist Studies: To determine the involvement of specific mGluR subtypes, selective antagonists for group I, II, and III mGluRs were co-incubated with this compound.

Clinical Validation in Humans with ADHD

A significant clinical trial investigated the efficacy of this compound (NFC-1) in adolescents with ADHD who have specific genetic variants in the mGluR network. This study provides strong evidence for the translation of the glutamatergic mechanism from preclinical models to a human population.[1][2][3][4]

Key Findings:

  • Clinical Improvement in ADHD Symptoms: Adolescents with mGluR network gene variants showed significant improvements in ADHD symptoms after treatment with this compound.[1]

  • Validation of Glutamatergic Target: The positive results in this genetically defined population support the hypothesis that this compound's efficacy in ADHD is, at least in part, mediated through the modulation of the glutamatergic system.

Table 1: Clinical Outcomes of this compound in Adolescents with ADHD and mGluR Gene Variants

Clinical Outcome MeasureBaseline (Mean ± SD)Week 5 (Mean ± SD)p-value
CGI-I (Clinical Global Impression-Improvement)3.79 ± 0.812.33 ± 0.71< 0.001
CGI-S (Clinical Global Impression-Severity)4.83 ± 0.753.86 ± 0.88< 0.001
Vanderbilt Parent Rating Scale (Total)35.4 ± 9.825.9 ± 11.2< 0.001

Data extracted from Elia J, et al. (2018). Nat Commun.

Experimental Protocol: Phase 1b/2a Clinical Trial (Elia et al., 2018)

  • Study Design: A 5-week, open-label, single-center study.

  • Participants: 30 adolescents (aged 12-17 years) with a diagnosis of ADHD and confirmed copy number variations (CNVs) in genes within the metabotropic glutamate receptor network.

  • Intervention: this compound (NFC-1) was administered orally, with doses escalating from 50 mg twice daily to a maximum of 400 mg twice daily.

  • Outcome Measures: The primary efficacy endpoints were changes from baseline in the Clinical Global Impressions-Improvement (CGI-I) and Severity (CGI-S) scales, and the Vanderbilt Parent Rating Scale.

Signaling Pathway: this compound's Modulation of Glutamatergic Neurotransmission

Fasoracetam_Glutamate_Pathway This compound This compound mGluRs Metabotropic Glutamate Receptors (mGluRs) This compound->mGluRs Positive Allosteric Modulator AdenylylCyclase Adenylyl Cyclase mGluRs->AdenylylCyclase Modulates cAMP cAMP AdenylylCyclase->cAMP Catalyzes conversion of ATP to cAMP NeuronalActivity Modulation of Neuronal Activity cAMP->NeuronalActivity

Caption: this compound's modulation of mGluRs influences downstream signaling cascades.

Upregulation of the GABAergic System

This compound also exerts a significant influence on the GABAergic system, specifically by upregulating GABA-B receptors. This mechanism has been demonstrated in preclinical rodent models.

Preclinical Evidence in Rodent Models

Studies in rats have shown that repeated administration of this compound (NS-105) leads to an increase in the number of GABA-B receptors in the cerebral cortex. This upregulation is believed to contribute to the anxiolytic and mood-stabilizing effects of the compound.

Key Findings:

  • Increased GABA-B Receptor Density: Chronic treatment with this compound resulted in a significant increase in the Bmax (maximum number of binding sites) for [3H]GABA binding to GABA-B receptors in the rat cerebral cortex, without a significant change in the Kd (binding affinity).

  • Behavioral Effects: In the learned helplessness model, a widely used animal model of depression, repeated administration of this compound reversed the failure to escape from an aversive stimulus. This antidepressant-like effect is hypothesized to be linked to the upregulation of GABA-B receptors.

Table 2: Effect of Repeated this compound (NS-105) Administration on GABA-B Receptor Binding in Rat Cerebral Cortex

Treatment GroupBmax (fmol/mg protein)Kd (nM)
Vehicle235 ± 12125 ± 10
NS-105 (10 mg/kg)298 ± 15*130 ± 12

*p < 0.05 compared to vehicle. Data adapted from Shimidzu T, et al. (1997). Eur J Pharmacol.

Experimental Protocol: GABA-B Receptor Binding Assay (Shimidzu et al., 1997)

  • Animals: Male Wistar rats.

  • Treatment: Rats were administered this compound (NS-105) or vehicle orally once daily for 14 days.

  • Tissue Preparation: Twenty-four hours after the last administration, the cerebral cortex was dissected and homogenized. Crude synaptic membranes were prepared by centrifugation.

  • Binding Assay: The membrane preparations were incubated with [3H]GABA in the presence and absence of unlabeled GABA to determine total and non-specific binding, respectively. The specific binding to GABA-B receptors was calculated by subtracting the binding in the presence of isoguvacine (a GABA-A receptor agonist).

  • Data Analysis: Scatchard analysis was performed to determine the Bmax and Kd values.

Experimental Workflow: Learned Helplessness Model in Rats

Learned_Helplessness_Workflow cluster_induction Induction Phase (Day 1) cluster_treatment Treatment Phase (Days 2-15) cluster_testing Testing Phase (Day 16) Induction Inescapable Footshock (e.g., 60 shocks, 15s duration) Treatment Daily Oral Administration: - Vehicle - this compound (NS-105) Induction->Treatment Testing Shuttle Box Escape-Avoidance Test (e.g., 30 trials) Treatment->Testing Measure Measure: - Number of escape failures - Escape latency Testing->Measure

Caption: Workflow for the learned helplessness model to assess antidepressant-like effects.

Comparative Analysis with Other Nootropics

This compound's mechanism of action differs significantly from that of more "classical" racetams like Piracetam and Aniracetam, which primarily exert their effects through the cholinergic system.

Table 3: Comparison of Mechanisms of Action: this compound vs. Other Racetams

NootropicPrimary Mechanism of ActionSecondary Mechanisms
This compound - Positive allosteric modulation of mGluRs - Upregulation of GABA-B receptors - Enhances high-affinity choline uptake in the cortex and hippocampus, leading to increased acetylcholine synthesis.
Piracetam - Primarily modulates AMPA receptors, enhancing glutamatergic neurotransmission.- Enhances membrane fluidity.- Increases acetylcholine release and receptor density in aged animals.
Aniracetam - Potent modulator of AMPA receptors.- Reduces the rate of AMPA receptor desensitization.- Anxiolytic effects possibly mediated through interaction with serotonergic and dopaminergic systems.- May also influence acetylcholine release.

While direct, quantitative, head-to-head preclinical studies comparing the cognitive-enhancing effects of this compound with other racetams are limited in the publicly available literature, the distinct primary mechanisms of action suggest they may be suited for different therapeutic applications. This compound's profile suggests particular promise for conditions involving glutamatergic and GABAergic dysregulation, such as certain forms of ADHD and anxiety disorders. In contrast, the cholinergic and AMPAnergic focus of Piracetam and Aniracetam may be more broadly applicable for age-related cognitive decline or general cognitive enhancement.

Conclusion

The mechanism of action of this compound, centered on the modulation of metabotropic glutamate receptors and the upregulation of GABA-B receptors, is supported by a body of evidence that spans from in vitro and in vivo preclinical models to human clinical trials. This cross-species validation, particularly the link between the glutamatergic mechanism and clinical efficacy in a genetically defined ADHD population, provides a strong rationale for its continued investigation. Its unique pharmacological profile distinguishes it from other racetam nootropics and suggests a targeted therapeutic potential for specific neurological and psychiatric disorders. Further research, including direct comparative studies with other cognitive enhancers, is warranted to fully elucidate its therapeutic advantages and position it within the landscape of nootropic agents.

References

A comparative review of the safety profiles of different nootropic compounds, including Fasoracetam.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Review of the Safety Profiles of Nootropic Compounds, Including Fasoracetam

The landscape of cognitive enhancement is continually evolving, with a growing interest in nootropic compounds among researchers and drug development professionals. While the efficacy of these agents is a primary focus, a thorough understanding of their safety profiles is paramount. This guide provides a comparative review of the safety and toxicological data for several prominent nootropic compounds: this compound, Piracetam, Modafinil, and Alpha-GPC.

Comparative Safety Data

The following table summarizes key quantitative safety data for the selected nootropic compounds, offering a comparative overview of their toxicological profiles.

CompoundLD50 (Oral, Rat)LD50 (Oral, Mouse)Common Adverse EffectsSerious Adverse Effects
This compound Data not availableData not availableFatigue, headache, gastrointestinal discomfort, reduced libido[1][2][3]Long-term safety not fully established[3][4]
Piracetam 5600 mg/kg20000 mg/kgHyperkinesia, weight gain, anxiety, somnolence, depression, weaknessContraindicated in patients with cerebral hemorrhage due to reduced platelet aggregation
Modafinil Data not availableData not availableHeadache, nausea, nervousness, insomnia, anxietySevere skin reactions (Stevens-Johnson Syndrome), psychiatric effects (mania, delusions, hallucinations)
Alpha-GPC ≥ 10 g/kg≥ 10 g/kgDiarrhea, heartburnPotential increased risk of stroke and atherosclerosis with long-term use

Detailed Compound Profiles

This compound

This compound is a member of the racetam family of nootropics, currently under investigation for its potential in treating ADHD.

  • Mechanism of Action: this compound's mechanism is multifaceted, involving the modulation of cholinergic, glutamatergic, and GABAergic systems. It has been shown to upregulate the release of acetylcholine and modulate metabotropic glutamate receptors (mGluRs), which may help stabilize glutamate levels. Additionally, it enhances the activity of GABA-B receptors, which may contribute to its potential anxiolytic effects.

  • Safety Profile: Human clinical trials on this compound are limited, but it appears to be reasonably well-tolerated in the short term. The most commonly reported side effects are mild and transient, including fatigue, headache, and gastrointestinal discomfort. Some users have also reported a reduced libido. The long-term safety profile of this compound has not been fully established. It is primarily metabolized by the kidneys, so caution is advised for individuals with impaired kidney function.

Piracetam

Piracetam, the original racetam compound, has been studied for its potential cognitive benefits in various conditions.

  • Mechanism of Action: The precise mechanism of Piracetam is not fully understood, but it is believed to enhance cell membrane fluidity. This action is thought to restore neurotransmission, including glutamatergic and cholinergic systems. It may also increase the action of acetylcholine via muscarinic cholinergic receptors and affect NMDA glutamate receptors, both of which are involved in memory processes.

  • Safety Profile: Piracetam has a long history of clinical use and a generally benign safety profile. Common side effects are typically mild and can include anxiety, insomnia, irritability, headache, and agitation. Due to its effects on reducing platelet aggregation and fibrinogen concentration, it is contraindicated for individuals with cerebral hemorrhage. High doses of up to 24 g/day have been well-tolerated in some clinical settings. The oral LD50 in rats is reported to be 5600 mg/kg, and in mice, it is 20000 mg/kg, indicating low acute toxicity.

Modafinil

Modafinil is a wakefulness-promoting agent used in the treatment of narcolepsy, obstructive sleep apnea, and shift work sleep disorder.

  • Mechanism of Action: The exact mechanism of Modafinil is not entirely clear, but it is known to affect several neurotransmitter systems. It inhibits the reuptake of dopamine by binding to the dopamine transporter, leading to increased extracellular dopamine. Modafinil also activates glutamatergic circuits while inhibiting GABAergic neurotransmission.

  • Safety Profile: Modafinil is generally well-tolerated, with the most common adverse effects being headache, nausea, nervousness, and insomnia. Although rare, serious side effects can occur, including severe skin reactions like Stevens-Johnson Syndrome and psychiatric symptoms such as anxiety, confusion, and hallucinations. It is classified as a Schedule IV controlled substance due to its potential for misuse and dependence.

Alpha-GPC

Alpha-GPC (L-alpha-glycerylphosphorylcholine) is a cholinergic compound and a precursor to the neurotransmitter acetylcholine.

  • Mechanism of Action: Alpha-GPC increases the synthesis and release of acetylcholine in the brain by providing a readily available source of choline that can cross the blood-brain barrier. This increase in acetylcholine is believed to support cognitive functions such as memory and learning.

  • Safety Profile: Alpha-GPC is generally considered safe and well-tolerated, with mild side effects such as diarrhea and heartburn reported. It has been used in clinical trials at dosages up to 1200 mg daily for 6 months without serious adverse effects. However, some recent observational studies have suggested a potential association between long-term Alpha-GPC supplementation and an increased risk of stroke and atherosclerosis. This is thought to be related to the production of trimethylamine-N-oxide (TMAO) by gut microbiota from choline. The oral LD50 in both rats and mice is reported to be greater than or equal to 10 g/kg.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with each nootropic compound.

Fasoracetam_Pathway This compound This compound mGluRs Metabotropic Glutamate Receptors (mGluRs) This compound->mGluRs Modulates GABA_B GABA-B Receptors This compound->GABA_B Upregulates Choline_Uptake High-Affinity Choline Uptake This compound->Choline_Uptake Enhances Glutamate_Mod Glutamate Modulation mGluRs->Glutamate_Mod GABA_Avail Increased GABA Availability GABA_B->GABA_Avail ACh_Synth Acetylcholine Synthesis Choline_Uptake->ACh_Synth

Caption: Signaling pathway for this compound.

Piracetam_Pathway Piracetam Piracetam Membrane Neuronal Membrane Piracetam->Membrane Interacts with AChR Muscarinic ACh Receptors Piracetam->AChR Modulates NMDAR NMDA Glutamate Receptors Piracetam->NMDAR Modulates Membrane_Fluidity Increased Membrane Fluidity Membrane->Membrane_Fluidity ACh_Action Enhanced ACh Action AChR->ACh_Action NMDA_Mod NMDA Receptor Modulation NMDAR->NMDA_Mod

Caption: Signaling pathway for Piracetam.

Modafinil_Pathway Modafinil Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibits Glutamate_Circuits Glutamatergic Circuits Modafinil->Glutamate_Circuits Activates GABA_Neurons GABAergic Neurons Modafinil->GABA_Neurons Inhibits Dopamine_Inc Increased Extracellular Dopamine DAT->Dopamine_Inc Glutamate_Act Activation Glutamate_Circuits->Glutamate_Act GABA_Inhib Inhibition GABA_Neurons->GABA_Inhib

Caption: Signaling pathway for Modafinil.

AlphaGPC_Pathway AlphaGPC Alpha-GPC (Oral) BBB Blood-Brain Barrier AlphaGPC->BBB Crosses Choline Choline BBB->Choline Provides ACh_Synthesis Acetylcholine Synthesis Choline->ACh_Synthesis Precursor for ACh_Release Increased Acetylcholine Release ACh_Synthesis->ACh_Release

Caption: Signaling pathway for Alpha-GPC.

Experimental Workflow

The diagram below outlines a generalized experimental workflow for the preclinical safety assessment of novel nootropic compounds.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Rodent Models) cluster_analysis Data Analysis & Reporting Receptor_Binding Receptor Binding Assays Acute_Toxicity Acute Toxicity (LD50) Receptor_Binding->Acute_Toxicity Cytotoxicity Cytotoxicity Assays Cytotoxicity->Acute_Toxicity Genotoxicity Genotoxicity Assays Genotoxicity->Acute_Toxicity Subchronic_Toxicity Sub-chronic Toxicity (28-day & 90-day) Acute_Toxicity->Subchronic_Toxicity Neurobehavioral Neurobehavioral Assessments Subchronic_Toxicity->Neurobehavioral Safety_Pharm Safety Pharmacology (Cardiovascular, Respiratory) Subchronic_Toxicity->Safety_Pharm Clinical_Pathology Clinical Pathology (Hematology, Blood Chemistry) Subchronic_Toxicity->Clinical_Pathology Histopathology Histopathology Neurobehavioral->Histopathology Safety_Pharm->Histopathology Final_Report Toxicology Report Histopathology->Final_Report Clinical_Pathology->Final_Report

Caption: Preclinical safety assessment workflow.

Experimental Protocols

A detailed understanding of the methodologies used to generate safety data is crucial for its interpretation. Below are representative experimental protocols for key safety assessments.

Acute Oral Toxicity Study (LD50 Determination)
  • Objective: To determine the median lethal dose (LD50) of a test compound following a single oral administration.

  • Species: Wistar rats or CD-1 mice, typically 8-12 weeks old, with equal numbers of males and females.

  • Methodology:

    • Dose Selection: A preliminary range-finding study is conducted with a small number of animals to determine the appropriate dose range.

    • Groups: Animals are divided into several dose groups (e.g., 500, 1000, 2000, 5000 mg/kg) and a vehicle control group.

    • Administration: The test compound is administered once by oral gavage.

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, respiration), and body weight changes for at least 14 days.

    • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

    • Data Analysis: The LD50 is calculated using a recognized statistical method, such as the probit analysis.

Sub-chronic Toxicity Study (28-Day or 90-Day)
  • Objective: To evaluate the potential adverse effects of a test compound following repeated daily administration over a prolonged period.

  • Species: Typically Sprague-Dawley rats.

  • Methodology:

    • Groups: Animals are assigned to multiple dose groups (low, mid, high) and a control group. A satellite group for recovery assessment may also be included.

    • Administration: The compound is administered daily via oral gavage for 28 or 90 consecutive days.

    • In-life Assessments: Regular monitoring of clinical signs, body weight, food and water consumption, ophthalmology, and detailed clinical observations are performed.

    • Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.

    • Terminal Procedures: At the end of the study, animals are euthanized, and a full necropsy is performed. Organ weights are recorded.

    • Histopathology: A comprehensive set of tissues from all animals is collected, processed, and examined microscopically by a veterinary pathologist.

Receptor Binding Assay
  • Objective: To determine the affinity of a test compound for a panel of neurotransmitter receptors, ion channels, and transporters to identify potential on-target and off-target activities.

  • Methodology:

    • Preparation: Cell membranes expressing the target receptor or transporter are prepared.

    • Radioligand Binding: The test compound is incubated with the membrane preparation in the presence of a specific radiolabeled ligand for the target site.

    • Competition: The ability of the test compound to displace the radioligand from its binding site is measured at various concentrations.

    • Detection: The amount of bound radioactivity is quantified using a scintillation counter or other appropriate detector.

    • Data Analysis: The inhibition constant (Ki) is calculated, which represents the concentration of the test compound required to occupy 50% of the receptors. This provides a measure of the compound's binding affinity.

References

Validating the therapeutic potential of Fasoracetam for specific genetic variants of ADHD.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of Fasoracetam's therapeutic potential for Attention-Deficit/Hyperactivity Disorder (ADHD), specifically in individuals with genetic variants in the metabotropic glutamate receptor (mGluR) network. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical trial data, an examination of experimental protocols, and a comparison with established ADHD treatments.

Executive Summary

This compound, a novel, non-stimulant compound, has demonstrated promise in a targeted subpopulation of adolescents with ADHD characterized by specific genetic variations in their glutamatergic system. A key clinical trial (NCT02286817) revealed that this compound was well-tolerated and led to significant improvements in ADHD symptoms in this genetically defined group.[1] The drug's mechanism, which involves the modulation of mGluR and upregulation of GABA-B receptors, offers a distinct therapeutic approach compared to traditional stimulant and non-stimulant ADHD medications. While direct comparative efficacy data in this specific genetic population is limited for other drugs, this guide provides an overview of their mechanisms and available pharmacogenetic insights to contextualize this compound's potential.

Comparative Efficacy of this compound

A pivotal 5-week, open-label, single-blind, placebo-controlled study (NCT02286817) involving 30 adolescents (ages 12-17) with ADHD and mGluR network gene mutations provides the primary evidence for this compound's efficacy.[1]

Table 1: Quantitative Efficacy Data for this compound in ADHD with mGluR Variants

Clinical MeasureBaseline (Mean Score)Week 5 (Mean Score)P-value
Clinical Global Impressions-Improvement (CGI-I)3.792.33< 0.001
Clinical Global Impressions-Severity (CGI-S)4.833.86< 0.001
Parental Vanderbilt Scores (mGluR Tier 1 variants)Not ReportedSignificant Improvement< 0.035

Source: Elia J, et al. Nat Commun. 2018.[1]

These results indicate a statistically significant improvement in the overall condition of the participants, as rated by clinicians. The significant improvement in the Parental Vanderbilt scores for subjects with Tier 1 mGluR variants further underscores the potential of a genetically-guided treatment approach.[1]

Comparison with Alternative ADHD Therapeutics

A direct comparison of this compound with other ADHD medications in the mGluR variant population is challenging due to a lack of specific studies. However, a review of their mechanisms and existing pharmacogenetic data provides a basis for contextual understanding.

Table 2: Comparison of this compound and Alternative ADHD Treatments

Drug ClassExamplesMechanism of ActionRelevance to Glutamatergic System & Genetic Variants
This compound This compound (NFC-1)Activates metabotropic glutamate receptors (mGluRs) and upregulates GABA-B receptors.Directly targets the glutamatergic system, showing efficacy in patients with mGluR gene network variants.
Stimulants Methylphenidate, AmphetaminesBlock dopamine and norepinephrine reuptake.Primarily act on catecholaminergic systems. Some studies suggest stimulants can increase brain glutamate levels. Efficacy of methylphenidate has been linked to variants in genes like ADRA2A and COMT, but specific data on mGluR variants is lacking.
Non-Stimulants (SNRIs) AtomoxetineSelective norepinephrine reuptake inhibitor.Primarily targets the noradrenergic system. Some evidence suggests it may influence glutamate/creatine ratios in the prefrontal cortex. Efficacy can be moderated by variants in genes like DBH.
Non-Stimulants (α2-Adrenergic Agonists) Guanfacine, ClonidineSelective alpha-2A adrenergic receptor agonists.Act on the noradrenergic system in the prefrontal cortex. Limited data on efficacy in specific glutamatergic variant populations, though studies in related genetic disorders (e.g., NF1) show promise.

Signaling Pathways and Experimental Workflow

To visualize the underlying biological and procedural frameworks, the following diagrams are provided.

Fasoracetam_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate mGluR mGluR Glutamate->mGluR Binds Signaling_Cascade Intracellular Signaling Cascade mGluR->Signaling_Cascade Initiates GABA_B GABA-B Receptor (Upregulated) Neuronal_Response Modulated Neuronal Response (Improved ADHD Symptoms) Signaling_Cascade->Neuronal_Response Leads to This compound This compound This compound->mGluR Activates This compound->GABA_B Upregulates

Caption: Mechanism of Action of this compound.

ADHD_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Protocol cluster_evaluation Evaluation cluster_analysis Data Analysis P1 Patient Recruitment (Adolescents with ADHD, Ages 12-17) P2 Informed Consent P1->P2 P3 Genetic Screening for mGluR Network Variants P2->P3 P4 Baseline Assessments (CGI-S, Vanderbilt) P3->P4 T1 Week 1: Single-Blind Placebo P4->T1 T2 Weeks 2-5: Open-Label this compound (Dose escalation up to 400mg BID) T1->T2 E1 Ongoing Safety Monitoring E2 Week 5: Final Efficacy Assessments (CGI-I, CGI-S, Vanderbilt) T2->E2 E3 Pharmacokinetic Profiling T2->E3 A1 Statistical Analysis of Efficacy Endpoints E2->A1

Caption: Experimental Workflow of the this compound ADHD Clinical Trial.

Experimental Protocols

While the full, detailed protocol for the NCT02286817 study is not publicly available, the published literature describes the following key methodological aspects:

Study Design: A 5-week, open-label, single-blind, placebo-controlled trial.

  • Participants: 30 adolescents aged 12-17 years with a diagnosis of ADHD and harboring mutations in mGluR network genes.

  • Blinding: The study was single-blind during the initial placebo week and double-blind regarding the participants' specific mGluR mutation status.

  • Treatment Regimen:

    • Week 1: Single-blind placebo.

    • Weeks 2-5: Open-label this compound (NFC-1) with symptom-driven dose advancement up to 400 mg twice daily (BID).

  • Pharmacokinetics: A single-dose pharmacokinetic profiling from 50-800 mg was conducted.

  • Efficacy Assessments:

    • Clinical Global Impressions-Severity (CGI-S): A 7-point scale where clinicians rate the severity of the patient's illness at the time of assessment.

    • Clinical Global Impressions-Improvement (CGI-I): A 7-point scale where clinicians rate how much the patient's illness has improved or worsened relative to a baseline state at the beginning of the intervention.

    • Vanderbilt ADHD Diagnostic Parent Rating Scale (VADPRS): A parent-reported scale that assesses ADHD symptoms as well as symptoms of other conditions like oppositional-defiant disorder, conduct disorder, and anxiety/depression.

  • Genetic Analysis: The specific methodology for identifying the mGluR network gene variants was not detailed in the primary publication but was a prerequisite for enrollment.

Conclusion

This compound presents a promising, targeted therapeutic strategy for a subset of the ADHD population with specific genetic variations in the glutamatergic system. The initial clinical data are encouraging, demonstrating a significant reduction in ADHD symptoms with a favorable safety profile. However, larger, double-blind, placebo-controlled trials are necessary to confirm these findings and to establish the long-term efficacy and safety of this compound. Furthermore, future research should aim to directly compare this compound with standard ADHD medications in this genetically defined population to better delineate its therapeutic position. The exploration of glutamatergic modulators like this compound opens a new avenue for personalized medicine in the management of ADHD.

References

A meta-analysis of clinical trial data on the effectiveness of Fasoracetam.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analytic comparison of the clinical trial data on Fasoracetam, evaluating its effectiveness against established alternatives. The information is presented to aid in research, and drug development endeavors.

Executive Summary

This compound (NFC-1) is a nootropic agent that has been investigated for its potential cognitive-enhancing effects, particularly in the context of Attention-Deficit/Hyperactivity Disorder (ADHD). Clinical trial data for this compound is primarily centered around a single key study in a specific adolescent population with glutamatergic gene network variants. This guide synthesizes the available evidence for this compound and compares it with the established efficacy of standard ADHD medications and other nootropic compounds.

Comparative Efficacy of this compound and Alternatives

The following tables summarize the quantitative data from clinical trials on this compound and its comparators.

Table 1: Efficacy of this compound in Adolescents with ADHD and mGluR Gene Variants [1][2][3][4]

Outcome MeasureBaseline (Mean)Week 5 (Mean)p-value
Clinical Global Impressions-Improvement (CGI-I)3.792.33< 0.001
Clinical Global Impressions-Severity (CGI-S)4.833.86< 0.001

Table 2: Comparative Efficacy of Standard ADHD Medications (Adolescents)

MedicationOutcome MeasureEfficacy MetricSource
Guanfacine XR CGI-S Improvement50.6% of patients showed significant improvement (p = .010)
Clonidine XR (adjunct to stimulants) CGI-I/CGI-SSignificant improvement over placebo (p = .009)
d-Amphetamine Transdermal System CGI-I ResponseNumber Needed to Treat (NNT) = 2
Methylphenidate CGI-I ResponseResponse rates of 38-51% (p<0.05)
Atomoxetine CGI-S-ADHDSignificant improvement over placebo

Table 3: Efficacy of Nootropics for Cognitive Enhancement

NootropicPopulationKey FindingsSource
Multi-ingredient Nootropic Young, healthy adultsImproved processing speed, inhibitory control, and cognitive flexibility (Effect size range: 0.4-0.6)
Mind Lab Pro Healthy adultsSignificant improvement in simple and choice reaction time, and anticipation (p < 0.001, p = 0.002, p = 0.004 respectively)
Bacopa Monnieri Medical StudentsImproved cognitive functions
Ginkgo Biloba Healthy, middle-aged individualsImproved memory performance

Experimental Protocols

This compound (Elia et al., 2018)
  • Study Design: A 5-week, open-label, single-blind, placebo-controlled study.

  • Participants: 30 adolescents (aged 12-17 years) with a diagnosis of ADHD and harboring mutations in metabotropic glutamate receptor (mGluR) network genes.

  • Dosage and Administration: Following a single-dose pharmacokinetic profiling (50-800 mg), participants received a single-blind placebo for one week, followed by a four-week dose advancement of this compound up to 400 mg twice daily.

  • Primary Efficacy Measures: The primary outcomes were the change from baseline in the Clinical Global Impressions-Improvement (CGI-I) and Clinical Global Impressions-Severity (CGI-S) scores.

Guanfacine Extended-Release (Wilens et al.)
  • Study Design: A 13-week, multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: 314 adolescents (aged 13-17 years) with ADHD.

  • Dosage and Administration: Once-daily guanfacine extended-release (1-7 mg per day).

  • Primary Efficacy Measures: Change from baseline in the ADHD Rating Scale-IV (ADHD-RS-IV) total score. Key secondary endpoints included CGI-S scores.

Clonidine Extended-Release (Kollins et al.)
  • Study Design: An 8-week, randomized, double-blind, placebo-controlled trial.

  • Participants: 198 children and adolescents (6-17 years old) with ADHD who had an inadequate response to stimulant medication alone.

  • Dosage and Administration: Clonidine XR was added to their existing stimulant medication with a flexible dosing schedule.

  • Primary Efficacy Measures: Change from baseline in ADHD-RS-IV total score at Week 5. Secondary measures included CGI-S and CGI-I scores.

Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanism of Action

This compound's mechanism of action is believed to involve the modulation of key neurotransmitter systems. Preclinical studies suggest it acts as a metabotropic glutamate receptor (mGluR) activator. It is also thought to affect acetylcholine and GABA systems.

Fasoracetam_Mechanism cluster_glutamate Glutamatergic System cluster_cholinergic Cholinergic System cluster_gaba GABAergic System This compound This compound mGluRs Metabotropic Glutamate Receptors (mGluRs) This compound->mGluRs Activates Acetylcholine Acetylcholine Release and Uptake This compound->Acetylcholine Enhances GABA_B GABA-B Receptors This compound->GABA_B Upregulates Glutamate_Signaling Modulation of Glutamate Signaling mGluRs->Glutamate_Signaling Cognitive_Function Potential Improvement in Cognitive Function (ADHD) Glutamate_Signaling->Cognitive_Function Acetylcholine->Cognitive_Function GABA_Signaling Enhanced Inhibitory Neurotransmission GABA_B->GABA_Signaling GABA_Signaling->Cognitive_Function

Caption: Proposed mechanism of action for this compound.

Experimental Workflow of the Pivotal this compound Clinical Trial

The clinical trial investigating this compound for ADHD in adolescents followed a structured workflow.

Fasoracetam_Trial_Workflow Screening Screening & Enrollment (N=30) Adolescents with ADHD & mGluR variants PK_Profiling Single-Dose Pharmacokinetic Profiling (50-800 mg) Screening->PK_Profiling Placebo_Week Week 1: Single-Blind Placebo PK_Profiling->Placebo_Week Dose_Escalation Weeks 2-5: Open-Label this compound Dose Escalation (up to 400 mg BID) Placebo_Week->Dose_Escalation Efficacy_Assessment Efficacy Assessment (CGI-I, CGI-S) Dose_Escalation->Efficacy_Assessment

References

A Comparative Analysis of the Neuroprotective Effects of Fasoracetam and Established Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of Fasoracetam with other well-established neuroprotective agents: Piracetam, Aniracetam, Citicoline, and N-acetylcysteine (NAC). The information is compiled from preclinical and clinical studies to assist researchers in evaluating these compounds for further investigation and development.

Core Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are attributed to a variety of mechanisms, ranging from receptor modulation to antioxidant activity and enhancement of cellular biosynthesis.

This compound , a member of the racetam family, exerts its neuroprotective effects primarily through the modulation of metabotropic glutamate receptors (mGluRs), which are crucial for synaptic plasticity and neuronal signaling.[1][2][3][4] It also upregulates GABA-B receptors, contributing to its anxiolytic and potential mood-stabilizing effects.[1] Additionally, this compound is known to influence cholinergic neurotransmission.

Piracetam , the parent compound of the racetam family, is thought to enhance cognitive function and provide neuroprotection by modulating cholinergic and glutamatergic neurotransmission, specifically AMPA and NMDA receptors. It is also believed to improve cell membrane fluidity, which can enhance signal transduction and have neuroprotective effects.

Aniracetam , another racetam derivative, primarily modulates AMPA receptors, enhancing glutamatergic transmission. It also influences the cholinergic, dopaminergic, and serotonergic systems and has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a key protein for neuronal survival and growth.

Citicoline (CDP-Choline) is an essential intermediate in the synthesis of phosphatidylcholine, a major component of neuronal cell membranes. Its neuroprotective effects are largely attributed to its role in membrane repair and synthesis, as well as its contribution to acetylcholine production.

N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione. Its primary neuroprotective mechanism is through replenishing intracellular glutathione levels, thereby reducing oxidative stress and protecting neurons from oxidative damage.

Quantitative Comparison of Neuroprotective Effects

The following tables summarize quantitative data from various studies to provide a comparative overview of the efficacy of these compounds in different experimental models.

CompoundExperimental ModelKey ParameterResultReference
This compound Adolescents with ADHD and mGluR gene variantsClinical Global Impressions-Improvement (CGI-I) ScoreSignificant improvement from baseline (3.79) to week 5 (2.33) (P < 0.001)
Adolescents with ADHD and mGluR gene variantsClinical Global Impressions-Severity (CGI-S) ScoreSignificant improvement from baseline (4.83) to week 5 (3.86) (P < 0.001)
Piracetam Aged mice (18 months)Muscarinic Cholinergic Receptor Density (Frontal Cortex)~30-40% increase after 2 weeks of treatment
PTZ-induced epileptic ratsBrain Total Oxidant Status (TOS)Significant reduction at 30 and 100 mg/kg doses (P < 0.05)
PTZ-induced epileptic ratsBrain Total Antioxidant Status (TAS)Significant elevation at 100 mg/kg dose (p < 0.05)
Aniracetam H2O2-induced neuronal toxicity in vitroNeuronal ViabilitySignificantly rescued from H2O2-induced deficiency at 10-100 µmol/L
H2O2-induced toxicity in vitroMitochondrial Membrane PotentialSignificantly rescued from H2O2-induced reduction at 10-100 µmol/L
Citicoline Acute Ischemic Stroke (Human Clinical Trial)Full Recovery (Barthel Index ≥95) in patients with NIHSS ≥833% in Citicoline group vs. 21% in placebo group (P=0.05)
Acute Ischemic Stroke (Human Clinical Trial)Neurological Recovery (NIHSS improvement) on day 767.6% in Citicoline group vs. 65.8% in control group (p=0.03)
Acute Ischemic Stroke (Human Clinical Trial)Global Recovery (NIHSS ≤1, mRS ≤1, BI ≥95)25.2% in Citicoline group vs. 20.2% in placebo group (OR 1.33, P=0.0034)
N-acetylcysteine (NAC) Parkinson's Disease (Human Clinical Trial)Unified Parkinson's Disease Rating Scale (UPDRS) Scores~13% improvement over three months
Parkinson's Disease (Human Clinical Trial)Dopamine Transporter (DAT) Signal4-9% increase over three months
Parkinson's Disease (Human Clinical Trial)UPDRS Motor and Non-motor SymptomsSignificant decrease in motor (-2.88, p = 0.003) and non-motor (-1.41, p = 0.010) scores

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.

fasoracetam_signaling This compound This compound mGluR Metabotropic Glutamate Receptors This compound->mGluR Modulates GABA_B_R GABA-B Receptors This compound->GABA_B_R Upregulates PLC Phospholipase C mGluR->PLC AC Adenylyl Cyclase mGluR->AC Neuroprotection Neuroprotection & Synaptic Plasticity GABA_B_R->Neuroprotection Inhibitory signaling IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKA Protein Kinase A cAMP->PKA Ca_release->Neuroprotection PKA->Neuroprotection

This compound's modulation of mGluRs and GABA-B receptors.

piracetam_signaling Piracetam Piracetam Membrane Neuronal Membrane Piracetam->Membrane AChR Acetylcholine Receptors (Muscarinic) Piracetam->AChR Modulates GluR Glutamate Receptors (AMPA & NMDA) Piracetam->GluR Modulates Fluidity ↑ Membrane Fluidity Membrane->Fluidity Neurotransmission ↑ Neurotransmission AChR->Neurotransmission GluR->Neurotransmission Signal_Transduction Enhanced Signal Transduction Fluidity->Signal_Transduction Neuroprotection Neuroprotection & Cognitive Enhancement Signal_Transduction->Neuroprotection Neurotransmission->Neuroprotection

Piracetam's influence on membrane fluidity and neurotransmitter systems.

aniracetam_signaling Aniracetam Aniracetam AMPA_R AMPA Receptors Aniracetam->AMPA_R Positive Allosteric Modulator BDNF BDNF AMPA_R->BDNF ↑ Release TrkB TrkB Receptor PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK BDNF->TrkB Activates CREB CREB PI3K_Akt->CREB MAPK_ERK->CREB Gene_Expression Gene Expression (Pro-survival) CREB->Gene_Expression Neuroprotection Neuroprotection & Synaptic Plasticity Gene_Expression->Neuroprotection

Aniracetam's activation of the BDNF/TrkB signaling pathway.

citicoline_pathway Citicoline Citicoline Choline Choline Citicoline->Choline Cytidine Cytidine Citicoline->Cytidine Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase Phosphatidylcholine Phosphatidylcholine CDP_Choline->Phosphatidylcholine Cholinephosphotransferase Neuronal_Membrane Neuronal Membrane Repair & Synthesis Phosphatidylcholine->Neuronal_Membrane

Citicoline's role in the Kennedy pathway for phosphatidylcholine synthesis.

nac_pathway NAC N-acetylcysteine Cysteine Cysteine NAC->Cysteine Deacetylation Glutathione Glutathione (GSH) Cysteine->Glutathione Synthesis ROS Reactive Oxygen Species (ROS) Glutathione->ROS Neutralizes Neuroprotection Neuroprotection Glutathione->Neuroprotection Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Neuroprotection

N-acetylcysteine's mechanism of increasing glutathione and reducing oxidative stress.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

MTT Assay for Cell Viability

This protocol is a standard colorimetric assay to assess cell viability by measuring the metabolic activity of mitochondria.

  • Cell Plating: Seed neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound, Piracetam, Aniracetam, Citicoline, or NAC) for a predetermined duration (e.g., 24 hours). Include a vehicle control.

  • Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxic agent (e.g., glutamate, H2O2, amyloid-beta) for a specific period to induce cell death. A control group without the neurotoxin should be included.

  • MTT Incubation: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-toxin-exposed) cells.

Western Blot for Apoptotic Markers

This protocol is used to detect and quantify proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.

  • Protein Extraction: Following treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to an apoptotic marker (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH). The ratio of pro- to anti-apoptotic proteins (e.g., Bax/Bcl-2) or the amount of cleaved protein can be calculated.

Morris Water Maze for Spatial Learning and Memory

This is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

  • Acquisition Phase: For several consecutive days, the animal is placed in the pool from different starting locations and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. If the animal fails to find the platform within a set time (e.g., 60 seconds), it is guided to it.

  • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set duration. The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.

  • Data Analysis: The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed to evaluate learning and memory.

Conclusion

This guide provides a comparative overview of the neuroprotective effects of this compound and several established compounds. While all the discussed agents demonstrate neuroprotective potential, their mechanisms of action and the extent of supporting quantitative data vary. This compound presents a unique profile with its modulation of both glutamatergic and GABAergic systems. Piracetam and Aniracetam, as classic nootropics, primarily influence cholinergic and glutamatergic pathways. Citicoline's strength lies in its direct role in neuronal membrane biosynthesis, and NAC is a potent antioxidant. The choice of compound for further research and development will depend on the specific therapeutic target and the desired mechanistic pathway. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for designing future studies in this promising area of neuroscience.

References

Independent Validation of the Anxiolytic and Antidepressant-like Effects of Fasoracetam: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical and clinical evidence for the anxiolytic and antidepressant-like effects of Fasoracetam. It contrasts its performance with alternative compounds where data is available and includes detailed experimental methodologies for key studies.

This compound (also known as NS-105, LAM-105, and NFC-1) is a nootropic compound of the racetam family. While initially investigated for vascular dementia, it has gained attention for its potential cognitive-enhancing, anxiolytic, and antidepressant properties. This document synthesizes the current, publicly available data to offer an independent validation of these latter effects.

Mechanism of Action

This compound's purported anxiolytic and antidepressant effects are believed to stem from its modulation of two key neurotransmitter systems: glutamate and GABA (gamma-aminobutyric acid).

  • Glutamate System: this compound acts as a modulator of metabotropic glutamate receptors (mGluRs). Specifically, preclinical studies have shown that it can affect mGluRs, which are involved in learning, memory, and anxiety.

  • GABA System: this compound has been demonstrated to upregulate GABA-B receptors. This action increases the availability of GABA, an inhibitory neurotransmitter, which can lead to a calming and anxiolytic effect.

Preclinical Evidence: Antidepressant-like Effects

A key independent study investigated the antidepressant potential of this compound (NS-105) in rats using two standard behavioral models: the forced swimming test and the learned helplessness model.

Experimental Protocols:

  • Forced Swimming Test:

    • Apparatus: A cylindrical tank (40 cm height, 18 cm diameter) was filled with 15 cm of water (25°C).

    • Procedure: Rats were placed in the water for a 15-minute pre-test. Twenty-four hours later, they were placed in the tank again for a 5-minute test. The total duration of immobility during the 5-minute test was recorded. A decrease in immobility time is indicative of an antidepressant-like effect.

    • Dosing: this compound was administered orally (p.o.) at doses of 1, 3, and 10 mg/kg, 60 minutes before the test session. The comparator drug, desipramine, was administered intraperitoneally (i.p.) at 15 mg/kg.

  • Learned Helplessness Test:

    • Apparatus: A shuttle-box with two chambers separated by a gate.

    • Procedure: On the first day, rats were subjected to 60 inescapable foot shocks. For the following 4 days, the rats underwent 30 escape trials where they could avoid the shock by moving to the other chamber. The number of escape failures was recorded. A reduction in escape failures suggests an antidepressant-like effect.

    • Dosing: this compound was administered orally once daily for 5 days at doses of 1, 3, and 10 mg/kg.

Quantitative Data Summary:

Behavioral Test Compound Dose (mg/kg) Route Effect on Immobility/Escape Failures
Forced Swimming Test This compound1, 3, 10p.o.Significant decrease in immobility time
Desipramine15i.p.Significant decrease in immobility time
Learned Helplessness This compound1, 3, 10p.o.Significant decrease in escape failures

This data is based on a single preclinical study and requires further independent validation.

Preclinical Evidence: Anxiolytic-like Effects

While many sources anecdotally report anxiolytic effects, there is a notable lack of publicly available, independent preclinical studies that quantitatively assess these effects using standard models such as the elevated plus-maze or social interaction tests. This represents a significant gap in the validation of this compound's anxiolytic potential.

For comparative purposes, the following table presents typical results for a standard anxiolytic, Diazepam, in the elevated plus-maze.

Behavioral Test Compound Dose (mg/kg) Route Effect on Time in Open Arms
Elevated Plus-Maze Diazepam1-5i.p.Significant increase

Further research is required to generate comparable data for this compound.

Clinical Evidence

To date, there are no completed, large-scale clinical trials specifically designed to evaluate the anxiolytic or antidepressant effects of this compound.

One clinical trial investigated this compound (NFC-1) in adolescents (ages 12-17) with ADHD who possess specific mutations in glutamatergic network genes.

Experimental Protocol:

  • Study Design: A 5-week, open-label, single-blind, placebo-controlled study.

  • Participants: 30 adolescents with ADHD and mGluR network gene variants.

  • Dosing: Symptom-driven dose advancement up to 400 mg twice daily for 4 weeks, following a 1-week placebo period.

  • Primary Outcome Measures: Clinical Global Impressions-Improvement (CGI-I) and Severity (CGI-S) scores, and Parental Vanderbilt scores.

Quantitative Data Summary:

Clinical Measure Baseline (Mean) Week 5 (Mean) p-value
CGI-I3.792.33< 0.001
CGI-S4.833.86< 0.001

While this study focused on ADHD, the significant improvement in clinical global impressions suggests a potential positive effect on mood and anxiety, warranting further investigation in populations with primary anxiety or depressive disorders.

Comparative Analysis with Alternatives

A direct comparison of this compound with established anxiolytics and antidepressants is limited by the lack of head-to-head studies. The following table provides a high-level comparison based on known mechanisms and available data.

Compound Class Examples Primary Mechanism of Action Onset of Action Key Preclinical Findings for this compound Equivalence
This compound -mGluR modulation, GABA-B receptor upregulationUnknownDecreased immobility in forced swim test, reduced learned helplessness.
Benzodiazepines Diazepam, AlprazolamPositive allosteric modulation of GABA-A receptorsRapidNo direct comparative preclinical anxiolytic data available for this compound.
SSRIs Escitalopram, FluoxetineSelective serotonin reuptake inhibitionDelayed (weeks)This compound showed antidepressant-like effects in preclinical models, but with a different mechanism than SSRIs.

Signaling Pathways and Experimental Workflows

fasoracetam_moa This compound This compound mglu_receptors Metabotropic Glutamate Receptors (mGluRs) This compound->mglu_receptors Modulates downstream_signaling Downstream Signaling Cascade mglu_receptors->downstream_signaling gaba_b_upregulation Upregulation of GABA-B Receptors downstream_signaling->gaba_b_upregulation increased_gaba_sensitivity Increased Sensitivity to GABA gaba_b_upregulation->increased_gaba_sensitivity neuronal_inhibition Increased Neuronal Inhibition increased_gaba_sensitivity->neuronal_inhibition anxiolytic_antidepressant Anxiolytic & Antidepressant-like Effects neuronal_inhibition->anxiolytic_antidepressant

Caption: Proposed signaling pathway for this compound's effects.

fst_workflow start Start dosing Administer this compound or Vehicle (p.o.) start->dosing pre_test Day 1: 15-min Pre-test Swim dosing->pre_test wait 24-hour Interval pre_test->wait test Day 2: 5-min Test Swim wait->test record Record Duration of Immobility test->record analysis Analyze Data record->analysis

Caption: Experimental workflow for the Forced Swimming Test.

lh_workflow start Start dosing Daily this compound or Vehicle (p.o.) for 5 days start->dosing shock Day 1: Inescapable Foot Shocks dosing->shock escape_trials Days 2-5: Escape Trials in Shuttle-box shock->escape_trials record Record Number of Escape Failures escape_trials->record analysis Analyze Data record->analysis

Caption: Experimental workflow for the Learned Helplessness Test.

Conclusion and Future Directions

The available evidence suggests that this compound exhibits antidepressant-like properties in preclinical models, which appear to be mediated, at least in part, by the upregulation of GABA-B receptors. Its mechanism involving the modulation of metabotropic glutamate receptors presents a novel avenue for the treatment of mood and anxiety disorders.

However, a critical gap exists in the literature regarding the independent validation of its anxiolytic effects through standardized preclinical tests. Furthermore, the absence of direct, head-to-head comparative studies with established anxiolytics and antidepressants makes it difficult to ascertain its relative efficacy and therapeutic potential.

Future research should focus on:

  • Conducting robust preclinical studies to quantify the anxiolytic effects of this compound using models such as the elevated plus-maze and social interaction tests.

  • Performing direct comparative studies of this compound against standard-of-care anxiolytics (e.g., benzodiazepines) and antidepressants (e.g., SSRIs).

  • Elucidating the precise signaling cascade that links mGluR modulation to GABA-B receptor upregulation.

  • Initiating well-controlled clinical trials to evaluate the efficacy and safety of this compound for generalized anxiety disorder and major depressive disorder in human populations.

This guide will be updated as new, independently validated data becomes available.

Safety Operating Guide

Navigating the Disposal of Fasoracetam: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like fasoracetam are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling protocols.

This compound Safety Profile

Before proceeding with disposal, it is essential to understand the hazard profile of the substance. According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] The substance has been assigned a health, fire, and reactivity rating of 0 by both the National Fire Protection Association (NFPA) and the Hazardous Materials Identification System (HMIS), indicating a minimal hazard.[1]

Hazard Rating SystemHealthFireReactivity
NFPA 000
HMIS 000

Source: Cayman Chemical Safety Data Sheet, 2023.[1]

Despite its non-hazardous classification, this compound is a metabotropic glutamate receptor activator and should be handled with care as a bioactive research chemical.[2][3] Adherence to established laboratory protocols for chemical waste is a prudent and necessary practice.

Experimental Protocols

This guidance is based on a review of standard chemical and pharmaceutical waste disposal protocols and the specific Safety Data Sheet for this compound. The primary experimental step is the characterization of the waste based on available safety data.

Methodology for Waste Characterization:

  • Obtain the Safety Data Sheet (SDS): Always procure the SDS from the manufacturer of the specific this compound batch in use.

  • Review Hazard Classification: Examine Section 2 of the SDS to determine the GHS classification and any hazard pictograms, signal words, or hazard statements.

  • Consult Disposal Considerations: Refer to Section 13 of the SDS for any specific disposal instructions provided by the manufacturer.

  • Evaluate Local and Institutional Policies: Cross-reference the information from the SDS with your institution's Environmental Health and Safety (EHS) guidelines and local regulations for chemical and pharmaceutical waste.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory setting.

1. Waste Identification and Segregation:

  • Characterize the Waste: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., gloves, weighing paper, pipette tips), should be considered chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with general laboratory trash or other hazardous waste streams unless explicitly permitted by your institution's EHS department.

2. Containerization and Labeling:

  • Select Appropriate Containers: Use a designated, leak-proof, and sealable container for collecting this compound waste. The original container can be used if it is in good condition.

  • Properly Label Containers: Clearly label the waste container with the words "Chemical Waste," the name "this compound," and the approximate quantity. Follow your institution's specific labeling requirements.

3. Disposal Pathway Determination:

Based on the non-hazardous classification of this compound, there are two potential disposal pathways. The choice should be made in consultation with your institution's EHS office.

  • Pathway A: Non-Hazardous Chemical Waste:

    • If confirmed by your EHS department that non-hazardous chemical waste can be disposed of through a specific process, follow their guidelines.

    • This may involve placing the sealed and labeled container in a designated non-hazardous chemical waste collection area.

  • Pathway B: Standard Chemical Waste (Recommended Precautionary Approach):

    • Treat the this compound waste as a standard chemical waste. This is the most conservative and recommended approach for any research chemical.

    • Arrange for a pickup of the waste container by your institution's hazardous waste management service.

4. Disposal of Empty Containers:

  • Triple Rinse: Thoroughly rinse the empty this compound container with a suitable solvent (e.g., water or ethanol) three times.

  • Collect Rinsate: The first rinseate should be collected and disposed of as chemical waste. Subsequent rinsate disposal should follow institutional guidelines.

  • Deface Label: Obliterate or remove the original label from the rinsed container.

  • Dispose of Container: Dispose of the clean, defaced container in the appropriate recycling or solid waste stream as per your facility's procedures.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

Fasoracetam_Disposal_Workflow start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds classify Hazardous or Non-Hazardous? sds->classify non_hazardous Non-Hazardous (per SDS) classify->non_hazardous Non-Hazardous path_b Pathway B: Treat as Standard (Hazardous) Chemical Waste (Recommended Precautionary) classify->path_b Hazardous or Unknown ehs Consult Institutional EHS Policy non_hazardous->ehs path_a Pathway A: Designated Non-Hazardous Chemical Waste Disposal ehs->path_a ehs->path_b collect Collect in Labeled, Sealed Container path_a->collect path_b->collect pickup Arrange for EHS Waste Pickup collect->pickup end End: Proper Disposal pickup->end

Caption: this compound Disposal Decision Workflow.

This procedural guide, based on current safety information and standard laboratory practices, is intended to assist researchers in the safe and compliant disposal of this compound. Always prioritize your institution's specific guidelines and consult with your Environmental Health and Safety department for any questions or clarifications.

References

Safeguarding Your Research: A Guide to Handling Fasoracetam

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Fasoracetam. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to ensure a safe working environment and maintain the integrity of your research.[1] The following procedures outline the necessary personal protective equipment (PPE), handling protocols, and disposal plans to minimize exposure and prevent contamination.

Recommended Personal Protective Equipment (PPE)

Even in the absence of a formal hazard classification, direct contact with any research chemical should be avoided.[1] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Activity Required Personal Protective Equipment
Weighing and Aliquoting (Powder) - Nitrile Gloves- Safety Glasses with Side Shields- Laboratory Coat
Preparing Solutions - Nitrile Gloves- Safety Glasses with Side Shields- Laboratory Coat
General Handling and Storage - Laboratory Coat- Nitrile Gloves (as needed)
Cleaning and Decontamination - Nitrile Gloves- Safety Glasses- Laboratory Coat

Standard Operating Procedure for this compound

The following workflow provides a step-by-step guide for the safe handling of this compound, from initial receipt to final disposal.

Fasoracetam_Handling_Workflow A Receiving and Storage B Preparation for Handling (Don PPE) A->B C Weighing and Aliquoting (in a designated area or ventilated enclosure) B->C D Solution Preparation C->D E Experimental Use D->E F Decontamination and Cleaning E->F G Waste Disposal (Follow institutional guidelines) F->G H Doffing PPE and Personal Hygiene G->H

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Procedural Guidance

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be clearly labeled.

Handling and Preparation
  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize the potential for inhalation of airborne particles.

  • Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the table above. This includes a laboratory coat, nitrile gloves, and safety glasses with side shields.

  • Weighing: When weighing the powder, use a spatula to carefully transfer the material. Avoid creating dust.

  • Solution Preparation: To prepare solutions, slowly add the powdered this compound to the solvent to prevent splashing.

Disposal Plan

All waste materials, including empty containers, contaminated gloves, and disposable labware, should be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal. Unused this compound should also be disposed of as chemical waste.

Accidental Exposure and Spills
  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and water. Remove any contaminated clothing.

  • Eye Contact: If this compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: If dust is inhaled, move to an area with fresh air. If breathing becomes difficult, seek medical attention.

  • Spills: For small spills of powdered this compound, carefully wipe up the material with a damp cloth or paper towel to avoid creating dust. Clean the area with soap and water. For larger spills, follow your institution's spill response protocol.

By adhering to these guidelines, researchers can handle this compound safely and effectively, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fasoracetam
Reactant of Route 2
Reactant of Route 2
Fasoracetam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.